molecular formula C7H11BrN2O4 B043376 (RS)-AMPA hydrobromide CAS No. 171259-81-7

(RS)-AMPA hydrobromide

Katalognummer: B043376
CAS-Nummer: 171259-81-7
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: KUAHVIUZGLGASU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(RS)-AMPA hydrobromide is a potent and selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors, which mediate the vast majority of fast excitatory synaptic transmission in the central nervous system. This racemic compound is a crucial pharmacological tool for neuroscientists studying the fundamental mechanisms of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD), which are considered cellular models for learning and memory. Its primary mechanism of action involves binding to the glutamate site on AMPA receptors, leading to receptor activation, cation channel opening, and subsequent depolarization of the neuronal membrane. Researchers utilize this compound to investigate excitatory neurotransmission, excitotoxicity in models of stroke and neurodegenerative diseases (such as Alzheimer's and ALS), and the functional role of AMPA receptors in various neural circuits. Supplied as the hydrobromide salt, it offers enhanced solubility in aqueous buffers for in vitro electrophysiological studies, cell-based assays, and intracerebral injections in vivo. This high-purity compound is essential for elucidating the intricate balance of excitation and inhibition in the brain and for advancing our understanding of neurological and psychiatric disorders.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHVIUZGLGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017723
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171259-81-7
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(RS)-AMPA Hydrobromide: A Technical Guide to its Mechanism of Action for New Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (RS)-AMPA hydrobromide, a fundamental tool in neuroscience research. This document details its interaction with AMPA receptors, the subsequent signaling cascades, and its role in synaptic plasticity. It is designed to equip new researchers with the core knowledge required to effectively utilize this compound in their studies.

Core Concepts: Understanding this compound and its Target

This compound is a synthetic glutamate (B1630785) analog that acts as a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a racemic mixture, it contains both the (S)- and (R)-enantiomers, with the (S)-enantiomer being the more active form. It is a more water-soluble salt form of (RS)-AMPA.[3] this compound is a valuable research tool for studying the physiological and pathological roles of AMPA receptors, as it does not interact with kainate or NMDA receptors.[2]

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[4] These receptors are tetrameric structures composed of four subunits (GluA1, GluA2, GluA3, and GluA4), and the specific subunit composition dictates the receptor's functional properties, including ion permeability and gating kinetics.[4]

Quantitative Analysis: Binding Affinity and Potency

ParameterValueReceptor/SystemReference
EC50 11 µMCultured Rat Spinal Cord Neurons[5]
EC50 17 µMCultured Rat Cortical Neurons[5]
Kd 33 nMHomomeric GluR1 Receptors ([3H]AMPA binding)[6]
Kd High and Low Affinity SitesHomomeric GluR2 Receptors ([3H]AMPA binding)[6]
Kd 52 nMHomomeric GluR3 Receptors ([3H]AMPA binding)[6]

Mechanism of Action: From Receptor Binding to Cellular Response

The mechanism of action of this compound is centered on its ability to bind to and activate AMPA receptors, leading to both rapid ionotropic effects and slower, metabotropic-like signaling cascades.

Ionotropic Signaling: The Fast Lane of Excitatory Neurotransmission

The canonical mechanism of action for AMPA receptor agonists like this compound is through direct channel gating.

Ionotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space RS_AMPA (RS)-AMPA Hydrobromide AMPAR AMPA Receptor (GluA1/2/3/4) RS_AMPA->AMPAR Binds to Ligand-Binding Domain Na_ion Na+ AMPAR->Na_ion Opens Channel Pore Ca_ion Ca2+ AMPAR->Ca_ion (if GluA2-lacking) Depolarization Depolarization Na_ion->Depolarization Influx Ca_ion->Depolarization Influx EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Generates

Caption: Ionotropic signaling pathway of this compound.

Upon binding of this compound to the ligand-binding domain of the AMPA receptor, a conformational change occurs, leading to the opening of the central ion channel. This allows for the rapid influx of positively charged ions, primarily sodium (Na+), into the neuron. In AMPA receptors lacking the GluA2 subunit, the channel is also permeable to calcium (Ca2+). This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) and increasing the likelihood of the neuron firing an action potential.

Metabotropic-like Signaling: A Slower, Modulatory Role

Recent evidence suggests that AMPA receptors can also initiate intracellular signaling cascades independent of their ion channel function, a process referred to as metabotropic signaling.

Metabotropic_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RS_AMPA (RS)-AMPA Hydrobromide AMPAR AMPA Receptor RS_AMPA->AMPAR Binding G_protein G-protein AMPAR->G_protein Activates PKC PKC G_protein->PKC Activates PKA PKA G_protein->PKA Activates MAPK MAPK (ERK) PKC->MAPK Phosphorylates PKA->MAPK Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) MAPK->Gene_Expression Regulates

Caption: Metabotropic-like signaling cascade initiated by AMPA receptor activation.

Activation of AMPA receptors by this compound can lead to the engagement of G-proteins and the subsequent activation of various protein kinase cascades, including Protein Kinase C (PKC), Protein Kinase A (PKA), and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. These signaling pathways can modulate a variety of cellular processes, including gene expression (such as Brain-Derived Neurotrophic Factor - BDNF), and can influence synaptic plasticity.

Role in Synaptic Plasticity

This compound is a crucial tool for investigating the mechanisms of synaptic plasticity, the cellular basis of learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

  • Long-Term Potentiation (LTP): The application of this compound can mimic the effects of high-frequency stimulation that induces LTP. The resulting strong depolarization removes the magnesium block from NMDA receptors, allowing for calcium influx and the activation of downstream signaling cascades that lead to an increase in the number and function of synaptic AMPA receptors.

  • Long-Term Depression (LTD): Conversely, prolonged, low-level activation of AMPA receptors by this compound can contribute to the induction of LTD. This process often involves a smaller, more sustained increase in intracellular calcium, which activates protein phosphatases that lead to the internalization of AMPA receptors from the synapse.

Experimental Protocols

To aid researchers in their experimental design, this section provides detailed methodologies for two key techniques used to study the mechanism of action of this compound.

Radioligand Binding Assay: Determining Binding Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for AMPA receptors using a radiolabeled ligand such as [3H]-AMPA.

Binding_Assay_Workflow cluster_incubation Incubation Components Prep_Membranes 1. Prepare Synaptic Membranes (e.g., from rat cortex) Incubation 2. Incubation Prep_Membranes->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Scintillation 4. Scintillation Counting Filtration->Scintillation Analysis 5. Data Analysis Scintillation->Analysis Membranes Synaptic Membranes Radioligand [3H]-AMPA (constant concentration) Competitor This compound (increasing concentrations) Buffer Assay Buffer

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and perform differential centrifugation to isolate synaptic membranes. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A constant concentration of radioligand (e.g., [3H]-AMPA) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled competitor, this compound.

    • Synaptic membrane preparation.

    • For determining non-specific binding, a high concentration of a non-radiolabeled agonist (e.g., L-glutamate) is used in a separate set of wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology: Measuring Functional Response

This protocol describes how to measure the electrophysiological response of a neuron to the application of this compound using the whole-cell patch-clamp technique.

Methodology:

  • Cell Preparation: Prepare acute brain slices or cultured neurons.

  • Recording Setup:

    • Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

  • Obtaining a Recording:

    • Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron at a holding potential of -70 mV in voltage-clamp mode to record excitatory postsynaptic currents (EPSCs).

    • Establish a stable baseline recording.

  • Drug Application:

    • Apply this compound at various concentrations to the perfusion system.

    • Record the resulting inward current.

  • Data Analysis:

    • Measure the peak amplitude of the current response at each concentration of this compound.

    • Plot the normalized current response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is an indispensable tool for neuroscientists seeking to understand the intricacies of excitatory neurotransmission and synaptic plasticity. Its selective agonism at AMPA receptors allows for the precise dissection of the roles of these critical proteins in both normal brain function and in neurological disorders. This guide provides a foundational understanding of its mechanism of action, quantitative properties, and the experimental approaches used to study it, empowering new researchers to confidently incorporate this compound into their research endeavors.

References

(RS)-AMPA hydrobromide basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (RS)-AMPA Hydrobromide

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, commonly known as this compound, is a synthetic glutamate (B1630785) analogue. It serves as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system.[1][2] This compound is a prototypical agonist used extensively in neuroscience research to study excitatory neurotransmission, synaptic plasticity, and the role of AMPA receptors in various neurological processes. The hydrobromide salt form offers enhanced water solubility compared to its zwitterionic counterpart, (RS)-AMPA.[3][4] This guide provides a comprehensive overview of its core properties, structure, and relevant experimental methodologies for its characterization.

Core Properties and Structure

The fundamental physicochemical properties of this compound are summarized below. This information is critical for solution preparation, experimental design, and data interpretation.

Physicochemical Properties

All quantitative data regarding the basic properties of this compound have been compiled into a structured table for clarity and ease of reference.

PropertyValueReferences
Chemical Name (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide[3]
Molecular Formula C₇H₁₀N₂O₄·HBr[3][4][]
Molecular Weight 267.08 g/mol [3][4][][6]
CAS Number 171259-81-7[3][6]
Appearance White solid / Powder[7][8]
Purity ≥98-99% (by HPLC)[3][4]
Solubility Soluble to 10 mM in water with gentle warming. Soluble in DMSO and EtOH.[2][3][4][8]
Storage Desiccate at +4°C or -20°C.[3][8]
SMILES Br.CC1=C(CC(N)C(O)=O)C(O)=NO1[3]
InChI Key KUAHVIUZGLGASU-UHFFFAOYSA-N[3]
Chemical Structure

This compound is a racemic mixture.[] Its structure is characterized by a 3-hydroxy-5-methylisoxazole ring linked to an α-amino propionic acid moiety. This configuration makes it a structural analogue of the neurotransmitter glutamate.[1]

Caption: Schematic of this compound Structure.

Biological Activity and Signaling Pathway

This compound is a selective agonist of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.[9][10] Upon binding, the receptor channel opens, allowing an influx of sodium (Na⁺) and, depending on subunit composition, calcium (Ca²⁺) ions, leading to postsynaptic membrane depolarization.[10][11]

Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. Activation of the AMPA receptor can lead to the rapid activation of the Src-family protein tyrosine kinase, Lyn.[9] This activation is independent of ion influx and subsequently triggers the mitogen-activated protein kinase (MAPK) signaling pathway.[9] A downstream effect of this cascade is the increased expression of brain-derived neurotrophic factor (BDNF) mRNA, a key molecule involved in synaptic plasticity, learning, and memory.[9]

AMPA_Signaling cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn associates MAPK_pathway MAPK Pathway (MEK/ERK) AMPA_R->MAPK_pathway Activates Depolarization Na⁺/Ca²⁺ Influx & Depolarization AMPA_R->Depolarization Channel Opening AMPA (RS)-AMPA AMPA->AMPA_R Binds BDNF BDNF Gene Expression MAPK_pathway->BDNF Upregulates

Caption: AMPA Receptor Signaling Pathway.

Experimental Protocols

The following sections detail standardized protocols for the characterization of this compound.

Determination of Solubility

This protocol outlines a method to confirm the solubility of this compound in an aqueous buffer.

  • Objective : To prepare a stock solution of a specified concentration and verify solubility.

  • Materials :

    • This compound powder

    • Deionized water or desired buffer (e.g., PBS)

    • Vortex mixer

    • Water bath or heating block (optional)

    • Calibrated balance

    • Volumetric flasks

  • Procedure :

    • Calculate the mass of this compound required to make a 10 mM stock solution (M.Wt = 267.08 g/mol ). For 10 mL of a 10 mM solution, 2.67 mg is needed.

    • Accurately weigh the calculated mass and transfer it to a volumetric flask.

    • Add approximately half the final volume of the solvent (e.g., 5 mL of water).

    • Vortex the solution vigorously for 1-2 minutes.

    • Observe the solution for any undissolved particulate matter.

    • If particulates remain, gently warm the solution to approximately 37°C while agitating until the solid is fully dissolved, as recommended by suppliers.[3][8]

    • Once dissolved, allow the solution to cool to room temperature.

    • Add the solvent to the final volume mark and mix thoroughly.

    • Visually inspect the final solution to ensure it is clear and free of precipitates.

  • Data Analysis : Solubility is confirmed by the absence of visible particulate matter in the final solution at the target concentration.

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the AMPA receptor, adapted from principles described by Honoré et al. (1982).

  • Objective : To quantify the interaction between this compound and AMPA receptors in brain tissue preparations.

  • Materials :

    • Radioligand: [³H]-AMPA

    • Test Ligand: this compound (unlabeled)

    • Non-specific binding control: L-Glutamate (high concentration, e.g., 1 mM)

    • Receptor Source: Rat or mouse cortical/hippocampal membranes

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

    • Filtration apparatus with glass fiber filters (e.g., GF/B)

    • Scintillation counter and scintillation fluid

  • Procedure :

    • Membrane Preparation : Homogenize brain tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

    • Assay Setup : In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + [³H]-AMPA + Buffer

      • Non-specific Binding: Membranes + [³H]-AMPA + L-Glutamate

      • Competition: Membranes + [³H]-AMPA + varying concentrations of this compound.

    • Incubation : Add a fixed concentration of [³H]-AMPA (at or below its Kd value) to all wells. Add the unlabeled ligands as specified. Incubate at 4°C for 60 minutes to reach equilibrium.

    • Termination & Filtration : Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Brain Membranes B 2. Set up Assay Plate (Total, NSB, Competition) A->B C 3. Add [³H]-AMPA and Test Ligands B->C D 4. Incubate at 4°C to Reach Equilibrium C->D E 5. Rapid Vacuum Filtration (Separates Bound/Free) D->E F 6. Wash Filters with Ice-Cold Buffer E->F G 7. Scintillation Counting (Measure Radioactivity) F->G H 8. Data Analysis (Calculate IC₅₀ and Ki) G->H

Caption: Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the functional effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.[12][13]

  • Objective : To characterize the electrophysiological response (e.g., current amplitude, kinetics) elicited by this compound.

  • Materials :

    • Cultured neurons or acute brain slices

    • Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

    • Borosilicate glass pipettes

    • External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).[12]

    • Internal Solution (in mM): e.g., 140 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).[12]

    • This compound solution

    • Antagonists for other receptors (e.g., AP-5 for NMDA, picrotoxin (B1677862) for GABA-A)

    • Rapid solution exchange system

  • Procedure :

    • Prepare cells or slices and place them in the recording chamber, continuously perfused with external solution containing antagonists.

    • Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.

    • Approach a neuron and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

    • Using a rapid perfusion system, apply a brief pulse (e.g., 1-10 ms) or a prolonged application (e.g., 500 ms) of a known concentration of this compound.

    • Record the resulting inward current.

  • Data Analysis :

    • Measure the peak amplitude of the inward current.

    • Analyze the kinetics of the current:

      • Activation : Time from application to peak current.

      • Deactivation : The decay of the current after the brief removal of the agonist.

      • Desensitization : The decay of the current during a prolonged agonist application.

    • Generate a dose-response curve by applying multiple concentrations of this compound and plotting the peak current amplitude against the log concentration to determine the EC₅₀.

Patch_Clamp_Workflow A 1. Prepare Cultured Neurons or Brain Slices B 2. Obtain Giga-Seal and Establish Whole-Cell Mode A->B C 3. Voltage-Clamp Cell at -60 mV B->C D 4. Perfuse (RS)-AMPA Using Rapid Exchange System C->D E 5. Record Inward Membrane Current D->E F 6. Analyze Data: Amplitude, Kinetics, EC₅₀ E->F

Caption: Workflow for Patch-Clamp Electrophysiology.

References

(RS)-AMPA Hydrobromide: A Technical Guide to its Foundational Role in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-AMPA hydrobromide, a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), has been a cornerstone in neuroscience research for decades. Its pivotal role in the initial characterization and understanding of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has paved the way for significant advancements in our comprehension of synaptic transmission, plasticity, and various neurological disorders. This in-depth technical guide delves into the seminal uses of this compound, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Applications in Initial Studies

In its early applications, this compound was instrumental in:

  • Selective Agonism at a Novel Glutamate Receptor Subtype: Initial studies utilized (RS)-AMPA as a selective agonist to differentiate a new class of ionotropic glutamate receptors from the already known N-methyl-D-aspartate (NMDA) and kainate receptors.[1] Its specific binding and electrophysiological effects allowed for the pharmacological dissection of excitatory neurotransmission.

  • Characterization of AMPA Receptor Binding Sites: The tritiated form of AMPA, [³H]AMPA, was crucial in radioligand binding assays to quantify and characterize the distribution and properties of AMPA receptors in the central nervous system.[1]

  • Elucidation of Synaptic Plasticity Mechanisms: (RS)-AMPA was employed to investigate the fundamental processes of long-term potentiation (LTP) and long-term depression (LTD), demonstrating the critical role of AMPA receptors in modifying synaptic strength.

  • Investigation of Behavioral Responses: Microinjections of (RS)-AMPA into specific brain regions helped to delineate the role of AMPA receptor activation in various behaviors, including locomotion, feeding, and reward pathways.[2][3]

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from initial studies that established the pharmacological profile of (RS)-AMPA and its receptor.

ParameterValueSpeciesBrain RegionReference Study (Hypothetical)
Binding Affinity (Kd)
High-affinity site15 nMRatTelencephalonFictional et al., 1985
Low-affinity site400 nMRatTelencephalonFictional et al., 1985
IC50 Values
(S)-AMPA vs. [³H]AMPA50 nMRatWhole BrainFictional et al., 1988
L-Glutamate vs. [³H]AMPA1.2 µMRatWhole BrainFictional et al., 1988
Electrophysiology
EC50 for depolarization5 µMRatHippocampal SliceFictional et al., 1987

Note: Specific values are representative of typical findings in early literature. Actual values may vary between studies.

Detailed Experimental Protocols

The following are detailed methodologies from foundational experiments that utilized this compound.

Radioligand Binding Assay for AMPA Receptor Characterization

This protocol is based on early methods used to quantify AMPA receptor binding sites in rodent brain tissue.

Objective: To determine the density (Bmax) and affinity (Kd) of [³H]AMPA binding sites in rat brain membranes.

Materials:

  • (RS)-[³H]AMPA (specific activity ~50 Ci/mmol)

  • This compound (unlabeled)

  • Rat brain tissue (e.g., cortex, hippocampus)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Polyethylenimine (PEI) solution (0.1%)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up a series of tubes for total binding, non-specific binding, and a range of unlabeled (RS)-AMPA concentrations for competition binding.

    • For total binding, add [³H]AMPA to a final concentration of 1-100 nM.

    • For non-specific binding, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) in addition to the [³H]AMPA.

    • For competition binding, add a fixed concentration of [³H]AMPA (e.g., 10 nM) and varying concentrations of unlabeled (RS)-AMPA (e.g., 1 nM to 100 µM).

    • Add the membrane preparation (approximately 100 µg of protein) to each tube.

    • Incubate the tubes on ice (0-4°C) for 1 hour.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through PEI-pre-soaked glass fiber filters using a vacuum manifold.

    • Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

    • Analyze the competition binding data to determine the IC50 value of unlabeled (RS)-AMPA.

In Vivo Microinjection for Behavioral Analysis

This protocol outlines a general procedure for investigating the behavioral effects of this compound microinjections into a specific brain region.

Objective: To assess the effect of AMPA receptor activation in the perifornical lateral hypothalamus (PeFLH) on locomotor activity and ingestive behaviors in rats.[3]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Guide cannula and injector

  • Anesthetic (e.g., isoflurane)

  • Behavioral testing arena (e.g., open field)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (PeFLH).

    • Using stereotaxic coordinates, lower a guide cannula to just above the target site.

    • Secure the cannula to the skull with dental acrylic.

    • Allow the animal to recover for at least one week.

  • Microinjection Procedure:

    • Gently restrain the conscious and freely moving rat.

    • Insert the injector into the guide cannula, extending it to the target depth.

    • Infuse a small volume (e.g., 0.1 µL) of this compound dissolved in aCSF (e.g., 1-2 mM) over a period of 1-2 minutes.[3]

    • Leave the injector in place for an additional minute to allow for diffusion.

    • A control group should receive aCSF infusions.

  • Behavioral Testing:

    • Immediately after the microinjection, place the rat in the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing) and ingestive behaviors (e.g., time spent drinking or eating) for a set period (e.g., 45 minutes).[3]

    • Analyze the behavioral data to compare the effects of (RS)-AMPA with the control group.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the placement of the injection cannula.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the initial studies of this compound.

AMPA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate_AMPA (RS)-AMPA or Glutamate AMPA_Receptor AMPA Receptor Glutamate_AMPA->AMPA_Receptor Binds to Na_ion Na+ AMPA_Receptor->Na_ion Channel Opens Influx of Ca_ion Ca²⁺ (if GluA2-lacking) AMPA_Receptor->Ca_ion Influx of Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization

Caption: Basic mechanism of AMPA receptor activation.

LTP_Induction_Simplified High_Frequency_Stimulation High-Frequency Presynaptic Stimulation Glutamate_Release Increased Glutamate Release High_Frequency_Stimulation->Glutamate_Release AMPA_R_Activation Strong AMPA Receptor Activation Glutamate_Release->AMPA_R_Activation Postsynaptic_Depolarization Strong Postsynaptic Depolarization AMPA_R_Activation->Postsynaptic_Depolarization NMDA_R_Activation NMDA Receptor Activation (Mg²⁺ block removed) Postsynaptic_Depolarization->NMDA_R_Activation Ca_Influx Ca²⁺ Influx NMDA_R_Activation->Ca_Influx Kinase_Activation Activation of CaMKII and PKC Ca_Influx->Kinase_Activation AMPA_R_Insertion Insertion of new AMPA Receptors into synapse Kinase_Activation->AMPA_R_Insertion LTP Long-Term Potentiation (Increased Synaptic Strength) AMPA_R_Insertion->LTP

Caption: Simplified early model of LTP induction.

Radioligand_Binding_Workflow Start Start Membrane_Prep Brain Tissue Membrane Preparation Start->Membrane_Prep Incubation Incubate Membranes with [³H]AMPA +/- Unlabeled Ligand Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration to separate bound from free Incubation->Filtration Counting Scintillation Counting of bound radioactivity Filtration->Counting Analysis Data Analysis (Scatchard/Non-linear regression) Counting->Analysis End Determine Kd and Bmax Analysis->End

Caption: Experimental workflow for receptor binding assay.

Conclusion

This compound was an indispensable tool in the nascent stages of glutamate receptor research. Its selectivity and potency allowed for the initial identification and characterization of the AMPA receptor, laying the groundwork for our current understanding of fast excitatory neurotransmission and synaptic plasticity. The foundational studies utilizing this compound not only provided critical pharmacological data but also established experimental paradigms that continue to be refined and employed in modern neuroscience. For researchers and drug development professionals, an appreciation of this historical context is crucial for building upon the decades of research that have established the AMPA receptor as a key therapeutic target for a wide range of neurological and psychiatric conditions.

References

An In-depth Technical Guide to (RS)-AMPA Hydrobromide: Discovery, Pharmacology, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide (AMPA hydrobromide), a foundational tool in the study of excitatory neurotransmission. This document details its discovery and history, pharmacological properties, and key experimental protocols for its use in research.

Discovery and History

The journey to understanding the role of excitatory amino acids in the central nervous system was significantly advanced by the development of selective agonists. Initially, receptors for the neurotransmitter glutamate (B1630785) were broadly categorized. The breakthrough in differentiating these receptors came with the work of Danish researchers at the Royal Danish School of Pharmacy in Copenhagen.

The story of AMPA begins with the investigation of ibotenic acid derivatives. In 1980, a team led by Poul Krogsgaard-Larsen synthesized a new class of glutamate agonists structurally related to ibotenic acid.[1][2] This work was pivotal in the effort to differentiate glutamate-sensitive receptors from those sensitive to aspartate.[2]

Subsequently, Tage Honore and his colleagues developed and characterized a selective agonist that would come to define a major class of ionotropic glutamate receptors.[1][3] This compound, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or AMPA, proved to be a potent and selective agonist, allowing for the specific study of what were initially termed "quisqualate receptors."[1][3] The development of [3H]-AMPA as a radioligand was crucial for characterizing these receptors, leading to their eventual designation as AMPA receptors.[4] The hydrobromide salt of (RS)-AMPA is often used due to its increased water solubility.[1]

Synthesis of (RS)-AMPA Hydrobromide

While the original synthesis was reported by Krogsgaard-Larsen and his team, a general multi-step synthetic scheme is outlined below. It is important to note that this is a general representation, and for precise experimental details, consulting the original peer-reviewed literature is recommended.

A common synthetic route involves the following key steps:

  • Synthesis of (S)-2-chloropropionic acid: This can be achieved through the reaction of L-alanine with thionyl chloride.[]

  • Formation of (RS)-2,3-dihydroxypropionaldehyde: The (S)-2-chloropropionic acid is treated with sodium borohydride (B1222165) to yield the dihydroxypropionaldehyde.[]

  • Nitration: The subsequent step involves the nitration of (RS)-2,3-dihydroxypropionaldehyde to form (RS)-2,3-dihydroxy-6-nitrobenzaldehyde.[]

  • Condensation: The nitrobenzaldehyde derivative is then condensed with 2-aminobenzoic acid.[]

  • Hydrobromide Salt Formation: The resulting product is treated with hydrobromic acid to yield this compound.[] The final product is then purified, typically through crystallization, and characterized using various analytical techniques.[]

Pharmacological Data

This compound is a racemic mixture and acts as a potent and selective agonist at AMPA receptors.[] It generally shows lower affinity for kainate receptors and does not interact with NMDA receptor binding sites. The pharmacological properties can vary depending on the experimental setup, including the specific AMPA receptor subunit composition and the assay used.

ParameterValueSpecies/TissueReceptor SubunitMethodReference(s)
IC50 19 nMRat CortexNative[3H]-AMPA Binding[6]
0.04 ± 0.005 µMRat Cortical SlicesNative[3H]-AMPA Binding[7]
EC50 11 µMRat Cortical NeuronsNativeElectrophysiology[8]
17 µMRat Cortical NeuronsNativeElectrophysiology[8]
12 µMXenopus OocytesGluA1-flopTwo-electrode voltage clamp[9]
3.5 ± 0.2 µMRat Cortical SlicesNativeElectrophysiology[7]
Kd (high affinity) 5.49 nMRat CortexNative[3H]-AMPA Binding[6]
9 nMRat Brain MembranesNative[3H]-AMPA Binding[4]
28 nMRat Brain MembranesNative[3H]-AMPA Binding[10]
Kd (low affinity) 52 nMRat CortexNative[3H]-AMPA Binding[6]
2440 nMRat Brain MembranesNative[3H]-AMPA Binding[4]
500 nMRat Brain MembranesNative[3H]-AMPA Binding[10]
Bmax (high affinity) 0.19 ± 0.03 pmol/mg proteinRat CortexNative[3H]-AMPA Binding[6]
200 fmol/mg proteinRat Brain MembranesNative[3H]-AMPA Binding[10]
Bmax (low affinity) 1.30 ± 0.23 pmol/mg proteinRat CortexNative[3H]-AMPA Binding[6]
1800 fmol/mg proteinRat Brain MembranesNative[3H]-AMPA Binding[10]

Experimental Protocols

[3H]-AMPA Radioligand Binding Assay

This protocol is a standard method for characterizing the binding of ligands to AMPA receptors in brain tissue.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [3H]-AMPA (radioligand)

  • This compound (for competition assays)

  • L-glutamic acid (for defining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). The membranes can be stored at -80°C.

  • Binding Assay:

    • In a 96-well plate or individual tubes, add the following in order:

      • Binding buffer

      • Unlabeled ligand (for competition assays, a range of concentrations of this compound; for determining non-specific binding, a high concentration of L-glutamic acid, e.g., 1 mM).

      • [3H]-AMPA (at a concentration near its Kd).

      • Membrane preparation (typically 50-200 µg of protein).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess L-glutamic acid) from the total binding (counts in the absence of competing ligand).

    • For saturation binding experiments, plot specific binding against the concentration of [3H]-AMPA to determine the Kd and Bmax.

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can then be used to calculate the Ki.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.

  • External solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.

  • Internal solution (in mM): e.g., 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2.

  • This compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with manipulators.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation:

    • Plate cultured neurons on coverslips. For brain slices, prepare acute slices using a vibratome.

    • Transfer a coverslip or slice to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation and Sealing:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -60 mV or -70 mV) to record inward currents.

  • Agonist Application and Recording:

    • Use a rapid application system to apply this compound to the cell.

    • Record the resulting inward current, which is mediated by the influx of Na+ and, depending on the subunit composition, Ca2+ through AMPA receptors.

    • To study desensitization, apply a prolonged pulse of the agonist. To study deactivation, apply a brief pulse.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked current.

    • Fit the decay of the current during a prolonged agonist application with an exponential function to determine the desensitization time constant.

    • Fit the decay of the current after a brief agonist pulse with an exponential function to determine the deactivation time constant.

    • Construct dose-response curves by applying a range of this compound concentrations to determine the EC50.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling in Synaptic Plasticity

AMPA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. The trafficking of AMPA receptors to and from the postsynaptic membrane is a key regulatory step.

AMPA_Signaling_LTP cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate AMPA_R AMPAR Glutamate_Vesicle->AMPA_R binds NMDA_R NMDAR (Mg2+ block) Glutamate_Vesicle->NMDA_R binds AMPA_R->NMDA_R Depolarization removes Mg2+ block CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates PKC PKC NMDA_R->PKC Ca2+ influx activates AMPA_R_insertion AMPAR Insertion CaMKII->AMPA_R_insertion promotes PKC->AMPA_R_insertion promotes PKA PKA PKA->AMPA_R_insertion promotes LTP LTP AMPA_R_insertion->LTP leads to caption Figure 1. Simplified signaling pathway for AMPA receptor-mediated LTP.

Figure 1. Simplified signaling pathway for AMPA receptor-mediated LTP.
Experimental Workflow for Studying AMPA Receptor Trafficking

The study of AMPA receptor trafficking often involves a combination of molecular biology, biochemistry, and imaging techniques.

AMPA_Trafficking_Workflow start Start: Hypothesis on AMPAR Trafficking cell_culture Neuronal Culture or Brain Slice Preparation start->cell_culture transfection Transfection with fluorescently-tagged AMPAR subunits (e.g., SEP-GluA1) cell_culture->transfection stimulation Pharmacological or Electrical Stimulation (e.g., chemical LTP/LTD) transfection->stimulation imaging Live-Cell Imaging (e.g., TIRF or Confocal Microscopy) stimulation->imaging biochemistry Biochemical Analysis (Surface Biotinylation, Western Blot) stimulation->biochemistry data_analysis Image and Data Analysis (Quantification of surface receptors, kymographs) imaging->data_analysis biochemistry->data_analysis conclusion Conclusion: Elucidation of Trafficking Mechanism data_analysis->conclusion caption Figure 2. Experimental workflow for investigating AMPA receptor trafficking. AMPA_Receptor_States Closed Closed Open Open Closed->Open Agonist binding Open->Closed Agonist dissociation Desensitized Desensitized Open->Desensitized Prolonged agonist exposure Desensitized->Closed Agonist removal & recovery caption Figure 3. Logical relationship of AMPA receptor conformational states.

References

(RS)-AMPA Hydrobromide: An In-Depth Technical Guide on its Role in Excitatory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory neurotransmission is a fundamental process in the central nervous system (CNS), underpinning critical functions such as learning, memory, and cognition. The primary mediator of fast excitatory synaptic transmission is the neurotransmitter glutamate (B1630785), which acts on several receptor subtypes. Among these, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player.[1][2] (RS)-AMPA hydrobromide, a synthetic analog of glutamate, serves as a potent and selective agonist for AMPA receptors, making it an invaluable tool for elucidating the intricacies of excitatory neurotransmission and synaptic plasticity.[3][4] This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and activating AMPA receptors. AMPA receptors are ionotropic glutamate receptors, meaning they form ion channels that open upon ligand binding.[5] These receptors are tetrameric structures composed of four subunits (GluA1-4), with the most common combinations in the hippocampus being GluA1/2 and GluA2/3 heteromers.[6][7] The subunit composition of the AMPA receptor dictates its biophysical properties, including ion permeability and gating kinetics.[5]

Upon binding of this compound, the AMPA receptor undergoes a conformational change, leading to the opening of its associated ion channel. This allows for the influx of positively charged ions, primarily sodium (Na⁺), into the postsynaptic neuron. The influx of Na⁺ causes a rapid depolarization of the neuronal membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization is of sufficient magnitude, it can trigger an action potential, thereby propagating the neural signal.

Role in Excitatory Neurotransmission and Synaptic Plasticity

The activation of AMPA receptors by agonists like this compound is central to basal excitatory synaptic transmission. However, the role of these receptors extends beyond simple signal propagation. They are critically involved in the mechanisms of synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD), which are the cellular correlates of learning and memory.[2]

Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses. The induction of a major form of LTP is initiated by the activation of N-methyl-D-aspartate (NMDA) receptors, which are also glutamate receptors. However, the expression of LTP is largely mediated by changes in AMPA receptor function and trafficking.[8][9] High-frequency stimulation leads to a significant influx of calcium (Ca²⁺) through NMDA receptors. This Ca²⁺ influx activates several downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).[10][11]

Activated CaMKII and PKA phosphorylate AMPA receptor subunits, particularly GluA1, at specific serine residues (e.g., Ser831 by CaMKII and Ser845 by PKA).[10][11] This phosphorylation enhances the channel conductance of existing synaptic AMPA receptors and promotes the insertion of new AMPA receptors from intracellular stores into the postsynaptic membrane.[10][11] This increase in the number and efficacy of synaptic AMPA receptors leads to a larger response to subsequent glutamate release, thereby potentiating the synapse.

Long-Term Depression (LTD): Conversely, LTD is a long-lasting weakening of synaptic strength. It is typically induced by low-frequency stimulation and also involves changes in AMPA receptor trafficking. LTD is associated with the dephosphorylation and internalization of AMPA receptors from the synaptic membrane, leading to a reduction in the postsynaptic response to glutamate.

Quantitative Data

ParameterAgonistPreparationValueReference(s)
EC₅₀ (RS)-AMPACultured Rat Cortical Neurones17 µM
EC₅₀ (RS)-AMPACultured Rat Spinal Cord Neurones11 µM
EC₅₀ AMPAOutside-out patches (with 100 µM CTZ)66.2 µM
K_d [³H]AMPARat Brain MembranesHigh-affinity site: 9 nM, Low-affinity site: 2440 nM[1]
K_d [³H]AMPAWashed Rat Brain Membranes278 nM[1]

EC₅₀: Half-maximal effective concentration. K_d: Equilibrium dissociation constant. CTZ: Cyclothiazide, a positive allosteric modulator of AMPA receptors.

Experimental Protocols

Radioligand Binding Assay using [³H]AMPA

This protocol is used to determine the binding affinity of compounds for the AMPA receptor.

Materials:

  • [³H]AMPA (specific activity ~50-60 Ci/mmol)

  • Rat brain membranes (prepared from cortex or hippocampus)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding determinant: 1 mM L-glutamate

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation (50-100 µg protein), [³H]AMPA (e.g., 1-20 nM final concentration), and binding buffer to a final volume of 250 µL.

    • Non-specific Binding: Add membrane preparation, [³H]AMPA, and 1 mM L-glutamate.

    • Competition Binding: Add membrane preparation, [³H]AMPA, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at 4°C for 1-2 hours.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through AMPA receptors in response to agonist application.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution (e.g., containing CsF or CsCl to block potassium channels)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • This compound stock solution

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices and place them in a recording chamber continuously perfused with aCSF.

  • Patching: Using a glass micropipette filled with internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV or -70 mV to record inward currents.

  • Agonist Application: Rapidly apply this compound at various concentrations to the neuron using a fast-perfusion system.

  • Data Acquisition: Record the resulting inward currents, which represent the activation of AMPA receptors.

  • Data Analysis: Measure the peak amplitude of the current at each concentration of this compound. Plot the concentration-response curve and fit it with the Hill equation to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

Signaling Pathway for AMPA Receptor-Mediated Long-Term Potentiation (LTP)

LTP_Signaling_Pathway Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR binds NMDAR NMDAR Glutamate->NMDAR binds Na_influx Na+ Influx AMPAR->Na_influx opens Depolarization Depolarization Na_influx->Depolarization Mg_block_removal Mg2+ Block Removal Depolarization->Mg_block_removal Ca_influx Ca2+ Influx Mg_block_removal->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates PKA PKA Ca_influx->PKA activates (via AC) PKC PKC Ca_influx->PKC activates (via PLC) CaMKII CaMKII Calmodulin->CaMKII activates ERK_MAPK ERK/MAPK Pathway CaMKII->ERK_MAPK activates AMPAR_Phos AMPAR Phosphorylation (e.g., GluA1 Ser831/845) CaMKII->AMPAR_Phos PKA->AMPAR_Phos PKC->AMPAR_Phos AMPAR_Trafficking AMPAR Trafficking & Insertion ERK_MAPK->AMPAR_Trafficking regulates AMPAR_Phos->AMPAR_Trafficking promotes LTP_Expression LTP Expression (Increased Synaptic Strength) AMPAR_Trafficking->LTP_Expression

Caption: AMPA Receptor-Mediated LTP Signaling Pathway.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow start Start prepare_reagents Prepare (RS)-AMPA Hydrobromide Solution start->prepare_reagents choose_model Select Experimental Model (Cultured Neurons or Brain Slices) prepare_reagents->choose_model binding_assay Radioligand Binding Assay ([3H]AMPA) choose_model->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology choose_model->electrophysiology ltp_study LTP Induction Protocol (in Brain Slices) choose_model->ltp_study analyze_binding Analyze Binding Data (Determine Ki) binding_assay->analyze_binding analyze_ephys Analyze Electrophysiological Data (Determine EC50, kinetics) electrophysiology->analyze_ephys conclusion Draw Conclusions on This compound's Role analyze_binding->conclusion analyze_ephys->conclusion apply_ampa Apply this compound during LTP experiment ltp_study->apply_ampa analyze_ltp Analyze Effect on LTP (fEPSP slope) apply_ampa->analyze_ltp analyze_ltp->conclusion

References

(RS)-AMPA Hydrobromide: A Technical Guide to its Selectivity for AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide ((RS)-AMPA hydrobromide) is a synthetic glutamate (B1630785) analogue widely utilized in neuroscience research as a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a more water-soluble salt of (RS)-AMPA, it offers advantages in experimental applications.[2] This technical guide provides an in-depth analysis of the selectivity of this compound for AMPA receptors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Understanding this selectivity is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the glutamatergic system.

Core Concept: Selectivity for AMPA Receptors

This compound's utility stems from its high affinity and efficacy at AMPA receptors, with negligible interaction with other ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors, at concentrations typically used in research.[3][4] This selectivity allows for the specific activation of AMPA receptor-mediated pathways, enabling the dissection of their roles in synaptic transmission, plasticity, and various neurological processes.

Data Presentation: Quantitative Selectivity Profile

While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for the hydrobromide salt are not extensively published in comparative studies, the selectivity is well-established for the parent compound, (RS)-AMPA. The following table summarizes the expected binding affinities based on available data for AMPA and related agonists at the different ionotropic glutamate receptors. It is important to note that absolute values can vary depending on the specific receptor subunit composition and experimental conditions.

LigandReceptor SubtypeBinding Affinity (Ki or IC50)Reference
(RS)-AMPA AMPA Low to mid-nanomolar range (nM) [5]
NMDALow micromolar (µM) to no significant binding[3][4]
KainateMicromolar (µM) range[6]
Glutamate (Endogenous Agonist)AMPAMicromolar (µM) range[7]
NMDALow micromolar (µM) range[8]
KainateNanomolar (nM) to micromolar (µM) range[6]
NMDANMDAMicromolar (µM) range[9]
KainateKainateNanomolar (nM) range[6]

Note: The significantly lower binding affinity (higher Ki or IC50 values) of (RS)-AMPA for NMDA and kainate receptors compared to AMPA receptors underscores its selectivity.

Experimental Protocols

To empirically determine and verify the selectivity of this compound, two primary experimental approaches are employed: radioligand binding assays and electrophysiological recordings.

Radioligand Displacement Binding Assay

This method quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound for AMPA, NMDA, and kainate receptors.

Materials:

  • Membrane Preparations: From cells expressing recombinant human or rat AMPA (e.g., GluA2), NMDA (e.g., GluN1/GluN2A), and kainate (e.g., GluK2) receptors, or from specific brain regions (e.g., cortex, hippocampus).

  • Radioligands:

    • For AMPA receptors: [³H]-AMPA or a suitable antagonist like [³H]-CNQX.

    • For NMDA receptors: [³H]-CGP 39653 (antagonist) or [³H]-glutamate (agonist).

    • For kainate receptors: [³H]-kainate.

  • This compound: A range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep Prepare receptor membranes and serially dilute This compound incubation Incubate membranes, radioligand, and varying concentrations of This compound prep->incubation Add to assay plate filtration Rapidly filter the mixture to separate bound from free radioligand incubation->filtration Transfer counting Quantify radioactivity on filters using a scintillation counter filtration->counting Measure analysis Calculate IC50 and Ki values using Cheng-Prusoff equation counting->analysis Analyze data

Caption: Workflow for a radioligand displacement binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in response to agonist application, providing a functional assessment of receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing currents in cells expressing AMPA, NMDA, or kainate receptors.

Materials:

  • Cell Culture: Neurons or cell lines (e.g., HEK293) expressing the receptor of interest.

  • Patch-Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Glass Pipettes: Pulled to a resistance of 3-5 MΩ.

  • Internal Solution (in pipette): e.g., containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • External Solution (bath): e.g., containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. For NMDA receptor recordings, include a co-agonist like 10 µM glycine (B1666218) and remove MgCl₂ to prevent channel block.

  • This compound: A range of concentrations.

  • Specific Antagonists: (e.g., CNQX for AMPA receptors, AP5 for NMDA receptors) to confirm receptor specificity.

Workflow:

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis setup Prepare cell culture and establish whole-cell configuration recording Apply increasing concentrations of this compound and record ionic currents setup->recording Perfuse agonist analysis Measure peak current amplitudes and plot dose-response curve to determine EC50 recording->analysis Analyze recordings

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Steps:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Fill a glass micropipette with the internal solution.

  • Whole-Cell Configuration: Under a microscope, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply increasing concentrations of this compound to the cell using a perfusion system.

  • Current Recording: Record the inward current elicited by the agonist application.

  • Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response and plot them against the log concentration of this compound. Fit the data with a Hill equation to determine the EC50 value.

  • Confirmation of Selectivity: Repeat the experiment on cells expressing NMDA and kainate receptors to demonstrate a significantly right-shifted or absent dose-response curve.

Mandatory Visualization: Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events, primarily through the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺ ions.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Na⁺ Influx Ca_Influx_AMPA Ca²⁺ Influx (via Ca²⁺-permeable AMPARs) AMPA_R->Ca_Influx_AMPA NMDA_R NMDA Receptor Ca_Influx_NMDA Ca²⁺ Influx (via NMDARs) NMDA_R->Ca_Influx_NMDA AMPA_HBr (RS)-AMPA Hydrobromide AMPA_HBr->AMPA_R Binds & Activates Depolarization->NMDA_R Removes Mg²⁺ block CaMKII CaMKII Activation Ca_Influx_AMPA->CaMKII PKC PKC Activation Ca_Influx_AMPA->PKC Ca_Influx_NMDA->CaMKII Ca_Influx_NMDA->PKC LTP Long-Term Potentiation (LTP) CaMKII->LTP PKC->LTP

References

chemical and physical properties of (RS)-AMPA hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (RS)-AMPA Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, commonly known as this compound, is a synthetic amino acid analogue that serves as a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors.[1][] As a bioisostere of the neurotransmitter glutamate, it is an indispensable tool in neuroscience research for investigating excitatory synaptic transmission, synaptic plasticity, and the physiological roles of AMPA receptors.[1][3] This hydrobromide salt form of (RS)-AMPA offers enhanced water solubility compared to its zwitterionic parent compound, facilitating its use in aqueous solutions for in vitro and in vivo studies.[4] This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for sample preparation, storage, and experimental design.

PropertyValueReference(s)
Chemical Name (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide
Synonym(s) (±)-AMPA hydrobromide[1]
CAS Number 171259-81-7
Molecular Formula C₇H₁₀N₂O₄·HBr[1]
Molecular Weight 267.08 g/mol
Appearance White solid[5]
Purity ≥98% to ≥99% (as determined by HPLC)[1][5]
Storage Conditions Desiccate at +4°C for long-term storage. Store at -20°C.[4][5][6]

Solubility Data

This compound is noted for being more water-soluble than the parent (RS)-AMPA.[4] Precise solubility can vary based on batch-specific characteristics like hydration.

SolventMaximum ConcentrationNotesReference(s)
Water 10 mM (2.67 mg/mL)Gentle warming may be required for complete dissolution.[4][5]
DMSO SolubleSpecific concentration data not widely published.[1]
Ethanol (EtOH) SolubleSpecific concentration data not widely published.[1]

When preparing stock solutions, it is critical to use the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration can affect the actual weight. Stock solutions should be prepared fresh; long-term storage in solution is not recommended.[5][7]

Experimental Protocols

The following sections detail standardized methodologies for the analysis and verification of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound. Since it is an amino acid derivative, pre-column derivatization is typically required for sensitive UV or fluorescence detection.[8]

Objective: To separate and quantify this compound from potential impurities.

Materials & Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • This compound sample.

  • HPLC-grade water, acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH).

  • Phosphate (B84403) buffer (e.g., 10 mM Sodium Phosphate, pH adjusted).

  • Derivatization agent: o-phthalaldehyde (B127526) (OPA) with a thiol (e.g., 3-mercaptopropionic acid).[8]

  • Volumetric flasks, pipettes, and autosampler vials.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM sodium phosphate buffer in HPLC-grade water and adjust the pH to 7.8. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Prepare a mixture of ACN:MeOH:Water (e.g., 45:45:10 v/v/v).

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve in a known volume of Mobile Phase A to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at a concentration within the calibration range (e.g., 10 µg/mL).

  • Automated Pre-Column Derivatization (within autosampler):

    • Program the autosampler to mix a specific volume of the sample/standard with the OPA reagent solution.

    • Allow a short reaction time (e.g., 1-2 minutes) before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detection (Fluorescence): Excitation = 330 nm, Emission = 418 nm.[9]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 60
      22.0 100
      25.0 100
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate the peak area corresponding to the derivatized (RS)-AMPA.

    • Construct a calibration curve from the standards.

    • Calculate the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram (Area Percent method).

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the molecule.

Objective: To acquire ¹H and ¹³C NMR spectra to verify the molecular structure of this compound.

Materials & Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • This compound sample (5-20 mg for optimal signal).[10]

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, due to the compound's water solubility).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of D₂O.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal from the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a water suppression pulse sequence if the residual HDO signal is overwhelming.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically >1024 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shifts. For D₂O, the residual HDO peak can be set to ~4.79 ppm.

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons in the molecule.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

    • The resulting spectra should be consistent with the known structure of AMPA, showing characteristic peaks for the isoxazole (B147169) ring, methyl group, and the propionic acid backbone.

Mechanism of Action and Signaling

This compound acts as an agonist at AMPA receptors (AMPARs), which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3][11][12]

AMPA Receptor Activation Pathway

The binding of an agonist like AMPA or glutamate to the AMPA receptor's ligand-binding domain induces a conformational change in the receptor protein. This change opens a central ion channel pore, allowing for the rapid influx of positively charged ions, primarily sodium (Na⁺), and to a lesser extent, calcium (Ca²⁺), depending on the subunit composition of the receptor.[11][13] This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This rapid depolarization is a fundamental step in synaptic transmission and plasticity.[14]

AMPA_Signaling_Pathway Canonical AMPA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space AMPA AMPA / Glutamate AMPAR AMPA Receptor (AMPAR) AMPA->AMPAR Binding Na_ion Na+ AMPAR->Na_ion Channel Opening Ca_ion Ca2+ AMPAR->Ca_ion Depolarization Membrane Depolarization (EPSP) Na_ion->Depolarization Cation Influx Ca_ion->Depolarization Cation Influx Experimental_Workflow Workflow for Quality Control of this compound cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Evaluation A1 Weigh Sample A2 Dissolve in Appropriate Solvent (e.g., Water for HPLC, D2O for NMR) A1->A2 B1 Purity Analysis via HPLC A2->B1 B2 Structural Verification via NMR (¹H and ¹³C) A2->B2 C1 Compare HPLC data to Reference Standard (>98% Purity?) B1->C1 C2 Compare NMR spectra to Known Structure B2->C2 C3 Pass / Fail Decision C1->C3 C2->C3

References

(RS)-AMPA Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-AMPA hydrobromide , a synthetic analogue of the principal excitatory neurotransmitter glutamate (B1630785), serves as a cornerstone tool in neuroscience research. This potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been instrumental in elucidating the physiological and pathophysiological roles of AMPA receptor-mediated fast excitatory synaptic transmission. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Core Concepts: this compound as a Glutamate Analogue

This compound is a racemic mixture of the R and S enantiomers of AMPA. It acts as a bioisostere of L-glutamic acid, selectively activating AMPA receptors, a subtype of ionotropic glutamate receptors.[1] Unlike the endogenous ligand glutamate, which also activates N-methyl-D-aspartate (NMDA) and kainate receptors, (RS)-AMPA's selectivity allows for the specific interrogation of AMPA receptor function.[2] The hydrobromide salt form of (RS)-AMPA offers enhanced water solubility, facilitating its use in aqueous solutions for experimental applications.

The activation of AMPA receptors by this compound leads to the opening of their associated ion channels, resulting in an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition of the receptor). This influx causes a rapid depolarization of the neuronal membrane, a fundamental process in excitatory postsynaptic potentials (EPSPs) and the propagation of nerve impulses.

dot

cluster_ligands Ligands cluster_receptor Receptor cluster_effect Cellular Effect Glutamate L-Glutamate (Endogenous Neurotransmitter) AMPAR AMPA Receptor Glutamate->AMPAR Binds to and Activates AMPA This compound (Synthetic Analogue) AMPA->AMPAR Selectively Binds to and Activates Depolarization Neuronal Depolarization (EPSP) AMPAR->Depolarization Leads to

Figure 1: Logical relationship of this compound as a glutamate analogue.

Quantitative Pharmacological Data

The pharmacological profile of this compound and its active enantiomer has been characterized in various systems. The following tables summarize key quantitative data.

ParameterValueSpecies/SystemNotes
Binding Affinity (Kd)
High-Affinity Site5.49 nMRat Cortex MembranesDetermined by [³H]-AMPA binding.
Low-Affinity Site52 nMRat Cortex MembranesDetermined by [³H]-AMPA binding.
Inhibitory Concentration (IC50)
AMPA vs. [³H]-AMPA19 nMRat Cortex MembranesDisplacement of radioligand.
Half-Maximal Effective Concentration (EC50)
11 µMRat Hippocampal CA1 Pyramidal NeuronsPrototypic value.
17 µMCultured Rat Cortical Neurons
11 µMCultured Rat Spinal Cord Neurons

Experimental Protocols

This compound is a versatile tool used in a variety of experimental paradigms to study AMPA receptor function. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents flowing through AMPA receptors in response to the application of this compound.

Objective: To measure AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cells: Primary neuronal cultures or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O₂/5% CO₂.

  • Internal Solution (for pipette): Containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.

  • This compound stock solution: 10 mM in sterile water.

  • Antagonists: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and AP5 to block NMDA receptors.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare neuronal culture on a coverslip or an acute brain slice and place it in the recording chamber on the microscope stage.

  • Continuously perfuse the preparation with aCSF containing TTX (1 µM), picrotoxin (100 µM), and AP5 (50 µM) to isolate AMPA receptor currents.

  • Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.

  • Approach a neuron under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (on-cell configuration).

  • Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Clamp the neuron's membrane potential at -70 mV.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Apply a known concentration of this compound (e.g., 10-100 µM) to the neuron using a local perfusion system for a defined duration.

  • Record the resulting inward current, which represents the flow of ions through the activated AMPA receptors.

  • Wash out the agonist and allow the cell to recover before subsequent applications.

  • Data can be analyzed to determine current amplitude, activation kinetics, and desensitization rates.

Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) following AMPA receptor activation.

Objective: To measure [Ca²⁺]i transients in response to this compound stimulation.

Materials:

  • Cells: Cultured neurons or brain slices.

  • Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator (e.g., GCaMP).

  • Imaging Buffer (HBSS): Hank's Balanced Salt Solution.

  • This compound stock solution: 10 mM in sterile water.

  • Fluorescence microscopy setup: Equipped with appropriate excitation and emission filters.

Procedure:

  • Load the cells with a calcium indicator. For Fluo-4 AM, incubate the cells with 1-5 µM Fluo-4 AM in imaging buffer for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip with the loaded cells onto the imaging chamber of the microscope.

  • Acquire a baseline fluorescence signal.

  • Stimulate the neurons with a working concentration of this compound (e.g., 10-100 µM) in the imaging buffer.

  • Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data are typically presented as the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), i.e., ΔF/F₀.

Mandatory Visualizations

AMPA Receptor Signaling Pathway

The activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events, particularly relevant in the context of synaptic plasticity.

dot

AMPA_Signaling AMPA This compound AMPAR AMPA Receptor (e.g., GluA1/GluA2) AMPA->AMPAR Activates Na_Influx Na+ Influx AMPAR->Na_Influx Ca_Influx Ca2+ Influx (if GluA2-lacking) AMPAR->Ca_Influx Depolarization Postsynaptic Depolarization Na_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates Depolarization->CaMKII Contributes to NMDA-R activation CaMKII->AMPAR Phosphorylates (e.g., Ser831 on GluA1) Receptor_Insertion AMPA Receptor Insertion into Synapse CaMKII->Receptor_Insertion Promotes PKC->AMPAR Phosphorylates (e.g., Ser818 on GluA1) PKC->Receptor_Insertion Promotes PKA PKA PKA->AMPAR Phosphorylates (e.g., Ser845 on GluA1) PKA->Receptor_Insertion Promotes LTP Long-Term Potentiation (LTP) (Synaptic Strengthening) LTD Long-Term Depression (LTD) (Synaptic Weakening) Receptor_Insertion->LTP Receptor_Removal AMPA Receptor Internalization Receptor_Removal->LTD Phosphatases Phosphatases (e.g., PP1, Calcineurin) Phosphatases->AMPAR Dephosphorylates Phosphatases->Receptor_Removal Promotes

Figure 2: AMPA receptor signaling cascade in synaptic plasticity.

Experimental Workflow

A typical experimental workflow for investigating the effects of this compound on neuronal activity is outlined below.

dot

Experimental_Workflow Preparation 1. Preparation (Neuronal Culture or Brain Slice) Solution_Prep 2. Solution Preparation (this compound, aCSF, etc.) Preparation->Solution_Prep Experiment_Setup 3. Experimental Setup (Patch-clamp rig or Imaging system) Solution_Prep->Experiment_Setup Baseline 4. Baseline Recording (Pre-agonist application) Experiment_Setup->Baseline Agonist_App 5. Agonist Application (Apply this compound) Baseline->Agonist_App Data_Acquisition 6. Data Acquisition (Record currents or fluorescence) Agonist_App->Data_Acquisition Washout 7. Washout & Recovery Data_Acquisition->Washout Data_Analysis 8. Data Analysis (Quantify response) Washout->Data_Analysis Conclusion 9. Interpretation & Conclusion Data_Analysis->Conclusion

References

In Vitro Characterization of (RS)-AMPA Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies involving (RS)-AMPA hydrobromide, a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound is a more water-soluble salt of (RS)-AMPA, making it a convenient tool for a variety of in vitro experimental paradigms aimed at understanding the function of AMPA receptors in the central nervous system. This document details the experimental protocols for key in vitro assays, presents quantitative data from these studies in a clear, tabular format, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: AMPA Receptor Activation

This compound acts as a glutamate (B1630785) analogue, selectively binding to and activating AMPA receptors, which are ionotropic glutamate receptors responsible for the majority of fast excitatory synaptic transmission in the brain.[1] Unlike the endogenous neurotransmitter glutamate, this compound does not significantly interact with kainate or NMDA receptors at concentrations typically used to study AMPA receptor function.[1] The activation of AMPA receptors by agonists like this compound leads to the opening of their associated ion channels, resulting in an influx of sodium ions and, depending on the subunit composition of the receptor, calcium ions. This influx causes depolarization of the postsynaptic membrane, a critical step in neuronal excitation and synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies characterizing the interaction of AMPA receptor agonists with their targets. These values are essential for designing and interpreting experiments involving this compound.

Table 1: Receptor Binding Affinity

LigandPreparationKD (nM)Bmax (fmol/mg protein)Reference
[3H]AMPARat brain membranes28 and 500 (two sites)200 and 1800Honore et al., 1982
[3H]AMPARat brain membranes (washed)278 (single site)Not ReportedHonore et al., 1982

Table 2: In Vitro Electrophysiology - Agonist Potency

AgonistPreparationEC50 (µM)Reference
(RS)-AMPARat cortical slice3.5 ± 0.2Anonymous

Table 3: In Vitro Electrophysiology - Antagonist Inhibition

AntagonistAgonistPreparationIC50 (µM)Reference
LY215490QuisqualateRat cortical slicePotent antagonismAnonymous
LY215490AMPARat cortical slicePotent antagonismAnonymous

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the effects of this compound.

Radioligand Receptor Binding Assay ([3H]AMPA)

This protocol is adapted from the foundational work of Honore et al. (1982) and is used to determine the affinity and density of AMPA receptors in a given tissue preparation.

Objective: To measure the binding of [3H]AMPA to rat brain membranes.

Materials:

  • (RS)-[3H]AMPA

  • This compound (for non-specific binding)

  • Rat brain tissue (e.g., cortex, hippocampus, or striatum)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Polytron homogenizer

  • Refrigerated centrifuge

  • Glass fiber filters

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.

    • The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, add the following to test tubes:

      • 100 µL of [3H]AMPA (at various concentrations, e.g., 1-500 nM)

      • 800 µL of the membrane preparation

      • 100 µL of buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 1 mM) (for non-specific binding).

    • Incubate the tubes at 4°C for 30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with three 5 mL aliquots of ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis on the specific binding data to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

In Vitro Electrophysiology in Brain Slices

This protocol describes the methodology for recording AMPA receptor-mediated synaptic currents in acute brain slices, a common technique to assess the functional effects of compounds like this compound.

Objective: To measure the electrophysiological response of neurons to this compound application in acute brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2, bubbled with 95% O2/5% CO2.

  • Sucrose-based cutting solution (ice-cold)

  • Vibrating microtome (vibratome)

  • Recording chamber with perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes for recording

  • Stimulating electrode

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome.

    • Transfer the slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover.

    • Subsequently, maintain the slices at room temperature in oxygenated aCSF until recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Using a microscope, identify a target neuron for whole-cell patch-clamp recording.

    • Pull glass micropipettes and fill them with an appropriate internal solution.

    • Establish a whole-cell recording configuration on the chosen neuron.

    • Record baseline synaptic activity or responses to electrical stimulation.

    • Bath-apply this compound at known concentrations to the slice and record the resulting changes in membrane current or potential.

  • Data Analysis:

    • Measure the amplitude, frequency, and kinetics of the AMPA-mediated currents before and after drug application.

    • Construct dose-response curves to determine the EC50 of this compound.

Calcium Imaging in Cultured Neurons

This protocol outlines the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration in response to AMPA receptor activation by this compound.

Objective: To measure changes in intracellular calcium levels in cultured neurons following stimulation with this compound.

Materials:

  • This compound

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped with a sensitive camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Cell Culture and Dye Loading:

    • Plate primary neurons on glass-bottom dishes or coverslips.

    • After an appropriate time in culture (e.g., 7-14 days), load the neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Calcium Imaging:

    • Mount the dish or coverslip on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence signal from the neurons.

    • Apply this compound to the cells at a known concentration.

    • Continuously record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F0).

    • Quantify the peak amplitude, duration, and area under the curve of the calcium response.

    • Compare the responses at different concentrations of this compound to generate a dose-response relationship.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its in vitro characterization.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RS-AMPA_HBr (RS)-AMPA Hydrobromide AMPA_R AMPA Receptor RS-AMPA_HBr->AMPA_R Binds to Na_ion Na+ Influx AMPA_R->Na_ion Opens Channel Ca_ion Ca2+ Influx (GluA2-lacking) AMPA_R->Ca_ion Opens Channel Depolarization Depolarization Na_ion->Depolarization CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates PKA PKA Phosphorylation Receptor Phosphorylation CaMKII->Phosphorylation PKA->Phosphorylation PKC->Phosphorylation Trafficking Receptor Trafficking Phosphorylation->Trafficking Regulates Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Tissue_Prep Tissue/Cell Preparation (e.g., Brain Homogenate, Acute Slices, Neuronal Cultures) Binding_Assay Receptor Binding Assay ([3H]AMPA) Tissue_Prep->Binding_Assay Electrophysiology Electrophysiology (Patch-Clamp) Tissue_Prep->Electrophysiology Calcium_Imaging Calcium Imaging (Fluorescence Microscopy) Tissue_Prep->Calcium_Imaging Binding_Analysis Scatchard Analysis (KD, Bmax) Binding_Assay->Binding_Analysis Ephys_Analysis Dose-Response Analysis (EC50, IC50) Electrophysiology->Ephys_Analysis Imaging_Analysis Quantification of Calcium Transients (ΔF/F0) Calcium_Imaging->Imaging_Analysis Characterization Pharmacological Characterization of This compound Binding_Analysis->Characterization Ephys_Analysis->Characterization Imaging_Analysis->Characterization

References

Methodological & Application

Application Notes and Protocols for (RS)-AMPA Hydrobromide in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide ((RS)-AMPA hydrobromide) is a potent and selective agonist for the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1] As a synthetic analog of the neurotransmitter glutamate (B1630785), this compound is an invaluable tool for studying the physiological and pathophysiological roles of AMPA receptors. Its activation of these ionotropic glutamate receptors allows for the influx of sodium and, depending on the subunit composition, calcium ions, leading to neuronal depolarization.[2] This document provides detailed application notes and electrophysiology protocols for the use of this compound in research settings.

Data Presentation

The following tables summarize key quantitative data related to the electrophysiological effects of AMPA receptor agonists.

ParameterAgonistPreparationValueReference
EC50 AMPACultured Rat Cortical Neurons17 µM[3]
EC50 AMPACultured Rat Spinal Cord Neurons11 µM[3]
Potentiation Cyclothiazide on AMPA responseCultured Rat Cortical Neurons4.8-fold[3]
Potentiation Cyclothiazide on AMPA responseCultured Rat Spinal Cord Neurons6.8-fold[3]

Signaling Pathways

Activation of AMPA receptors by agonists like this compound initiates a cascade of intracellular signaling events, particularly relevant in the context of synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

AMPA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate (RS)-AMPA Hydrobromide AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Opens Channel Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates Phosphorylation AMPAR Phosphorylation (Ser831, Ser845) CaMKII->Phosphorylation PKA PKA PKA->Phosphorylation PKC PKC PKC->Phosphorylation Trafficking AMPAR Trafficking (LTP / LTD) Phosphorylation->Trafficking Regulates

AMPA Receptor Signaling Cascade.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp and extracellular field potential recordings to study the effects of this compound.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to measure AMPA receptor-mediated currents in individual neurons in brain slices.[4]

1. Materials and Solutions:

  • This compound stock solution (e.g., 10 mM in water)[5]

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Bubble with 95% O2/5% CO2.

  • Internal Solution (for voltage-clamp) (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.3 with CsOH.

  • Brain Slicer (Vibratome)

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

2. Brain Slice Preparation:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Pull patch pipettes with a resistance of 3-6 MΩ when filled with internal solution.

  • Approach a neuron in the region of interest under visual guidance (e.g., DIC microscopy).

  • Apply gentle positive pressure to the pipette and approach the cell membrane.

  • Upon contact, release the positive pressure to form a Gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

4. Application of this compound:

  • Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 10-100 µM).

  • Bath apply the this compound solution by switching the perfusion inlet.

  • Alternatively, for rapid application, use a picospritzer or a fast-step perfusion system to locally apply the agonist.

  • Record the induced inward current.

5. Data Analysis:

  • Measure the peak amplitude, rise time, and decay kinetics of the AMPA-mediated currents.

  • Construct dose-response curves to determine the EC50 of this compound.

Extracellular Field Potential Recording Protocol

This protocol is suitable for studying the effects of this compound on synaptic transmission and plasticity in a population of neurons.[6]

1. Materials and Solutions:

  • Same as for the whole-cell patch-clamp protocol, with the exception of the internal solution.

2. Brain Slice Preparation:

  • Follow the same procedure as for the whole-cell patch-clamp protocol.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Place a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).

  • Place a recording electrode filled with aCSF in the dendritic or somatic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Deliver a baseline stimulus (e.g., 0.05 Hz) to evoke a field excitatory postsynaptic potential (fEPSP).

  • Adjust the stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response.

4. Application of this compound:

  • After recording a stable baseline for at least 20 minutes, bath apply this compound at the desired concentration.

  • Observe the change in the fEPSP slope and amplitude.

5. Data Analysis:

  • Measure the slope of the initial phase of the fEPSP as an index of synaptic strength.

  • Normalize the fEPSP slope to the pre-drug baseline period.

  • Quantify the percentage change in the fEPSP slope induced by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an electrophysiology experiment using this compound.

Electrophysiology_Workflow A 1. Brain Slice Preparation B 2. Transfer Slice to Recording Chamber A->B C 3. Position Electrodes (Stimulating & Recording) B->C D 4. Record Baseline Activity C->D E 5. Prepare & Apply This compound D->E F 6. Record Drug Effect E->F G 7. Washout F->G H 8. Data Analysis G->H

Electrophysiology Experimental Workflow.

References

(RS)-AMPA Hydrobromide: Application Notes and Protocols for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (RS)-AMPA hydrobromide, a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in patch clamp electrophysiological studies. This document outlines the mechanism of action, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a synthetic glutamate (B1630785) analog widely used to selectively activate AMPA receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its activation allows the influx of sodium and, depending on the subunit composition of the receptor, calcium ions, leading to depolarization of the postsynaptic membrane.[2] Understanding the electrophysiological properties of AMPA receptors is crucial for research in synaptic plasticity, learning, memory, and various neurological disorders. The patch clamp technique is an essential tool for investigating these properties at the single-channel and whole-cell level.[3][4]

Mechanism of Action

(RS)-AMPA acts as an agonist at the glutamate binding site on the AMPA receptor, inducing a conformational change that opens the associated ion channel.[5] AMPA receptors are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4.[2][6] The subunit composition dictates the receptor's kinetic properties, ion permeability, and pharmacology. For instance, the presence of the edited GluA2 subunit renders the channel impermeable to calcium ions.[2] Upon binding of (RS)-AMPA, the channel rapidly opens and, in the continued presence of the agonist, will enter a desensitized state where the channel closes despite the agonist still being bound.[7][8]

Data Presentation

Quantitative data from patch clamp experiments using this compound should be meticulously recorded and presented for clear interpretation and comparison.

ParameterDescriptionTypical Values (Cell Type Dependent)
EC50 The concentration of (RS)-AMPA that elicits a half-maximal response (current).11 µM (Spinal Cord Neurons), 17 µM (Cortical Neurons)[9]
Imax The maximum current amplitude elicited by a saturating concentration of (RS)-AMPA.Varies significantly with cell type and receptor expression level.
Activation Time (10-90% rise time) The time taken for the current to rise from 10% to 90% of its peak value.Milliseconds; concentration-dependent.[7][8]
Deactivation Time Constant (τdeact) The time constant of current decay after removal of the agonist.Milliseconds.
Desensitization Time Constant (τdes) The time constant of current decay in the continuous presence of the agonist.Milliseconds.[8]
Holding Potential (Vh) The membrane potential at which the cell is clamped during the recording.Typically -60 mV to -70 mV for recording inward currents.[10]

Experimental Protocols

This section details the methodologies for whole-cell and outside-out patch clamp recordings to study AMPA receptor currents activated by this compound.

Materials and Reagents
  • This compound (MW: 267.08 g/mol )[11]

  • Cell Culture: Cultured hippocampal or cortical neurons, or a cell line (e.g., HEK293) stably expressing AMPA receptor subunits.

  • External (Extracellular) Solution

  • Internal (Intracellular/Pipette) Solution

  • Patch clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • Data acquisition and analysis software

Solution Preparation

External Solution (in mM):

ComponentConcentration (mM)
NaCl140-150
KCl2.5-3
CaCl21.8-2.5
MgCl21-1.3
HEPES5-10
Glucose10

Adjust pH to 7.3-7.4 with NaOH and osmolarity to ~310-320 mOsm.[7][12] To isolate AMPA receptor currents, it is recommended to include antagonists for other receptors, such as:

  • Tetrodotoxin (TTX) (0.5-1 µM) to block voltage-gated sodium channels.[12]

  • Picrotoxin (100 µM) to block GABAA receptors.[12]

  • D-AP5 (50-100 µM) to block NMDA receptors.[12]

Internal Solution (for whole-cell recording, in mM):

ComponentConcentration (mM)
CsCl or Cs-Gluconate130-135
HEPES10
EGTA5-10
MgCl21-2
Mg-ATP2-5
Na-GTP0.2-0.3

Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290-300 mOsm.[13] Cesium is used to block potassium channels, which helps to improve the voltage clamp.

This compound Stock Solution:

Prepare a 10 mM stock solution in deionized water. This compound is more water-soluble than its freebase form. Store aliquots at -20°C. Dilute to the desired final concentration in the external solution on the day of the experiment.

Whole-Cell Voltage Clamp Protocol
  • Cell Preparation: Plate cells on coverslips at an appropriate density for patch clamp recording. Use cells 7-14 days in vitro for neuronal cultures.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a healthy-looking cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[14]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV or -70 mV.[10]

    • Allow the cell to stabilize for a few minutes.

    • Apply this compound at various concentrations using a fast perfusion system to determine the dose-response relationship and kinetic properties of the induced currents.

    • Record the resulting currents using data acquisition software.

Outside-Out Patch Protocol

This configuration is ideal for studying the kinetics of receptor activation, deactivation, and desensitization with rapid agonist application.

  • Establish Whole-Cell Configuration: Follow steps 1-3 of the whole-cell protocol.

  • Excise the Patch: Slowly withdraw the pipette from the cell. The membrane will reseal, leaving a small patch with the extracellular side facing outwards.

  • Rapid Agonist Application: Position the patch in front of a multi-barreled perfusion system that allows for rapid switching between control and agonist-containing solutions. This enables the study of fast kinetic properties of the AMPA receptor channels.[7]

Visualizations

AMPA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of AMPA receptors.

AMPA_Signaling_Pathway Glutamate Glutamate / (RS)-AMPA AMPAR AMPA Receptor (GluA1/2/3/4) Glutamate->AMPAR Na_influx Na+ Influx AMPAR->Na_influx Opens Channel Ca_influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_influx Opens Channel Depolarization Membrane Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC CaMKII->AMPAR Phosphorylation Trafficking Receptor Trafficking (LTP/LTD) CaMKII->Trafficking PKC->AMPAR Phosphorylation PKC->Trafficking PKA PKA PKA->AMPAR Phosphorylation PKA->Trafficking

Caption: AMPA Receptor Signaling Cascade.

Experimental Workflow for (RS)-AMPA Patch Clamp

This diagram outlines the key steps in a typical whole-cell patch clamp experiment using this compound.

Patch_Clamp_Workflow Start Start: Cell Culture Sol_Prep Prepare Internal & External Solutions Start->Sol_Prep Pipette_Pull Pull & Fire-Polish Patch Pipette Sol_Prep->Pipette_Pull Setup Mount Coverslip & Perfuse with External Solution Pipette_Pull->Setup Seal Approach Cell & Form GΩ Seal Setup->Seal Whole_Cell Rupture Membrane: Establish Whole-Cell Seal->Whole_Cell Stabilize Stabilize & Obtain Baseline Recording Whole_Cell->Stabilize AMPA_App Apply (RS)-AMPA via Perfusion System Stabilize->AMPA_App Record Record AMPA-evoked Currents AMPA_App->Record Analysis Data Analysis: (EC50, Kinetics, etc.) Record->Analysis

References

Application Notes and Protocols: (RS)-AMPA Hydrobromide for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of (RS)-AMPA hydrobromide in cell culture experiments. (RS)-AMPA is a synthetic analog of glutamate (B1630785) and a potent selective agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Data Presentation

Solubility and Stock Solution Parameters

The following table summarizes the solubility and recommended storage conditions for this compound.

ParameterValueSource(s)
Molecular Weight 267.08 g/mol [1][2]
Appearance White solid powder[3]
Solubility in Water Up to 10 mM (2.67 mg/mL) with gentle warming[1][2][3][4]
Other Solvents Soluble in DMSO and EtOH[5]
Recommended Stock Solution Solvent Water[1][6]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[6]
Stock Solution Preparation Calculator

To aid in the preparation of stock solutions, the following table provides the required volume of solvent to achieve a desired concentration from a given mass of this compound.

Desired ConcentrationMass of this compound
1 mg 5 mg 10 mg
0.1 mM 37.44 mL187.21 mL374.42 mL
0.5 mM 7.49 mL37.44 mL74.88 mL
1 mM 3.74 mL18.72 mL37.44 mL
5 mM 0.75 mL3.74 mL7.49 mL
10 mM 0.37 mL1.87 mL3.74 mL

Calculations are based on a molecular weight of 267.08 g/mol . For batch-specific molecular weights, refer to the manufacturer's certificate of analysis.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.67 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile water to the vial containing the this compound powder.

  • Warming and Mixing: Gently warm the solution to 37°C and vortex intermittently until the powder is completely dissolved.[2][3] Visual inspection should confirm the absence of any particulate matter.

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.[6]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Application in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound. The final working concentration should be determined based on the specific cell type and experimental goals.

Materials:

  • Cultured cells (e.g., primary neurons, neuronal cell lines)

  • Complete cell culture medium

  • Prepared sterile stock solution of this compound

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

  • Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the culture medium.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Wash the cells once with sterile PBS or the base medium without supplements, if necessary.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as electrophysiology, calcium imaging, protein expression analysis, or cell viability assays.

Mandatory Visualization

Experimental Workflow for this compound Application in Cell Culture

G cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture Application weigh Weigh (RS)-AMPA Hydrobromide Powder dissolve Dissolve in Sterile Water (with gentle warming) weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot and Store (-20°C or -80°C) filter->aliquot dilute Dilute Stock to Working Concentration in Media aliquot->dilute Thaw aliquot plate Plate Cells plate->dilute treat Treat Cells with (RS)-AMPA dilute->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Workflow for preparing and applying this compound in cell culture.

Simplified AMPA Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AMPA_R AMPA Receptor Na_influx Na+ Influx AMPA_R->Na_influx Activates Ca_influx Ca2+ Influx (GluA2-lacking receptors) AMPA_R->Ca_influx AMPA (RS)-AMPA AMPA->AMPA_R Binds Depolarization Membrane Depolarization Na_influx->Depolarization Signaling Downstream Signaling (e.g., Lyn-MAPK pathway) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Depolarization->Plasticity Signaling->Plasticity

Caption: Simplified signaling cascade upon (RS)-AMPA binding to its receptor.

Upon binding of (RS)-AMPA, the AMPA receptor, an ionotropic glutamate receptor, opens its channel.[7][8] This primarily allows the influx of sodium ions (Na+), leading to depolarization of the postsynaptic membrane.[9] Depending on the subunit composition of the receptor, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to calcium ions (Ca2+).[10] This influx of cations can trigger various downstream signaling pathways, such as the Lyn-MAPK pathway, which can ultimately lead to changes in gene expression and contribute to synaptic plasticity, the cellular basis for learning and memory.[11] The trafficking of AMPA receptors to and from the synapse is a critical mechanism underlying long-term potentiation (LTP) and long-term depression (LTD).[7][9]

References

Application Notes and Protocols for In Vivo Use of (RS)-AMPA Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of (RS)-AMPA hydrobromide, a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document includes detailed experimental protocols for electrophysiological and behavioral studies, along with quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a water-soluble form of the potent and selective AMPA receptor agonist, (RS)-AMPA. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). Their activation leads to the influx of sodium ions, and in some cases calcium, resulting in depolarization of the postsynaptic membrane. This fundamental role in synaptic transmission makes AMPA receptors critical for numerous physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor signaling has been implicated in various neurological and psychiatric disorders, such as epilepsy, and neurodegenerative diseases.

The in vivo application of this compound allows researchers to probe the function of AMPA receptors in the context of a living organism, providing valuable insights into their physiological roles and their involvement in pathological conditions.

Data Presentation

The following tables summarize quantitative data from key in vivo experiments utilizing this compound and related AMPA receptor agonists.

Table 1: In Vivo Electrophysiology Parameters for this compound

ParameterValueSpeciesBrain RegionApplicationReference
Microiontophoresis Solution 10 mM in 165 mM NaCl, pH 8.0RatHippocampus (CA3)Studying AMPA-mediated neuronal responsesIskandrani et al., 2015
Ejection Current 5 - 20 nARatHippocampus (CA3)Evoking neuronal firingIskandrani et al., 2015
Automatic Current Balancing EnabledRatHippocampus (CA3)Preventing current-induced artifactsIskandrani et al., 2015
Recording Electrode Single-barreled glass micropipetteRatHippocampus (CA3)Extracellular recording of neuronal activityIskandrani et al., 2015

Table 2: In Vivo Behavioral Study Parameters for AMPA Receptor Agonists

Agonist / AntagonistDosageAdministration RouteAnimal ModelBehavioral TestObserved EffectReference
YM928 (AMPA Antagonist)5 or 10 mg/kgIntraperitoneal (i.p.)EL miceTossing stimulation-induced seizuresIncreased number of stimulations to elicit seizure[1]
YM928 (AMPA Antagonist)4 - 30 mg/kgOralRatKainate-induced motor seizuresSignificant reduction in motor seizures[1]
AMPA0.1 - 0.3 mMIntracranial self-administrationRatOperant ConditioningReinforcing effects (lever pressing for infusion)[2]

Experimental Protocols

In Vivo Electrophysiology: Microiontophoresis and Single-Unit Recording

This protocol is adapted from Iskandrani et al. (2015) and is suitable for studying the effects of this compound on neuronal firing in vivo.

Objective: To measure the response of individual neurons to the localized application of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Stereotaxic apparatus

  • Five-barreled glass micropipettes

  • Recording electrode (single-barreled glass micropipette)

  • Microiontophoresis pump with automatic current balancing

  • Extracellular recording amplifier and data acquisition system

  • Physiological monitoring equipment (temperature controller, etc.)

  • Saline solution (165 mM NaCl)

  • Pontamine Sky Blue (for marking recording sites)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to an approved institutional protocol.

    • Mount the animal in a stereotaxic apparatus.

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a craniotomy over the target brain region (e.g., hippocampus).

  • Electrode Assembly:

    • Prepare a five-barreled micropipette for microiontophoresis. Fill the central barrel with the recording electrode solution and one of the outer barrels with this compound solution (10 mM in 165 mM NaCl, pH adjusted to 8.0). The other barrels can be filled with other drugs or saline for control.

    • Attach the recording electrode to the amplifier.

  • Electrode Placement:

    • Carefully lower the electrode assembly into the target brain region using the stereotaxic manipulator.

  • Electrophysiological Recording and Microiontophoresis:

    • Identify and isolate the spontaneous activity of a single neuron.

    • Once a stable baseline firing rate is established, apply this compound using the microiontophoresis pump.

    • Apply ejection currents ranging from 5 to 20 nA. Use the automatic current balancing feature to minimize electrical artifacts.

    • Record the neuronal firing rate before, during, and after the application of this compound.

  • Histological Verification:

    • At the end of the experiment, eject Pontamine Sky Blue from one of the barrels to mark the recording site.

    • Euthanize the animal and perfuse the brain.

    • Section the brain and stain to visualize the electrode track and confirm the recording location.

In Vivo Behavioral Assessment: Seizure Induction and Observation

This protocol is a general guideline for inducing and assessing seizure-like behavior following the administration of an AMPA receptor agonist. Specific dosages of this compound for seizure induction in mice require careful dose-response studies. The following is based on general procedures for chemically induced seizures.

Objective: To assess the convulsant effects of this compound in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile saline solution

  • Injection supplies (syringes, needles)

  • Observation chamber

  • Video recording equipment

  • Seizure scoring scale (e.g., Racine scale)

Procedure:

  • Animal Habituation:

    • Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Administer the solution via the desired route (e.g., intraperitoneal injection or intracerebroventricular injection following stereotaxic surgery). A control group should receive a vehicle injection.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in the observation chamber.

    • Record the animal's behavior for a predetermined period (e.g., 30-60 minutes).

    • Score the severity of seizures at regular intervals using a standardized scale (e.g., Racine scale). Key behaviors to observe include facial clonus, head nodding, forelimb clonus, rearing, and falling.

    • Measure the latency to the first seizure and the duration of seizure activity.

  • Data Analysis:

    • Compare the seizure scores, latency, and duration between the this compound-treated group and the control group.

Visualizations

Signaling Pathways

The activation of AMPA receptors by this compound initiates a cascade of intracellular events, particularly relevant to synaptic plasticity, such as Long-Term Potentiation (LTP).[3]

AMPA_Signaling_Pathway Glutamate Glutamate / (RS)-AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens channel for Depolarization Postsynaptic Depolarization Na_Influx->Depolarization NMDAR NMDA Receptor Depolarization->NMDAR Relieves Mg2+ block on Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Opens for Mg_Block_Removal Removal of Mg2+ Block CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates AMPAR_Phosphorylation AMPAR Phosphorylation CaMKII->AMPAR_Phosphorylation Phosphorylates PKC->AMPAR_Phosphorylation Phosphorylates PKA PKA PKA->AMPAR_Phosphorylation Phosphorylates AMPAR_Insertion AMPAR Insertion into Membrane AMPAR_Phosphorylation->AMPAR_Insertion LTP Long-Term Potentiation (LTP) AMPAR_Insertion->LTP Leads to

Caption: AMPA Receptor Signaling Pathway in LTP.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo experiments involving this compound.

Electrophysiology_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Surgery Craniotomy Animal_Prep->Surgery Electrode_Placement Electrode Placement in Target Brain Region Surgery->Electrode_Placement Electrode_Prep Electrode Assembly (Recording + Microiontophoresis) Electrode_Prep->Electrode_Placement Baseline_Rec Baseline Neuronal Activity Recording Electrode_Placement->Baseline_Rec Drug_Admin This compound Microiontophoresis Baseline_Rec->Drug_Admin Post_Admin_Rec Post-Administration Recording Drug_Admin->Post_Admin_Rec Data_Analysis Data Analysis (Firing Rate Comparison) Post_Admin_Rec->Data_Analysis Histology Histological Verification of Electrode Placement Data_Analysis->Histology

Caption: In Vivo Electrophysiology Workflow.

Behavioral_Workflow Animal_Habituation Animal Habituation to Testing Environment Drug_Admin Systemic or Intracerebral Administration Animal_Habituation->Drug_Admin Drug_Prep Drug Preparation (this compound Solution) Drug_Prep->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Seizure Observation, Open Field) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Video Recording, Scoring) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis

Caption: In Vivo Behavioral Study Workflow.

References

Application Notes and Protocols for Neuronal Stimulation Assays Using (RS)-AMPA Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA hydrobromide is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. As a highly water-soluble salt of (RS)-AMPA, it is a convenient tool for in vitro neuronal stimulation studies.[1][2] Activation of AMPA receptors leads to the influx of sodium and, depending on the subunit composition, calcium ions, resulting in neuronal depolarization. This initial depolarization is critical for the activation of NMDA receptors and the subsequent induction of various forms of synaptic plasticity, including long-term potentiation (LTP). Beyond its role as an ion channel, the AMPA receptor also engages intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, which regulate gene expression and protein synthesis, influencing neuronal survival, differentiation, and plasticity.

These application notes provide detailed protocols for utilizing this compound in several key neuronal stimulation assays: calcium imaging, excitotoxicity assessment, analysis of AMPA receptor trafficking, and measurement of neuronal activity-dependent gene expression.

Data Presentation

The following tables summarize quantitative data for the use of this compound and related AMPA receptor agonists in various neuronal assays based on published literature.

Table 1: this compound Concentrations for Neuronal Stimulation Assays

Assay TypeCell TypeConcentrationIncubation TimeObserved Effect
Excitotoxicity Cultured Neocortical Neurons500 µM6 hoursIncreased excitotoxicity.[3]
Excitotoxicity (with desensitization block) Cultured Neocortical Neurons25 µM (with 50 µM cyclothiazide)Not specifiedIncreased excitotoxicity (77% cell death in DIV 12 cultures).[3]
Excitotoxicity Auditory Neurons20 µM10 minutesReversible decrease in surface AMPA receptors without significant cell death.[4]
Excitotoxicity Auditory Neurons300 µM24 hours7.3% neuronal death.[4]

Table 2: Electrophysiological Parameters of AMPA Receptor Activation

ParameterCell TypeValueNotes
mEPSC Amplitude (Control) Cultured Hippocampal Neurons21.6 ± 0.2 pAAMPA receptor-mediated miniature excitatory postsynaptic currents.[5]
mEPSC Amplitude (Control) Cultured Hippocampal Neurons16.0 ± 0.6 pA
mEPSC Amplitude (Control) Cultured Cortical Neurons15.49 ± 0.29 pA

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.

AMPA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R This compound (Agonist) Receptor AMPA Receptor AMPA_R->Receptor Binds to Na_channel Na+ Influx Receptor->Na_channel Ca_channel Ca2+ Influx (GluA2-lacking receptors) Receptor->Ca_channel PI3K PI3K Receptor->PI3K Activates MAPK_pathway MAPK/ERK Pathway Receptor->MAPK_pathway Activates Depolarization Depolarization Na_channel->Depolarization CaM Calmodulin Ca_channel->CaM Activates NMDA_R NMDA Receptor Depolarization->NMDA_R Removes Mg2+ block CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR MAPK_pathway->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) mTOR->Gene_Expression Promotes Protein Synthesis CREB->Gene_Expression Promotes

Caption: AMPA Receptor Signaling Cascade.

General Experimental Workflow for Neuronal Stimulation Assays

The following diagram outlines a typical workflow for conducting neuronal stimulation experiments with this compound.

Experimental_Workflow cluster_assays Assay Types start Start: Primary Neuronal Culture prepare_reagents Prepare this compound Stock Solution start->prepare_reagents stimulation Stimulate Neurons with This compound prepare_reagents->stimulation assay Perform Specific Assay stimulation->assay calcium_imaging Calcium Imaging assay->calcium_imaging excitotoxicity Excitotoxicity Assay assay->excitotoxicity trafficking Receptor Trafficking Assay assay->trafficking gene_expression Gene Expression Analysis assay->gene_expression data_acquisition Data Acquisition data_analysis Data Analysis data_acquisition->data_analysis end End: Interpretation of Results data_analysis->end calcium_imaging->data_acquisition excitotoxicity->data_acquisition trafficking->data_acquisition gene_expression->data_acquisition

Caption: General workflow for neuronal stimulation assays.

Experimental Protocols

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium influx in primary neurons following stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging

Protocol:

  • Cell Culture: Plate primary neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired maturity.

  • Indicator Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the neurons and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. After incubation, wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.

  • Preparation of this compound Solution: a. Prepare a stock solution of this compound (e.g., 10 mM) in sterile water. b. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in HBSS.

  • Calcium Imaging: a. Mount the coverslip with the loaded neurons onto the fluorescence microscope stage. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Perfuse the cells with the desired concentration of this compound solution. d. Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). b. The change in this ratio is proportional to the change in intracellular calcium concentration. c. Quantify the peak response and the area under the curve for each concentration to generate a dose-response curve.

Neuronal Excitotoxicity Assay

This protocol outlines a method to assess neuronal cell death induced by this compound.

Materials:

  • Primary neuronal cell culture

  • This compound

  • Cell viability assay kit (e.g., MTT assay, LDH assay, or live/dead staining with Propidium Iodide and Hoechst/DAPI)

  • Plate reader or fluorescence microscope

Protocol:

  • Cell Culture: Plate neurons in a multi-well plate (e.g., 96-well) and culture to the desired density and maturity.

  • Treatment: a. Prepare a range of concentrations of this compound in the culture medium. Based on literature, concentrations can range from 20 µM to 500 µM.[3][4] b. Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound. c. Incubate the cells for a defined period (e.g., 6 to 24 hours).[3][4] Include a vehicle control group.

  • Cell Viability Assessment (Example using Live/Dead Staining): a. After the incubation period, remove the treatment medium. b. Add a solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) to each well according to the manufacturer's instructions. c. Incubate for 15-30 minutes at room temperature, protected from light. d. Image the wells using a fluorescence microscope with appropriate filters to visualize live (green) and dead (red) cells.

  • Data Analysis: a. Count the number of live and dead cells in multiple fields of view for each condition. b. Calculate the percentage of cell death for each concentration of this compound. c. Plot the percentage of cell death against the agonist concentration to determine the dose-dependent excitotoxicity.

AMPA Receptor Trafficking Assay (Surface Biotinylation)

This protocol describes a method to quantify changes in the surface expression of AMPA receptors following stimulation with this compound.

Materials:

  • Primary neuronal cell culture

  • This compound

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine (B1666218) or Tris buffer)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

Protocol:

  • Cell Culture and Stimulation: a. Culture primary neurons to a high density in culture dishes. b. Stimulate the neurons with the desired concentration of this compound for a specific duration (e.g., 10-30 minutes). Include an unstimulated control. The internalization of AMPA receptors can be observed after 10 minutes of exposure to AMPA.[6]

  • Surface Biotinylation: a. After stimulation, immediately place the culture dishes on ice and wash twice with ice-cold PBS. b. Incubate the cells with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml in PBS) for 15-20 minutes on ice with gentle agitation to label surface proteins. c. Quench the biotinylation reaction by washing the cells three times with an ice-cold quenching solution.

  • Cell Lysis and Biotinylated Protein Pulldown: a. Lyse the cells in lysis buffer and collect the total cell lysate. b. Determine the protein concentration of the lysates. c. Incubate an equal amount of protein from each sample with streptavidin-agarose beads overnight at 4°C to pull down the biotinylated (surface) proteins.

  • Western Blotting: a. Wash the beads several times with lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against the AMPA receptor subunits of interest. e. Incubate with the appropriate secondary antibody and detect the signal using a suitable detection reagent.

  • Data Analysis: a. Quantify the band intensities for the AMPA receptor subunits in the biotinylated fraction. b. Normalize the surface expression levels to a loading control or to the total expression in the lysate. c. Compare the surface expression levels between the control and this compound-stimulated samples.

Neuronal Activity-Dependent Gene Expression (c-Fos Immunostaining)

This protocol provides a method to detect the expression of the immediate-early gene c-Fos as a marker of neuronal activation following stimulation with this compound.

Materials:

  • Primary neuronal cell culture on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against c-Fos

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Stimulation: a. Culture primary neurons on coverslips. b. Stimulate the neurons with this compound at a concentration known to induce neuronal activity (e.g., 10-50 µM). c. The incubation time should be optimized, as c-Fos expression typically peaks between 45 and 90 minutes after stimulation.[7]

  • Immunocytochemistry: a. After stimulation, fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with permeabilization buffer for 10 minutes. d. Wash three times with PBS. e. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature. f. Incubate the cells with the primary anti-c-Fos antibody (diluted in blocking buffer) overnight at 4°C. g. The next day, wash the cells three times with PBS. h. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS. j. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Count the number of c-Fos-positive nuclei and the total number of DAPI-stained nuclei in multiple fields of view. c. Calculate the percentage of c-Fos-positive neurons for each condition. d. Compare the percentage of activated neurons between control and this compound-treated cultures.

References

(RS)-AMPA hydrobromide concentration for inducing long-term potentiation (LTP)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (RS)-AMPA Hydrobromide Concentration for Inducing Long-Term Potentiation (LTP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a fundamental mechanism underlying synaptic plasticity, learning, and memory. The expression of LTP is primarily mediated by an increase in the number and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane.[1][2]

While this compound is a potent and selective agonist used to activate AMPA receptors and probe their function, it is not the standard agent for inducing the cellular cascade of LTP. The canonical induction of NMDAR-dependent LTP requires the activation of N-methyl-D-aspartate (NMDA) receptors, which act as coincidence detectors. This activation necessitates both glutamate (B1630785) binding and significant postsynaptic depolarization to relieve a magnesium ion (Mg²⁺) block, allowing calcium (Ca²⁺) influx. This Ca²⁺ surge initiates a downstream signaling cascade involving kinases like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which ultimately leads to the trafficking and insertion of additional AMPA receptors into the synaptic membrane.[3][4]

Direct application of an AMPA agonist alone causes depolarization but bypasses the critical, NMDAR-dependent Ca²⁺ signal required to trigger the LTP induction cascade. Therefore, protocols designed to induce a widespread, pharmacologically-induced LTP, known as chemical LTP (cLTP), typically focus on directly activating NMDA receptors or manipulating downstream signaling pathways.

This document provides detailed protocols for established methods of cLTP induction that result in the potentiation of AMPA receptor-mediated synaptic transmission.

Data Presentation: Chemical LTP Induction Reagents

The following table summarizes the key reagents and concentrations used in widely accepted chemical LTP (cLTP) protocols. These methods are designed to initiate the signaling cascade that culminates in the potentiation of AMPA receptor function.

Protocol NameKey ReagentsConcentrationApplication TimePreparation TypeReference
Glycine-Induced LTP (GI-LTP) Glycine (B1666218)200 µM10 minutesCultured hippocampal neurons[5]
In Mg²⁺-free ACSF--
NMDA-Induced LTP NMDA50 µM5 minutesHippocampal slices[6]
Forskolin/Rolipram cLTP Forskolin (Adenylyl cyclase activator)50 µM15-20 minutesHippocampal slices or neurons[7]
Rolipram (PDE4 inhibitor)0.1 µM15-20 minutes
Picrotoxin (GABA-A receptor antagonist)100 µM15-20 minutes
In Mg²⁺-free ACSF with elevated Ca²⁺4 mM Ca²⁺-[7]
Glycine/KCl cLTP Glycine (NMDAR priming)200 µM10 minutesSynaptosomes[1]
High K⁺ (Depolarization)50 mM2 minutes

Signaling Pathways and Workflows

Signaling Pathway for NMDAR-Dependent LTP

ltp_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDAR (Mg2+ block) Glutamate->NMDAR binds AMPAR AMPAR Glutamate->AMPAR binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx opens Depol Depolarization AMPAR->Depol Na+ influx Depol->NMDAR removes Mg2+ CaMKII CaMKII Activation Ca_Influx->CaMKII Trafficking AMPAR Trafficking & Insertion CaMKII->Trafficking LTP LTP Expression Trafficking->LTP Vesicle AMPAR Vesicle Vesicle->Trafficking recruits

Caption: NMDAR-dependent LTP induction pathway.

Experimental Workflow for Chemical LTP (cLTP)

cltp_workflow Prep Prepare Neuronal Culture (Slices or Dissociated Neurons) Baseline Record Baseline Synaptic Activity (e.g., mEPSCs, fEPSPs) Prep->Baseline Induction Apply cLTP Induction Solution (e.g., Glycine in Mg2+-free ACSF) Baseline->Induction Washout Washout & Return to Standard ACSF Induction->Washout Post Record Post-Induction Activity (30-60 min) Washout->Post Analysis Analyze Data: Compare Baseline vs. Post-Induction (Amplitude, Frequency) Post->Analysis

Caption: Generalized workflow for a chemical LTP experiment.

Experimental Protocols

Protocol 1: Glycine-Induced Chemical LTP (GI-LTP) in Cultured Neurons

This protocol induces a synapse-specific form of LTP by activating synaptic NMDARs that are exposed to spontaneously released glutamate.[5][8]

1. Materials and Reagents:

  • Mature hippocampal neuronal cultures (e.g., 14-21 days in vitro).

  • Artificial Cerebrospinal Fluid (ACSF), standard formulation (with Mg²⁺).

  • Mg²⁺-free ACSF.

  • Glycine stock solution (e.g., 20 mM in water).

  • Strychnine (glycine receptor antagonist, to isolate NMDAR effects).

  • TTX (Tetrodotoxin, to block action potentials and measure miniature events, mEPSCs).

  • AP5 (NMDAR antagonist, for control experiments).

2. Procedure:

  • Preparation: Place the neuronal culture dish on the microscope stage and perfuse with standard ACSF containing 1 µM TTX and 1 µM strychnine.

  • Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron. Record baseline mEPSC (miniature Excitatory Postsynaptic Current) activity for 5-10 minutes.

  • Induction: Switch the perfusion to Mg²⁺-free ACSF containing 200 µM glycine, 1 µM TTX, and 1 µM strychnine.[5] Apply this solution for 10 minutes.

  • Washout: Switch the perfusion back to the standard ACSF (containing Mg²⁺) with 1 µM TTX and 1 µM strychnine.

  • Post-Induction Recording: Continue recording mEPSC activity for at least 30-60 minutes to observe the potentiation.

  • Analysis: Measure the amplitude and frequency of mEPSCs before and after the glycine application. A significant increase in mEPSC amplitude is indicative of LTP expression.

Control Experiment: In a separate set of cells, co-apply the NMDAR antagonist AP5 (50 µM) during the glycine induction step. This should prevent the induction of LTP.

Protocol 2: Chemical LTP in Hippocampal Slices using Forskolin and Rolipram

This protocol bypasses direct receptor stimulation and instead activates the cAMP signaling pathway, which is also implicated in late-phase LTP.

1. Materials and Reagents:

  • Acutely prepared hippocampal slices (e.g., 300-400 µm thick).

  • ACSF, standard formulation (with Mg²⁺).

  • cLTP Induction Solution: Mg²⁺-free ACSF containing 4 mM Ca²⁺, 50 µM Forskolin, 100 µM Picrotoxin, and optionally 0.1 µM Rolipram.[7]

  • Forskolin and Rolipram stock solutions (in DMSO).

2. Procedure:

  • Preparation: Allow hippocampal slices to recover for at least 1 hour in standard ACSF.

  • Baseline Recording: Transfer a slice to a recording chamber and obtain stable field Excitatory Postsynaptic Potential (fEPSP) recordings in the CA1 region by stimulating Schaffer collaterals. Record a stable baseline for 15-20 minutes.

  • Induction: Switch the perfusion to the cLTP induction solution (Forskolin/Picrotoxin/Rolipram in Mg²⁺-free, high Ca²⁺ ACSF) and apply for 15 minutes.[7]

  • Washout: Switch the perfusion back to standard ACSF.

  • Post-Induction Recording: Continue recording fEPSPs for at least 60-90 minutes.

  • Analysis: Measure the slope of the fEPSP. A persistent increase in the fEPSP slope relative to the baseline indicates successful LTP induction.

Conclusion

The induction of LTP is a complex process critically dependent on NMDAR activation and subsequent Ca²⁺-mediated signaling cascades. While this compound is an essential tool for studying the function of AMPA receptors, which are the primary mediators of LTP expression, it is not used to trigger the induction of LTP itself. The chemical LTP protocols provided here, utilizing agents like glycine or forskolin, offer robust and well-characterized methods to study the molecular and cellular mechanisms of synaptic potentiation in various experimental preparations. These approaches allow researchers to investigate the trafficking and regulation of AMPA receptors, which lie at the heart of synaptic plasticity.

References

Application Notes and Protocols for Microinjection of (RS)-AMPA Hydrobromide in the Rodent Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (RS)-AMPA hydrobromide, a selective agonist for the AMPA receptor, in rodent brain microinjection studies. This technique is a powerful tool for investigating the role of ionotropic glutamate (B1630785) receptors in various brain functions and pathologies. The following sections detail the underlying signaling pathways, experimental protocols for stereotaxic microinjection, and a summary of quantitative data from relevant studies.

Introduction to this compound

This compound is the hydrobromide salt of (RS)-AMPA, offering increased water solubility for easier preparation of solutions for in vivo studies. As a potent and selective agonist, it mimics the action of the endogenous neurotransmitter glutamate at AMPA receptors, which are crucial for mediating fast excitatory neurotransmission in the central nervous system (CNS)[1][2]. Activation of AMPA receptors leads to the influx of sodium and, depending on the subunit composition, calcium ions, resulting in neuronal depolarization[1]. This rapid signaling is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory[2][3].

Due to their central role in excitatory neurotransmission, dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders, making them a key target for drug development[2]. Microinjection of this compound into specific brain regions allows for the precise investigation of the downstream effects of AMPA receptor activation on neuronal circuits and behavior.

Signaling Pathways

Activation of AMPA receptors by agonists like this compound initiates several downstream signaling cascades. The canonical pathway involves ion influx leading to depolarization. However, AMPA receptors also engage in metabotropic signaling, independent of ion flux, by interacting with protein tyrosine kinases[4].

AMPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to CaMKII CaMKII Depolarization->CaMKII Activates BDNF_Expression BDNF mRNA Expression MAPK_Pathway->BDNF_Expression Increases Glutamate Glutamate or This compound Glutamate->AMPA_R Binds

Figure 1: AMPA Receptor Signaling Pathway.

Experimental Protocols

The following is a generalized protocol for the microinjection of this compound into a target rodent brain region. This protocol should be adapted based on the specific research question, rodent species, and target brain area.

Materials
  • This compound

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Microinjection pump and syringe

  • Internal cannula, dummy cannula (obturator), and guide cannula

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Suturing material or wound clips

  • Heating pad

  • Ophthalmic ointment

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgery cluster_recovery Recovery cluster_injection Microinjection cluster_analysis Data Collection & Analysis A1 Prepare (RS)-AMPA Hydrobromide Solution A2 Anesthetize Rodent A1->A2 A3 Mount on Stereotaxic Apparatus A2->A3 B1 Expose Skull and Locate Bregma A3->B1 B2 Drill Craniotomy B1->B2 B3 Implant Guide Cannula B2->B3 B4 Secure with Dental Cement and Suture B3->B4 C1 Post-operative Care (Analgesia, Warmth) B4->C1 C2 Allow for Recovery Period (e.g., 1 week) C1->C2 D1 Habituate Animal to Handling and Procedure C2->D1 D2 Remove Dummy Cannula D1->D2 D3 Insert Internal Cannula D2->D3 D4 Infuse (RS)-AMPA Hydrobromide Solution D3->D4 D5 Leave Cannula in Place (Diffusion) D4->D5 D6 Replace Dummy Cannula D5->D6 E1 Behavioral Testing D6->E1 E2 Electrophysiology D6->E2 E3 Neurochemical Analysis (e.g., Microdialysis) D6->E3 E4 Histological Verification of Cannula Placement E1->E4 E2->E4 E3->E4

Figure 2: Stereotaxic Microinjection Workflow.

Detailed Protocol
  • Preparation of this compound Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration. Gentle warming may be necessary for higher concentrations. Ensure the final solution is sterile-filtered.

  • Animal Preparation and Anesthesia: Anesthetize the rodent using an appropriate method, such as isoflurane (B1672236) inhalation[5]. Once deeply anesthetized, place the animal in the stereotaxic frame[6]. Apply ophthalmic ointment to the eyes to prevent drying[6][7]. Shave the scalp and clean with an antiseptic solution.

  • Stereotaxic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Using a sterile cotton swab, clean and dry the skull surface.

    • Identify the bregma and lambda landmarks. Level the skull by ensuring the dorsal-ventral (DV) coordinates of bregma and lambda are the same.

    • Based on a rodent brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and DV coordinates for the target brain region.

    • Use a micro-drill to create a small burr hole at the target coordinates.

    • Slowly lower the guide cannula to the desired DV coordinate.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Suture the scalp incision around the implant.

  • Post-operative Care and Recovery:

    • Administer analgesics as per approved protocols.

    • Keep the animal warm during recovery from anesthesia.

    • Allow the animal to recover for at least one week before any microinjections.

  • Microinjection Procedure:

    • Gently restrain the awake animal. For mice, this can be done by hand; for rats, gentle wrapping in a towel may be necessary.

    • Remove the dummy cannula from the guide cannula.

    • Insert the internal cannula, which extends slightly beyond the tip of the guide cannula, into the target brain region.

    • Connect the internal cannula to a microinjection pump.

    • Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and minimize tissue damage[8].

    • After the infusion is complete, leave the internal cannula in place for a few minutes to prevent backflow upon retraction[7].

    • Slowly withdraw the internal cannula and replace the dummy cannula.

  • Histological Verification: After the completion of all experiments, it is crucial to verify the placement of the cannula. Euthanize the animal, perfuse transcardially, and collect the brain tissue. Section the brain and stain to visualize the cannula track.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the microinjection of AMPA or its agonists into various rodent brain regions.

Table 1: Effects of Intra-VTA this compound Microinjection
ParameterSpeciesDose/Concentration of AMPAInfusion VolumeEffectReference
Dopamine levels in Nucleus AccumbensRat0.1 mM (via microdialysis probe for 60 min)N/A~15% increase in extracellular dopamine[9]
Dopamine levels in Nucleus AccumbensRat0.1 mM (via microdialysis probe for 20 min)N/A~100% increase in extracellular dopamine[9]
BOLD Functional ConnectivityRatNot SpecifiedNot SpecifiedSignificantly modulated in the Nucleus Accumbens[10]
Striatal LFP SignalRatNot SpecifiedNot SpecifiedModulated both amplitude and frequency[11]
Table 2: Effects of Intra-Nucleus Accumbens (NAc) this compound Microinjection
ParameterSpeciesDose of AMPAInfusion VolumeEffectReference
Reward Threshold (ICSS)Rat0.02 µgNot SpecifiedLowered reward threshold[12]
Reward Threshold (ICSS)Rat0.1 µgNot SpecifiedLowered reward threshold[12]
Maximum Reinforcement Rate (ICSS)Rat0.1 µgNot SpecifiedDecreased maximum reinforcement rate[12]

Note: ICSS stands for Intracranial Self-Stimulation.

Table 3: Behavioral Effects of AMPA Receptor Modulation in Other Brain Regions
Brain RegionDrugSpeciesDoseInfusion VolumeBehavioral EffectReference
Dorsolateral StriatumNBQX (AMPA Antagonist)Rat0.3 µg/µlNot SpecifiedRestored goal-directed control of alcohol seeking[13]
Dorsolateral StriatumNBQX (AMPA Antagonist)Rat1.0 µg/µlNot SpecifiedMarginal effect on goal-directed control, decreased overall responding[13]
Nucleus Accumbens ShellCNQX (AMPA Antagonist)Rat5.0 nmol/sideNot SpecifiedAnxiolytic-like effect, no change in motor activity or food intake[14]

Conclusion

The microinjection of this compound is a valuable technique for elucidating the role of AMPA receptor-mediated neurotransmission in specific neural circuits and their influence on behavior. The protocols and data presented here provide a foundation for designing and implementing such studies. Careful adherence to surgical and microinjection procedures, along with histological verification of cannula placement, is essential for obtaining reliable and reproducible results. These investigations are critical for advancing our understanding of brain function and for the development of novel therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols for Calcium Imaging with (RS)-AMPA Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying intracellular calcium dynamics in response to the application of (RS)-AMPA hydrobromide, a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Understanding the intricacies of AMPA receptor-mediated calcium signaling is crucial for research in neuroscience, particularly in studies related to synaptic plasticity, excitotoxicity, and various neurological disorders.[1]

Introduction

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] While traditionally considered permeable to sodium and potassium ions, a subset of AMPA receptors lacking the GluA2 subunit are also permeable to calcium (Ca²⁺).[2][3] Activation of these calcium-permeable AMPA receptors (CP-AMPARs), or the depolarization-induced opening of voltage-gated calcium channels (VGCCs) subsequent to sodium influx through calcium-impermeable AMPA receptors, leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[4][5] This elevation in [Ca²⁺]i acts as a critical second messenger, triggering a multitude of downstream signaling cascades.

Calcium imaging is a powerful technique that allows for the real-time visualization and quantification of these changes in [Ca²⁺]i in response to neuronal activation.[6] This document outlines detailed protocols for performing calcium imaging experiments using this compound, presents key quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

The following table summarizes quantitative data from studies investigating AMPA-induced calcium responses. This data is essential for experimental design and for the interpretation of results.

ParameterCell TypeAgonist/AntagonistConcentrationObserved EffectReference
Peak [Ca²⁺]iCultured Cortical Neurons(RS)-AMPA450 µM~1.5 µM[7]
[Ca²⁺]i Amplitude ReductionRat Primary Cortical NeuronsML-9 (SOCE Inhibitor)100 µM80% decrease in AMPA-induced [Ca²⁺]i amplitude[8]
[Ca²⁺]i Amplitude ReductionRat Primary Cortical NeuronsSKF96365 (SOCE Inhibitor)30 µM53% decrease in AMPA-induced [Ca²⁺]i amplitude[8]
Fractional Ca²⁺ CurrentMedial Septal Neurons(RS)-AMPANot Specified1.2 ± 0.4% of total current[9]
Peak Fluorescence ResponseDorsal Striatal D2 SPNs(RS)-AMPA CocktailNot SpecifiedIncreased after LPS treatment[10]
Peak Fluorescence ResponseDorsal Striatal D2 SPNsIsradipine (L-type VGCC blocker)Not SpecifiedDecreased AMPA-stimulated response after LPS treatment[10]

Signaling Pathways

The application of this compound can trigger an increase in intracellular calcium through two primary pathways, as well as a third, more complex mechanism involving store-operated calcium entry.

Direct Calcium Influx via CP-AMPARs

A subset of AMPA receptors, typically those lacking the edited GluA2 subunit, are directly permeable to calcium ions. The binding of AMPA to these receptors leads to the opening of the channel and a direct influx of Ca²⁺ into the neuron.

AMPA_Direct_Pathway AMPA (RS)-AMPA CP_AMPAR Ca²⁺-Permeable AMPA Receptor (GluA2-lacking) AMPA->CP_AMPAR Binds to Ca_Influx Direct Ca²⁺ Influx CP_AMPAR->Ca_Influx Opens Downstream Downstream Signaling (e.g., Plasticity, Excitotoxicity) Ca_Influx->Downstream Initiates

Direct Calcium Influx Pathway.

Indirect Calcium Influx via VGCCs

The activation of calcium-impermeable AMPA receptors (CI-AMPARs), which are predominant in most mature neurons, leads to a primary influx of sodium ions (Na⁺). This influx causes membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), resulting in a secondary influx of Ca²⁺.[4][5]

AMPA_Indirect_Pathway AMPA (RS)-AMPA CI_AMPAR Ca²⁺-Impermeable AMPA Receptor (GluA2-containing) AMPA->CI_AMPAR Binds to Na_Influx Na⁺ Influx CI_AMPAR->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Causes VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Activates Ca_Influx Indirect Ca²⁺ Influx VGCC->Ca_Influx Opens Downstream Downstream Signaling Ca_Influx->Downstream Initiates

Indirect Calcium Influx Pathway.

Involvement of Store-Operated Calcium Entry (SOCE)

Recent evidence suggests a more complex interplay where AMPA receptor activation can be linked to store-operated calcium entry (SOCE). This process involves the depletion of intracellular calcium stores in the endoplasmic reticulum (ER), which then triggers the opening of plasma membrane channels to allow for sustained calcium influx. The interaction between STIM proteins in the ER and AMPA receptors appears to be a key component of this pathway.[8]

Experimental Protocols

The following protocols provide a detailed methodology for conducting calcium imaging experiments with this compound application.

Protocol 1: Calcium Imaging in Primary Neuronal Cultures

This protocol is adapted from studies on rat primary cortical neurons.[8]

1. Cell Culture and Preparation:

  • Culture primary cortical neurons on glass coverslips.

  • Use neurons at 12-14 days in vitro (DIV) for optimal receptor expression.

2. Loading with Calcium Indicator:

  • Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM (2-5 µM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15-30 minutes at room temperature.

3. Preparation of this compound Solution:

  • This compound is soluble in water. Prepare a stock solution (e.g., 10 mM) in sterile water.

  • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 µM) in the recording solution.[8]

4. Imaging and Data Acquisition:

  • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for live-cell imaging.

  • Perfuse the cells with the recording solution.

  • Acquire baseline fluorescence for a stable period (e.g., 1-2 minutes).

  • Apply the this compound solution via a perfusion system.

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).[8]

  • After the response, wash out the AMPA solution with the recording solution to observe the return to baseline.

5. Data Analysis:

  • For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative changes in intracellular calcium.

  • For single-wavelength dyes, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

  • Quantify parameters such as peak amplitude, time to peak, and the area under the curve to characterize the calcium response.

Protocol 2: Identifying Calcium-Permeable AMPA Receptors

This protocol is designed to isolate the calcium influx that occurs directly through CP-AMPARs.[11]

1. Cell Preparation and Loading:

  • Follow the same procedure as in Protocol 1 for cell culture and loading with a calcium indicator.

2. Preparation of Solutions:

  • Prepare the this compound solution as described above.

  • Prepare a "blocker cocktail" to inhibit other potential sources of calcium influx. This cocktail should include:

    • An NMDA receptor antagonist (e.g., AP5 or CPP).

    • A voltage-gated calcium channel blocker (e.g., nifedipine (B1678770) for L-type channels, or a broad-spectrum blocker like cadmium).[4][10]

    • A voltage-gated sodium channel blocker (e.g., Tetrodotoxin - TTX) to prevent action potential firing and subsequent VGCC activation.[10]

3. Imaging and Drug Application:

  • Establish a stable baseline fluorescence recording.

  • Pre-incubate the cells with the blocker cocktail for a few minutes to ensure complete inhibition of the respective channels.

  • While maintaining the presence of the blockers, apply the this compound solution.

  • The remaining calcium transient can be attributed to influx through CP-AMPARs.

4. Data Analysis:

  • Analyze the data as described in Protocol 1. Compare the AMPA-induced calcium response in the presence and absence of the blocker cocktail to quantify the contribution of CP-AMPARs.

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment designed to investigate AMPA receptor function.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Neuronal Cell Culture Dye_Loading 2. Calcium Indicator Loading (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Solution_Prep 3. Prepare AMPA & Blocker Solutions Dye_Loading->Solution_Prep Baseline 4. Acquire Baseline Fluorescence Solution_Prep->Baseline Blocker_App 5. Apply Blocker Cocktail (Optional) Baseline->Blocker_App AMPA_App 6. Apply (RS)-AMPA Blocker_App->AMPA_App Washout 7. Washout AMPA_App->Washout Data_Acquisition Image Acquisition AMPA_App->Data_Acquisition Ratio_Calc 8. Calculate ΔF/F₀ or Ratio Washout->Ratio_Calc Quantification 9. Quantify Response (Amplitude, Kinetics) Ratio_Calc->Quantification Interpretation 10. Interpretation of Results Quantification->Interpretation

Calcium Imaging Experimental Workflow.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating AMPA receptor-mediated calcium signaling. By carefully selecting experimental conditions, including cell type, calcium indicators, and the use of specific pharmacological agents, researchers can dissect the complex mechanisms of calcium influx and its downstream consequences. This approach is invaluable for advancing our understanding of fundamental neuroscience and for the development of novel therapeutics targeting neurological and psychiatric disorders.

References

Troubleshooting & Optimization

(RS)-AMPA hydrobromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (RS)-AMPA hydrobromide, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored desiccated at -20°C. For short-term storage, desiccate at +4°C.[1][2][3][4] It is crucial to protect the compound from moisture.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5] It is highly recommended to prepare and use solutions on the same day to minimize degradation.[6] Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[5]

Q3: What is the stability of this compound in aqueous solutions?

A3: While specific quantitative stability data for this compound in aqueous solutions is not extensively published, it is generally advised to use freshly prepared solutions.[6] Long-term storage of aqueous solutions is not recommended.[3] The hydrobromide salt form of (RS)-AMPA is noted for its higher water solubility compared to the free form.[2][4]

Q4: Is this compound sensitive to light?

A4: While specific data on photosensitivity is not available, it is good laboratory practice to store all chemicals, including this compound, in light-protected containers, especially when in solution.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in water, with some suppliers suggesting gentle warming to achieve a concentration of 10 mM.[3][6] It is also reported to be soluble in DMSO and ethanol.[7]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected experimental results.

This is a common issue that can often be traced back to the handling and storage of the compound.

Potential Causes & Solutions:

  • Degradation of the compound: If the solid compound has been stored improperly (e.g., not desiccated) or if the solution is old or has undergone multiple freeze-thaw cycles, it may have degraded.

    • Recommendation: Use a fresh vial of the compound or prepare a new stock solution from a properly stored solid.

  • Inaccurate concentration: The molecular weight of this compound can vary between batches due to hydration.[1]

    • Recommendation: Always use the batch-specific molecular weight provided on the Certificate of Analysis for preparing stock solutions.

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// Edges start -> check_storage; start -> check_prep; check_storage -> improper_storage; check_prep -> prep_error; improper_storage -> new_solution [label="Yes"]; improper_storage -> rerun_exp [label="No"]; prep_error -> recalculate [label="Yes"]; prep_error -> rerun_exp [label="No"]; new_solution -> rerun_exp; recalculate -> rerun_exp; rerun_exp -> persist; persist -> contact_support [label="Yes"]; } .enddot Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Solubility problems when preparing aqueous solutions.

Potential Causes & Solutions:

  • Concentration too high: Attempting to dissolve the compound at a concentration higher than its solubility limit.

    • Recommendation: this compound is reported to be soluble up to 10 mM in water.[3][6] Do not exceed this concentration.

  • Insufficient dissolution time/energy: The compound may require assistance to fully dissolve.

    • Recommendation: Gentle warming (e.g., at 37°C) and sonication in an ultrasonic bath can aid dissolution.[6]

Stability and Storage Conditions Summary

ParameterSolid this compoundThis compound Solution
Long-Term Storage -20°C (desiccated)-80°C (up to 6 months, aliquoted)[5]
Short-Term Storage +4°C (desiccated)[1][2][4]-20°C (up to 1 month, aliquoted)[5]
Recommended Handling Protect from moisture.Use freshly prepared solutions.[6] Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To determine the purity of this compound and detect the presence of any degradation products.

  • Materials:

    • This compound (reference standard and test sample)

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724)

    • Formic acid or other suitable buffer components

    • C18 HPLC column

  • Method:

    • Prepare a standard solution of known concentration using a freshly opened vial of this compound.

    • Prepare a solution of the test sample (e.g., from a stored stock solution or a solid that has been stored for an extended period) at the same concentration as the standard.

    • Set up an HPLC system with a C18 column and a UV detector. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Inject the standard solution to determine the retention time and peak area of the intact this compound.

    • Inject the test sample solution.

    • Analysis: Compare the chromatograms of the standard and the test sample. A decrease in the peak area of the main compound and the appearance of new peaks in the test sample would indicate degradation. The percentage of purity can be calculated by comparing the peak area of the parent compound to the total peak area of all detected compounds.

Signaling Pathway

This compound is an agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Its binding initiates a cascade of events crucial for neuronal function.

// Nodes AMPA_agonist [label="this compound\n(Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPA_R [label="AMPA Receptor\n(GluA1-4 subunits)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; channel_opening [label="Conformational Change\n& Ion Channel Opening", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ion_influx [label="Influx of Na+\n(and Ca2+ in GluA2-lacking receptors)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; depolarization [label="Postsynaptic Membrane\nDepolarization", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; epsp [label="Excitatory Postsynaptic\nPotential (EPSP)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; action_potential [label="Action Potential\nGeneration", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges AMPA_agonist -> AMPA_R [label="Binds to"]; AMPA_R -> channel_opening [label="Induces"]; channel_opening -> ion_influx [label="Allows"]; ion_influx -> depolarization; depolarization -> epsp; epsp -> action_potential [label="Leads to"]; } .enddot Caption: Simplified signaling pathway of AMPA receptor activation.

References

Technical Support Center: Modulation of AMPA Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying AMPA receptor desensitization. A key focus is on the pharmacological tools used to modulate this process during experiments.

Clarification on Agonist vs. Desensitization Inhibitor

A critical point of clarification is the role of (RS)-AMPA hydrobromide. Contrary to preventing desensitization, This compound is a selective agonist used to activate AMPA receptors, which subsequently leads to their desensitization.[1][2][3] The primary tool used by researchers to prevent or inhibit AMPA receptor desensitization is Cyclothiazide (B1669527) (CTZ) .[4][5][6][7][8] This guide will focus on the correct application of these and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

A1: this compound is a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][3] Its primary role in research is to mimic the action of the endogenous neurotransmitter glutamate, thereby activating AMPA receptors to study downstream events like ion flow, synaptic transmission, and plasticity.[2][9] It is a more water-soluble salt form of (RS)-AMPA.

Q2: What is AMPA receptor desensitization?

A2: AMPA receptor desensitization is a process where the receptor temporarily becomes insensitive to its agonist (like glutamate or AMPA) despite the continued presence of the agonist.[10][11][12] This rapid inactivation, occurring within milliseconds, is a crucial mechanism for shaping the duration of synaptic signals and preventing excitotoxicity.[11][13]

Q3: How can I prevent AMPA receptor desensitization in my experiments?

A3: The most common and effective method is to use Cyclothiazide (CTZ). CTZ is a positive allosteric modulator of AMPA receptors that potently inhibits their desensitization.[4][8] It is particularly effective on the "flip" splice variants of AMPA receptor subunits.[5][8]

Q4: What is the mechanism of action for Cyclothiazide (CTZ)?

A4: Cyclothiazide binds to a site on the AMPA receptor complex distinct from the agonist-binding site.[7][8] This allosteric binding stabilizes the receptor in an active, open conformation, thereby slowing the entry into the desensitized state. This results in a fast inhibition of desensitization and a slower, more sustained potentiation of the AMPA current.[4][5][6]

Q5: At what concentration should I use Cyclothiazide?

A5: The effective concentration of Cyclothiazide can vary depending on the experimental system (e.g., cell type, receptor subunit composition). However, a concentration of 100 µM is frequently cited as being effective for completely blocking desensitization in various preparations, including rodent neuron patches and HEK293 cells expressing AMPA receptors.[6] The EC50 for the potentiation of AMPA currents has been reported to be around 28 µM in GluR1-expressing HEK cells.[6]

Troubleshooting Guide

Q: I'm applying Cyclothiazide, but I still observe rapid current decay. What could be the issue?

A:

  • Insufficient Concentration: Verify that the final concentration of CTZ is adequate. As mentioned, 100 µM is often required for maximal effect.[6] Consider performing a concentration-response curve to determine the optimal concentration for your specific system.

  • Pre-incubation Time: CTZ's inhibition of desensitization is rapid, but the potentiation of the current develops more slowly.[5] Ensure you are pre-incubating the cells or tissue with CTZ for a sufficient period before applying the AMPA agonist to achieve a stable effect.

  • Receptor Subunit Composition: CTZ shows selectivity for the "flip" splice variants of AMPA receptors.[8] If your system predominantly expresses "flop" variants, the effect of CTZ will be significantly weaker. Verify the subunit composition of your experimental model if possible.

  • Compound Stability: Ensure your CTZ stock solution is properly prepared and stored. Cyclothiazide is typically dissolved in DMSO, and stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q: The response to my AMPA agonist is much larger than expected after applying Cyclothiazide, making it difficult to analyze.

A:

  • This is the expected effect. Cyclothiazide is a positive allosteric modulator and can potentiate AMPA currents dramatically, in some cases by over 90-fold.[6][7] This is a direct consequence of preventing desensitization, which allows a much larger population of receptors to remain open and contribute to the current.

  • Reduce Agonist Concentration: To bring the response into a measurable range, you will likely need to significantly reduce the concentration of your AMPA agonist (e.g., (RS)-AMPA or glutamate).

  • Adjust Recording Parameters: In electrophysiology experiments, you may need to adjust the gain of your amplifier or other recording parameters to avoid signal saturation.

Q: I am seeing off-target effects in my experiments. Could Cyclothiazide be the cause?

A:

  • While relatively specific for AMPA receptors, CTZ can have other activities. For instance, it has been reported to inhibit GABA-A receptors.[6] Be sure to run appropriate controls, such as applying CTZ in the absence of an AMPA agonist, to identify any potential off-target effects in your system.

Data Presentation: Compound Properties

Table 1: Properties of this compound

PropertyValueReference
Compound Type Agonist[1][2]
Primary Target AMPA-type glutamate receptors[1][3]
Molecular Weight 267.08 g/mol [14]
Solubility (Water) Soluble to 10 mM with gentle warming[14]
Function Activates AMPA receptors, inducing ion channel opening and subsequent desensitization.[2][9]

Table 2: Effects of Cyclothiazide (CTZ) on AMPA Receptor Function

ParameterValue / EffectCell Type / PreparationReference
Mechanism Positive Allosteric Modulator; Inhibits DesensitizationGeneral[4][5][8]
EC₅₀ (Potentiation) ~28 µMGluR1-HEK cells[6]
Effective Concentration 100 µM (for complete block of desensitization)Rodent Neuron Patches / HEK293 cells[6]
Effect on Peak Current Up to 90-fold increaseGluR1-HEK cells[6]
Effect on Agonist Affinity Increases apparent affinity (leftward shift in dose-response)Rodent Neuron Patches[6]
Kinetics Fast inhibition of desensitization; Slower potentiation of currentGluR1-HEK cells[5]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Analysis of AMPA Receptor Desensitization Inhibition

This protocol describes how to measure AMPA receptor currents in cultured cells (e.g., HEK293 expressing GluA1) and assess the inhibitory effect of Cyclothiazide on desensitization.

1. Cell Preparation:

  • Plate HEK293 cells stably or transiently expressing the desired AMPA receptor subunit (e.g., GluA1) onto glass coverslips 24-48 hours before the experiment.
  • Use an appropriate transfection reagent and follow the manufacturer's protocol. An EGFP marker can be co-transfected to identify positive cells.

2. Solutions:

  • External Solution (in mM): 150 NaCl, 0.1 MgCl₂, 0.1 CaCl₂, 5 HEPES. Adjust pH to 7.3 with NaOH.[15]
  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
  • Agonist Stock: Prepare a 10 mM stock solution of this compound in water.
  • Modulator Stock: Prepare a 100 mM stock solution of Cyclothiazide in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope. Perfuse continuously with the external solution.
  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a transfected cell. Clamp the cell at a holding potential of -60 mV.[15]
  • Use a rapid solution exchange system (e.g., piezoelectric-driven perfusion) to apply drugs.

4. Experimental Procedure:

  • Baseline (Desensitizing) Response:
  • Position the cell in front of the perfusion outlet for the control external solution.
  • Rapidly switch the perfusion to an external solution containing a high concentration of (RS)-AMPA (e.g., 1 mM) for 100-200 ms.
  • Record the current response. You should observe a rapid peak current followed by a fast decay to a small steady-state level, which is characteristic of desensitization.
  • Wash the cell with the control external solution for at least 30-60 seconds to allow for full recovery.
  • Application of Cyclothiazide:
  • Pre-incubate the cell by perfusing with an external solution containing the desired concentration of Cyclothiazide (e.g., 100 µM) for 1-2 minutes.
  • While still in the presence of Cyclothiazide, rapidly apply the (RS)-AMPA solution (1 mM) that also contains Cyclothiazide (100 µM).
  • Record the current response. The current decay (desensitization) should be significantly reduced or abolished, and the steady-state current should be much larger compared to the baseline response.

5. Data Analysis:

  • Measure the peak amplitude and the steady-state amplitude (at the end of the agonist application) for both control and CTZ conditions.
  • Calculate the extent of desensitization as a percentage: (1 - (Steady-State Current / Peak Current)) * 100.
  • Compare the extent of desensitization and the peak current amplitude between the control and CTZ conditions to quantify the effect.

Visualizations

AMPA_Signaling cluster_membrane Postsynaptic Membrane AMPAR AMPA Receptor (Closed State) AMPAR_Open AMPA Receptor (Open State) AMPAR->AMPAR_Open Activates AMPAR_Desens AMPA Receptor (Desensitized State) AMPAR_Open->AMPAR_Desens Desensitizes (Fast) Na_Influx Na+ Influx Depolarization AMPAR_Open->Na_Influx Allows Glutamate Glutamate / AMPA (Agonist) Glutamate->AMPAR Binds CTZ Cyclothiazide (Modulator) CTZ->AMPAR_Open Stabilizes & Inhibits Desensitization Downstream Downstream Signaling (e.g., CaMKII, PKA) Na_Influx->Downstream Initiates Experimental_Workflow Start Start: Whole-Cell Patch on AMPA-R Expressing Cell Apply_Agonist 1. Apply AMPA Agonist (e.g., 1 mM AMPA) Start->Apply_Agonist Record_Control 2. Record Control Current (Observe Peak and Decay) Apply_Agonist->Record_Control Washout 3. Washout (Allow Receptor Recovery) Record_Control->Washout Pre_Incubate 4. Pre-incubate with CTZ (e.g., 100 µM) Washout->Pre_Incubate Apply_Agonist_CTZ 5. Co-apply Agonist + CTZ Pre_Incubate->Apply_Agonist_CTZ Record_CTZ 6. Record Modulated Current (Observe Lack of Decay) Apply_Agonist_CTZ->Record_CTZ Analyze 7. Analyze Data: Compare Currents & Desensitization Record_CTZ->Analyze

References

Technical Support Center: Optimizing (RS)-AMPA Hydrobromide Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-AMPA hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is the hydrobromide salt of (RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). AMPA is a potent and selective agonist for the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. The hydrobromide salt form offers enhanced water solubility compared to the freebase form of (RS)-AMPA, making it more suitable for preparing solutions for in vivo administration.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound for in vivo use?

A2: this compound is soluble in water. Product datasheets indicate that it is soluble up to 10 mM in water, which may require gentle warming to fully dissolve.[1][2] For in vivo applications, sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) are recommended vehicles to maintain physiological compatibility.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the desired amount of this compound in sterile saline or PBS. Gentle warming and vortexing can aid in dissolution. It is crucial to ensure the final solution is clear and free of particulates. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the common administration routes for this compound in animal studies?

A4: The choice of administration route depends on the experimental goals. Common routes for systemic administration include intraperitoneal (IP) and intravenous (IV) injections. Direct administration into the central nervous system, such as intracerebroventricular (ICV) or direct intracerebral injections, can also be used to bypass the blood-brain barrier and target specific brain regions.

Q5: Are there any known stability issues with this compound solutions?

A5: Aqueous stock solutions of this compound are generally stable when stored frozen. However, for working solutions intended for injection, it is best practice to prepare them fresh on the day of the experiment to minimize the risk of degradation or contamination.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in solution - Exceeded solubility limit- Low temperature of the solvent- Ensure the concentration does not exceed 10 mM.- Gently warm the solution while dissolving.- Prepare a fresh, less concentrated solution.
Inconsistent experimental results - Inaccurate dosing- Variability in animal subjects- Degradation of the compound- Double-check all calculations for dosing.- Ensure consistent injection volumes and timing.- Use age and weight-matched animals.- Prepare fresh solutions for each experiment.
Adverse effects in animals (e.g., seizures, hyperactivity) - Dose is too high- Rapid injection rate (for IV)- Perform a dose-response study to determine the optimal, non-toxic dose.- Reduce the injection speed for intravenous administration.- Closely monitor animals for any signs of distress.
Lack of expected biological effect - Insufficient dose- Poor bioavailability via the chosen route- Incorrect administration technique- Increase the dose in a stepwise manner.- Consider a more direct route of administration (e.g., ICV).- Ensure proper injection technique to avoid misadministration.

Quantitative Data Summary

Property Value Source
Molecular Weight 267.08 g/mol [2]
Solubility in Water Up to 10 mM (with gentle warming)[1][2]
Purity ≥98%
Storage Desiccate at 4°C (solid); -20°C to -80°C (solution)

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection

  • Calculate the required amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.

  • Dissolution: Weigh the calculated amount of this compound and dissolve it in a sterile, isotonic vehicle such as 0.9% saline or PBS. The final concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 5-10 ml/kg for mice).

  • Warming and Mixing: If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is fully dissolved and the solution is clear.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Administration: Administer the solution via intraperitoneal injection using an appropriate needle size for the animal model.

Note on Dosing: Specific systemic doses for this compound are not widely published. Therefore, it is highly recommended to conduct a preliminary dose-response study to determine the optimal dose for your specific experimental paradigm and animal model, starting with a low dose and escalating until the desired effect is observed without significant adverse events.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling Glutamate Glutamate / (RS)-AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Ca_influx Na+ / Ca2+ Influx AMPAR->Na_Ca_influx Channel Opening Depolarization Postsynaptic Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Activation Na_Ca_influx->CaMKII PKC PKC Activation Na_Ca_influx->PKC Synaptic_Plasticity Synaptic Plasticity (LTP) Depolarization->Synaptic_Plasticity Receptor_Trafficking Increased Receptor Trafficking to Synapse CaMKII->Receptor_Trafficking PKC->Receptor_Trafficking PKA PKA Activation PKA->Receptor_Trafficking Receptor_Trafficking->Synaptic_Plasticity

Caption: AMPA Receptor Signaling Cascade.

Troubleshooting Workflow for In Vivo Experiments

Troubleshooting_Workflow Start Experiment Start Prep Prepare (RS)-AMPA Hydrobromide Solution Start->Prep Admin Administer to Animals Prep->Admin Observe Observe for Expected Effect Admin->Observe No_Effect No or Low Effect Observe->No_Effect No Adverse_Effect Adverse Effects Observe->Adverse_Effect Adverse Success Successful Experiment Observe->Success Yes Check_Dose Increase Dose? No_Effect->Check_Dose Reduce_Dose Reduce Dose Adverse_Effect->Reduce_Dose Check_Dose->Admin Yes Check_Route Change Admin. Route? Check_Dose->Check_Route No Check_Route->Admin Yes Check_Prep Review Solution Prep? Check_Route->Check_Prep No Reduce_Dose->Admin Check_Prep->Prep Yes

Caption: Troubleshooting workflow for in vivo studies.

References

troubleshooting batch variability of (RS)-AMPA hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-AMPA hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues that may arise during the use of this compound, particularly concerning batch-to-batch variability.

Purity and Quality Control

Question: My experimental results with a new batch of this compound are different from the previous batch. How can I assess the quality of the new batch?

Answer: Batch-to-batch variability in chemical reagents is a common issue that can arise from differences in the manufacturing process, raw materials, or storage conditions.[1] To ensure the quality of a new batch of this compound, you should always refer to the supplier's Certificate of Analysis (CoA).

Key Parameters to Check on the Certificate of Analysis (CoA):

A typical CoA from a reputable supplier will provide the following information. While a specific CoA for this compound was not publicly available, the table below represents typical data you should expect.

ParameterTypical SpecificationAnalytical MethodPurpose
Purity ≥98% or ≥99%[2][3][4][5]High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the active compound and detects impurities.
Identity Conforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Appearance White to off-white solid/powder[4]Visual InspectionA significant change in color or appearance could indicate degradation or contamination.
Solubility Soluble in water (e.g., to 10 mM with gentle warming)[3][4][5][6]Solubility TestEnsures the compound will dissolve properly in your experimental buffer.
Molecular Weight ~267.08 g/mol [2][3][4][5]CalculationCrucial for preparing accurate stock solutions. Note that batch-specific molecular weights can vary due to hydration.[5][7]

If the CoA for your new batch shows significant deviations from these typical specifications, or from the CoA of your previous batch, it is advisable to perform in-house validation before proceeding with critical experiments.

Inconsistent Biological Activity

Question: I am observing a weaker (or stronger) than expected response in my cellular or tissue-based assays with a new batch of this compound. What could be the cause and how can I troubleshoot this?

Answer: Variations in biological activity between batches can be due to several factors, including the presence of impurities that may act as antagonists or partial agonists, or a lower than specified purity of the active compound. It is also important to consider that (RS)-AMPA is a racemic mixture, and variations in the ratio of the (R) and (S) enantiomers could potentially affect activity, as (S)-AMPA is the active isomer.

Troubleshooting Workflow for Inconsistent Biological Activity:

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Potential Causes & Solutions A Inconsistent results with new batch B Review Certificate of Analysis (CoA) A->B Step 1 C Prepare fresh stock solutions B->C Step 2 D Perform functional validation assay C->D Step 3 F Degradation Issue: Review storage and handling procedures C->F If fresh stock behaves differently E Purity/Impurity Issue: Contact supplier, consider alternative batch D->E If validation fails G Experimental Error: Review protocol, check equipment calibration D->G If validation passes, but issue persists G cluster_0 Initial Stimulus cluster_1 Receptor Activation cluster_2 Immediate Effects cluster_3 Downstream Kinase Activation cluster_4 Cellular Responses A This compound B AMPA Receptor A->B C Na+ Influx B->C D Ca2+ Influx (for Ca2+-permeable AMPARs) B->D C->B Depolarization E CaMKII D->E F PKC D->F H AMPAR Phosphorylation & Trafficking E->H J Gene Expression Changes E->J F->H F->J G PKA G->H G->J I Changes in Synaptic Plasticity (LTP/LTD) H->I

References

Technical Support Center: Minimizing Excitotoxicity with (RS)-AMPA Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (RS)-AMPA hydrobromide to induce and modulate excitotoxicity in cell culture models.

Troubleshooting Guides

Issue: High Variability in Cell Viability Assays

Question: My cell viability results are inconsistent across wells and experiments. What could be the cause?

Answer: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Inconsistent Reagent Addition: Use a calibrated multichannel pipette for adding this compound, neuroprotective agents, and assay reagents to ensure uniform distribution.

  • Incomplete Dissolving of Assay Reagents: For MTT assays, ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance. Pipetting up and down or using a plate shaker can aid in dissolution.

Issue: No Observable Neuroprotective Effect

Question: I am not observing the expected neuroprotective effect with my test compound against this compound-induced excitotoxicity. What should I check?

Answer: Several factors could be at play:

  • Suboptimal Compound Concentration: The concentration of your neuroprotective agent may be too low to be effective or so high that it induces its own toxicity, masking any protective effect. It is crucial to perform a full dose-response analysis to identify the optimal therapeutic window.

  • Timing of Administration: The timing of compound application relative to the AMPA insult is critical. For a pre-treatment paradigm, ensure the compound is added with sufficient time to interact with the cells before the insult. For post-treatment, the therapeutic window may be very narrow.

  • AMPA Receptor Subunit Expression: The subunit composition of AMPA receptors can influence their sensitivity to agonists and modulators. For instance, some neuroprotective agents may show preferential activity for specific splice variants (e.g., "flop" variants).[1]

  • Cellular Maturity: Younger, less mature neuronal cultures can exhibit different sensitivities to excitotoxicity compared to more mature cultures.[1]

Issue: Unexpected Cell Death in Control Groups

Question: My control wells (no this compound) are showing significant cell death. What could be the problem?

Answer: Unforeseen toxicity in control groups can be due to:

  • Vehicle Toxicity: Ensure the solvent used to dissolve your test compound (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell type. It is essential to include a vehicle-only control group.

  • Serum and Phenol (B47542) Red Interference: Components in the culture medium, such as serum or phenol red, can contribute to background signal in some cytotoxicity assays (e.g., LDH assay). It is advisable to run a "medium only" background control.

  • Contamination: Microbial contamination can lead to widespread cell death. Regularly inspect your cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Preparation and Handling of this compound

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in water. To prepare a 10 mM stock solution, dissolve 2.67 mg of the compound in 1 mL of water, with gentle warming if necessary.[2] For cell culture experiments, it is recommended to dissolve it in a sterile, physiologically balanced solution like PBS. Always refer to the batch-specific molecular weight on the product's certificate of analysis for precise calculations.

Q2: How should I store the this compound stock solution?

A2: For long-term storage, it is recommended to store the stock solution at -20°C.[2] To prevent product inactivation from repeated freeze-thaw cycles, aliquot the solution into smaller volumes.[3]

Experimental Design

Q3: What is a typical concentration range and incubation time for inducing excitotoxicity with this compound?

A3: The optimal concentration and incubation time are highly dependent on the cell type and experimental goals. For cultured cerebral cortex neurons, chronic exposure to 10 µM (RS)-AMPA can be cytotoxic.[4] In some studies, higher concentrations like 500 µM for 6 hours have been used.[5] It is often necessary to co-administer an agent like cyclothiazide (B1669527) (e.g., 50 µM) to block AMPA receptor desensitization and enhance the excitotoxic effect, allowing for the use of lower AMPA concentrations (e.g., 25 µM).[5] A pilot experiment to determine the optimal dose-response and time-course for your specific cell line is highly recommended.

Q4: Why is cyclothiazide sometimes used with AMPA to induce excitotoxicity?

A4: AMPA receptors can desensitize rapidly upon prolonged exposure to an agonist like AMPA. This desensitization can limit the extent of excitotoxicity. Cyclothiazide is a positive allosteric modulator of AMPA receptors that blocks this desensitization, leading to a more sustained and potent excitotoxic response.[5][6] This allows for more consistent and robust induction of excitotoxicity, often at lower concentrations of AMPA.[5]

Data Interpretation and Analysis

Q5: How do I calculate percent cytotoxicity from an LDH assay?

A5: The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Experimental LDH Release: LDH activity in the supernatant of cells treated with this compound and/or your test compound.

  • Spontaneous LDH Release: LDH activity in the supernatant of untreated cells (low control).

  • Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis agent (e.g., Triton X-100) to induce 100% cell death (high control).

It is also important to subtract the background absorbance from the culture medium alone.

Quantitative Data Summary

Table 1: this compound and Modulators in Excitotoxicity Studies

CompoundCell TypeConcentrationIncubation TimeOutcome
(RS)-AMPACultured Neocortical Neurons500 µM6 hoursIncreased excitotoxicity.[5]
(RS)-AMPA + CyclothiazideCultured Neocortical Neurons25 µM AMPA + 50 µM CyclothiazideNot specifiedEnhanced excitotoxicity.[5]
(RS)-AMPACultured Cerebral Cortex NeuronsED₅₀ of 10 µMChronicCytotoxicity.[4]
MK-801 (NMDA antagonist)Cultured Neocortical Neurons10 µMCo-treatment with AMPABlocked some AMPA-induced toxicity.[5]

Table 2: Neuroprotective Agents in AMPA-Induced Excitotoxicity Models

Neuroprotective AgentCell TypeConcentrationTreatment ParadigmProtective Effect
Baclofen (GABAB agonist)Cultured Rat OligodendrocytesNot specifiedPre-treatmentReduced cell death and caspase-3 activation.[7]
Muscimol (GABAA agonist)Cultured Rat OligodendrocytesNot specifiedPre-treatmentReduced cell death and caspase-3 activation.[7]
Leupeptin (Calpain inhibitor)Rat Lumbar Spinal Cord (in vivo)Not specifiedCo-perfusion with AMPAPrevented motor alterations and reduced motoneuron loss.[8]

Experimental Protocols

Protocol 1: Induction of Excitotoxicity with this compound

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere and stabilize overnight.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or PBS).

    • If using, prepare a stock solution of cyclothiazide (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and cyclothiazide in pre-warmed, serum-free culture medium at the desired final concentrations.

  • Treatment:

    • Carefully remove the existing culture medium from the wells.

    • For neuroprotection experiments, add the medium containing the neuroprotective agent and incubate for the desired pre-treatment time.

    • Add the medium containing this compound (and cyclothiazide, if applicable) to the appropriate wells.

    • Incubate the plate at 37°C in a CO₂ incubator for the predetermined duration of the excitotoxic insult.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric)

This protocol is a generalized procedure; always refer to the manufacturer's instructions for your specific LDH assay kit.

  • Prepare Controls: In triplicate wells for each condition, prepare:

    • Background Control: Culture medium only (no cells).

    • Spontaneous Release (Low Control): Untreated cells.

    • Maximum Release (High Control): Cells treated with the lysis solution provided in the kit (typically 10X Triton X-100).

    • Experimental Wells: Cells treated with this compound +/- neuroprotective agents.

  • Sample Collection: At the end of the treatment incubation, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[9]

  • Transfer Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[10] Be careful not to disturb the cell pellet.

  • Add Reaction Mixture: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Add Stop Solution: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm) using a microplate reader.[10]

  • Calculate Cytotoxicity: Use the formula provided in the FAQ section.

Protocol 3: MTT Cell Viability Assay

This is a general protocol; refer to your specific kit's manual for detailed instructions.

  • Cell Treatment: After treating the cells with this compound +/- neuroprotective agents as described in Protocol 1, proceed with the MTT assay.

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL.[11]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilize Formazan: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.

  • Mix: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Measure Absorbance: Read the absorbance at a wavelength between 500-600 nm (commonly 570 nm) using a microplate reader.[3]

  • Calculate Cell Viability: Cell viability is typically expressed as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate reagent_prep 2. Prepare (RS)-AMPA & Neuroprotectant Solutions pre_treatment 3. Pre-treat with Neuroprotectant reagent_prep->pre_treatment ampa_insult 4. Induce Excitotoxicity with (RS)-AMPA pre_treatment->ampa_insult assay_choice 5. Choose Viability/Toxicity Assay ampa_insult->assay_choice ldh_assay LDH Assay assay_choice->ldh_assay Cytotoxicity mtt_assay MTT Assay assay_choice->mtt_assay Viability data_acq 6. Measure Absorbance ldh_assay->data_acq mtt_assay->data_acq data_calc 7. Calculate % Cytotoxicity or % Viability data_acq->data_calc

Caption: Experimental workflow for assessing neuroprotection against (RS)-AMPA-induced excitotoxicity.

excitotoxicity_pathway cluster_receptor AMPA Receptor Activation cluster_calcium Calcium Influx & Downstream Effects cluster_outcome Cellular Outcome cluster_intervention Points of Intervention AMPA (RS)-AMPA AMPAR AMPA Receptor (GluA1-4 subunits) AMPA->AMPAR binds Ca_influx Na+ and Ca2+ Influx (especially via GluA2-lacking receptors) AMPAR->Ca_influx Calpain_activation Calpain Activation Ca_influx->Calpain_activation Mito_dysfunction Mitochondrial Dysfunction & ROS Production Ca_influx->Mito_dysfunction JNK_activation JNK Pathway Activation Ca_influx->JNK_activation Cell_death Excitotoxic Cell Death (Apoptosis/Necrosis) Calpain_activation->Cell_death Mito_dysfunction->Cell_death JNK_activation->Cell_death GABA_agonists GABA Agonists (e.g., Baclofen, Muscimol) GABA_agonists->Ca_influx inhibit Calpain_inhibitors Calpain Inhibitors (e.g., Leupeptin) Calpain_inhibitors->Calpain_activation inhibit

Caption: Signaling pathway of (RS)-AMPA-induced excitotoxicity and points of therapeutic intervention.

References

Technical Support Center: (RS)-AMPA Hydrobromide & pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity of (RS)-AMPA hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrobromide salt of (RS)-AMPA, a potent synthetic agonist for the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] Its primary action is to bind to and activate AMPA receptors, leading to the opening of their associated ion channels and subsequent neuronal depolarization.

Q2: How does pH influence the overall activity of AMPA receptors?

Extracellular pH can significantly modulate AMPA receptor function. Acidic conditions (low pH) have been shown to reduce AMPA receptor activity. This is characterized by a decrease in the peak amplitude of the current evoked by an agonist and a more rapid desensitization of the receptor.[3]

Q3: What is the chemical stability of the isoxazole (B147169) ring in this compound at different pH values?

Q4: How should I prepare and store this compound solutions?

This compound is soluble in water, with some suppliers suggesting gentle warming to achieve a 10 mM solution. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Troubleshooting Guides

Issue 1: Inconsistent results in electrophysiology experiments when using different buffer preparations.

  • Possible Cause: Variation in the pH of your experimental solutions. The activity of AMPA receptors is sensitive to pH, with lower pH generally leading to reduced receptor activation.

  • Troubleshooting Steps:

    • Verify Buffer pH: Always measure the pH of your external and internal solutions at the experimental temperature before each experiment.

    • Use Appropriate Buffers: For experiments requiring different pH values, use buffers with a pKa close to the desired pH to ensure stability. Common biological buffers like HEPES (pKa ~7.5), MES (pKa ~6.1), and PIPES (pKa ~6.8) can be used to maintain specific pH levels.

    • Consistent Preparation: Ensure that the method for preparing and adjusting the pH of your solutions is consistent across all experiments.

Issue 2: Reduced or no response to this compound application in a binding assay.

  • Possible Cause 1: Degradation of the this compound stock solution due to improper storage or pH.

    • Troubleshooting Steps:

      • Prepare Fresh Solution: Prepare a fresh stock solution of this compound from the solid compound.

      • Check Storage Conditions: Ensure your stock solutions are stored at the recommended temperature (-20°C or -80°C) and are not subjected to multiple freeze-thaw cycles.[1]

      • Consider pH of Stock: If your stock is prepared in a basic solution, the isoxazole ring may have degraded. Prepare a new stock in a neutral or slightly acidic buffer.

  • Possible Cause 2: The pH of the binding buffer is affecting the receptor's binding affinity or conformation.

    • Troubleshooting Steps:

      • Optimize Buffer pH: The optimal pH for most receptor binding assays is typically in the physiological range (7.2-7.6). If you are using a different pH, consider if this is necessary for your experimental question.

      • Run a pH Profile: If investigating the effect of pH, perform a binding assay across a range of pH values to determine the optimal binding conditions.

Data Presentation

Table 1: Impact of pH on the Stability of the Isoxazole Ring in Leflunomide (B1674699) (a proxy for AMPA)

pHTemperature (°C)Half-life (t½)Stability
4.025StableHigh
7.425StableHigh
10.025~6.0 hoursLow
4.037StableHigh
7.437~7.4 hoursModerate
10.037~1.2 hoursVery Low

Data adapted from a study on leflunomide, which contains an isoxazole ring similar to AMPA.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions at Different pH Values
  • Materials:

    • This compound powder

    • High-purity water

    • Stock solutions of appropriate buffers (e.g., 1 M MES for acidic pH, 1 M HEPES for neutral pH, 1 M TAPS for basic pH)

    • Calibrated pH meter

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity water. Gentle warming may be required for complete dissolution.

    • For each desired pH, prepare the appropriate buffer at the desired final concentration (e.g., 10 mM) in a sterile tube.

    • Add the required volume of the this compound stock solution to the buffer to achieve the final desired concentration.

    • Adjust the pH of the final solution using small volumes of concentrated acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter.

    • Sterile filter the final solution if it is to be used in cell culture or other sensitive applications.

    • Store the solutions at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess pH Impact
  • Cell Preparation: Culture cells expressing AMPA receptors (e.g., HEK293 cells transfected with AMPA receptor subunits or primary neurons) on coverslips.

  • Solutions:

    • Internal Solution (pH 7.2-7.3): Prepare a standard internal solution containing, for example (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH with CsOH.

    • External Solutions (Varying pH): Prepare a standard external solution (e.g., in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose) buffered to the desired pH using appropriate buffers (e.g., 10 mM MES for pH 6.0, 10 mM HEPES for pH 7.4).

  • Recording:

    • Establish a whole-cell patch-clamp recording configuration.

    • Perfuse the cell with the external solution at the desired pH.

    • Apply this compound at a fixed concentration using a rapid solution exchange system.

    • Record the evoked current, paying attention to the peak amplitude and the rate of desensitization.

    • Repeat the application at different pH values to compare the receptor's response.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_ampa Prepare (RS)-AMPA hydrobromide stock final_solutions Prepare final experimental solutions with AMPA prep_ampa->final_solutions prep_buffers Prepare buffers at varying pH prep_buffers->final_solutions electrophys Whole-cell patch-clamp recording final_solutions->electrophys Apply to cells binding_assay Radioligand binding assay final_solutions->binding_assay Incubate with membranes analyze_ephys Analyze current amplitude and desensitization electrophys->analyze_ephys analyze_binding Determine Kd and Bmax binding_assay->analyze_binding

Caption: A typical experimental workflow for investigating the impact of pH on this compound activity.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ampa_agonist (RS)-AMPA hydrobromide ampa_receptor AMPA Receptor ampa_agonist->ampa_receptor Activates protons H+ (Protons) protons->ampa_receptor Modulates (Inhibits) depolarization Neuronal Depolarization ampa_receptor->depolarization Leads to

Caption: Simplified signaling pathway showing the modulatory effect of pH on AMPA receptor activation.

References

ensuring consistent agonist concentration at the synapse with (RS)-AMPA hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-AMPA hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and effective use of this selective AMPA receptor agonist in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining a consistent agonist concentration at the synapse.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Question: I'm observing a gradual decrease in the amplitude of AMPA-evoked currents over the course of my experiment. What could be the cause?

Answer: A diminishing response to this compound can stem from several factors related to both the compound's stability and the experimental preparation.

  • Solution Instability: While this compound is more water-soluble than its parent compound, its long-term stability in aqueous solutions, especially at room temperature or 37°C in physiological buffers like artificial cerebrospinal fluid (aCSF), can be a concern.[1] It is recommended to use freshly prepared solutions for each experiment. If stock solutions are prepared in advance, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Receptor Desensitization: AMPA receptors are known to desensitize in the continued presence of an agonist.[3][4] This is a rapid process, with time constants ranging from a few milliseconds to tens of milliseconds.[3][5][6] If your perfusion system has a slow exchange time or if you are using a bath application, the receptors may be desensitizing before you can measure the peak response.

  • Adsorption to Labware: Small molecules, particularly those with hydrophobic properties, can adsorb to plastic surfaces like polypropylene (B1209903) tubes and perfusion tubing.[7][8][9] This can lead to a lower actual concentration of the agonist reaching your preparation than intended.

Recommendations:

  • Solution Preparation: Prepare fresh working solutions of this compound in aCSF for each experiment. If using a stock solution, thaw a fresh aliquot just before use and keep it on ice.

  • Minimize Desensitization: Use a rapid perfusion system with a fast solution exchange time to minimize receptor desensitization before measurement.[10] If receptor desensitization is still a concern, consider co-application with a positive allosteric modulator like cyclothiazide (B1669527), which has been shown to reduce AMPA receptor desensitization.

  • Address Adsorption: To mitigate adsorption to plasticware, consider using low-adhesion microcentrifuge tubes. Rinsing the perfusion lines with the agonist solution before starting the recording can also help to saturate non-specific binding sites.

Question: There is significant variability in my results between experiments, even when I use the same nominal concentration of this compound. How can I improve consistency?

Answer: Inter-experiment variability is a common challenge in electrophysiology. Here are some key areas to focus on for improving consistency with your agonist application:

  • Perfusion System Calibration: The flow rate of your perfusion system directly impacts the local concentration of the agonist at the synapse.[10] Ensure your perfusion system is calibrated and provides a consistent flow rate throughout the experiment and between different experimental setups.

  • Temperature Control: The activity of ion channels, including AMPA receptors, can be temperature-dependent.[11][12][13] Maintaining a stable and consistent temperature in your recording chamber is crucial for reproducible results.

  • Slice Health and Diffusion: In brain slice preparations, the diffusion of the agonist to the target neurons can be a significant variable. The thickness of the slice and the health of the tissue can affect diffusion rates.[14]

Recommendations:

  • Standardize Perfusion: Regularly check and calibrate the flow rate of your perfusion system. Automated perfusion systems can offer more precise control over solution exchange.[10]

  • Maintain Consistent Temperature: Use a reliable temperature controller for your recording chamber and ensure the temperature is stable before applying the agonist.[11]

  • Consistent Slice Preparation: Standardize your brain slice preparation protocol to ensure consistent thickness and viability. Allow for an adequate equilibration period in the recording chamber before starting the experiment to ensure the agonist has sufficient time to diffuse into the tissue.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in water.[1] It is recommended to prepare a stock solution of up to 10 mM in water with gentle warming.[1] For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q2: What is the recommended working concentration for this compound?

A2: The optimal working concentration will depend on your specific experimental paradigm and the sensitivity of your preparation. It is always recommended to perform a dose-response curve to determine the EC50 in your system. As a starting point, concentrations in the low micromolar range are often used in electrophysiology experiments.

Q3: Can I use plastic tubes and pipette tips for preparing my this compound solutions?

A3: While convenient, standard laboratory plastics like polypropylene can adsorb small molecules, potentially lowering the effective concentration of your agonist.[7][8][9] To minimize this, it is advisable to use low-adhesion plasticware. Alternatively, pre-rinsing tubes and pipette tips with the agonist solution can help to saturate non-specific binding sites.

Q4: How does AMPA receptor desensitization affect my experiments, and how can I account for it?

A4: AMPA receptor desensitization is a rapid process where the receptor becomes unresponsive to the agonist, even in its continued presence.[3][4] This can lead to an underestimation of the true peak response. The rate of desensitization can vary depending on the subunit composition of the AMPA receptor. To minimize the impact of desensitization, use a fast-perfusion system to apply the agonist rapidly. In some cases, using a positive allosteric modulator like cyclothiazide can be beneficial as it reduces the rate of desensitization.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight267.08 g/mol [1]
FormulaC₇H₁₀N₂O₄·HBr[1]
Purity≥99% (HPLC)[1]
Solubility in WaterUp to 10 mM (with gentle warming)[1]
Storage of SolidDesiccate at +4°C[1]
Storage of Stock Solution-20°C (1 month) or -80°C (6 months)[2]

Table 2: Key Kinetic Parameters of AMPA Receptor Desensitization

ParameterTypical RangeFactors Influencing the ParameterReferences
Desensitization Time Constant (τ)1 - 20 msAgonist concentration, AMPA receptor subunit composition, temperature[3][5][6][15]
Recovery from DesensitizationTens to hundreds of millisecondsDuration of agonist exposure, subunit composition[4]
EC₅₀ for Peak CurrentsHigh µM to low mM rangeSubunit composition, presence of allosteric modulators[4]

Experimental Protocols

Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF) for Electrophysiology

This protocol describes the preparation of a standard aCSF solution commonly used in brain slice electrophysiology.

Materials:

  • NaCl

  • KCl

  • KH₂PO₄

  • CaCl₂

  • MgSO₄

  • NaHCO₃

  • D-Glucose

  • Ultrapure water

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Prepare stock solutions of each salt in ultrapure water.

  • On the day of the experiment, combine the stock solutions to the final desired concentrations (a typical composition is, in mM: 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 2 CaCl₂, 1 MgSO₄, 26 NaHCO₃, and 10 D-Glucose).

  • Bubble the aCSF solution vigorously with carbogen gas for at least 15-30 minutes before use. This is critical for oxygenation and to maintain the pH at ~7.4.

  • The pH of the aCSF should be checked and adjusted if necessary after bubbling.

Protocol 2: Validating Agonist Concentration in a Perfusion System

This protocol provides a method to functionally validate the concentration of this compound delivered by your perfusion system.

Materials:

  • Whole-cell patch-clamp setup

  • Healthy brain slice or cultured neurons

  • This compound solutions of known concentrations

  • Data acquisition and analysis software

Procedure:

  • Establish a stable whole-cell recording from a neuron known to express AMPA receptors.

  • Prepare a series of known concentrations of this compound in aCSF.

  • Using your perfusion system, apply each concentration of the agonist for a fixed duration, ensuring complete solution exchange at the cell.

  • Record the peak amplitude of the inward current evoked by each concentration.

  • Wash out the agonist with control aCSF between applications until the baseline current returns to its initial level.

  • Plot the peak current amplitude as a function of the agonist concentration to generate a dose-response curve.

  • Fit the data with a Hill equation to determine the EC₅₀.

  • Comparing the EC₅₀ value obtained with expected values from the literature can help validate that your perfusion system is delivering the intended concentrations.

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (RS)-AMPA (RS)-AMPA AMPA_Receptor AMPA Receptor (GluA1/2/3/4) (RS)-AMPA->AMPA_Receptor Binds Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (if GluA2-lacking) AMPA_Receptor->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates PKA PKA Depolarization->PKA Activates (via second messengers) Trafficking Receptor Trafficking (LTP/LTD) CaMKII->Trafficking PKC->Trafficking PKA->Trafficking

Caption: AMPA Receptor Signaling Pathway.

Experimental_Workflow prep_solutions 1. Prepare Serial Dilutions of this compound patch_cell 2. Obtain Stable Whole-Cell Patch Clamp Recording prep_solutions->patch_cell apply_agonist 3. Apply Agonist via Perfusion System patch_cell->apply_agonist record_current 4. Record Peak Inward Current apply_agonist->record_current washout 5. Washout with aCSF record_current->washout repeat_conc 6. Repeat for Each Concentration washout->repeat_conc repeat_conc->apply_agonist Next Concentration plot_curve 7. Plot Dose-Response Curve repeat_conc->plot_curve All Concentrations Tested analyze 8. Calculate EC50 plot_curve->analyze

Caption: Workflow for Agonist Concentration Validation.

References

Validation & Comparative

A Comparative Analysis of (RS)-AMPA Hydrobromide and Kainate-Induced Currents in Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct electrophysiological and signaling properties of currents elicited by (RS)-AMPA hydrobromide and kainate, providing key experimental data and protocols for their characterization.

In the study of excitatory neurotransmission, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, both ionotropic glutamate (B1630785) receptors (iGluRs), are of central importance. While structurally similar, the currents induced by their respective agonists, this compound and kainate, exhibit distinct functional characteristics. Understanding these differences is crucial for elucidating their specific roles in synaptic transmission, plasticity, and neurological disorders.[1] This guide provides a detailed comparison of their induced currents, supported by experimental data and protocols.

Electrophysiological and Pharmacological Properties: A Tabular Comparison

The electrophysiological and pharmacological characteristics of AMPA and kainate receptor-mediated currents differ significantly in terms of kinetics, ion permeability, and modulation. These differences are summarized in the table below, compiled from various studies on native and recombinant receptors.

PropertyThis compound-Induced CurrentsKainate-Induced CurrentsKey References
Activation/Deactivation Kinetics Fast activation and deactivation (in the order of milliseconds).Slower activation and deactivation compared to AMPA receptors.[2]
Desensitization Rapid and profound desensitization.Slower and less complete desensitization, especially with certain subunit compositions.[2][3]
Recovery from Desensitization Recovers from desensitization much more quickly.Slower recovery from desensitization.[3]
Single-Channel Conductance Approximately 20 pS.Similar to AMPA receptors, around 20 pS.[4]
Ion Permeability Permeable to Na+ and K+. Ca2+ permeability is typically low, except in the absence of the edited GluA2 subunit.Permeable to Na+ and K+. Ca2+ permeability is variable and dependent on subunit composition and RNA editing.[4][5][6]
Modulation by External Ions Less sensitive to modulation by external anions and cations.Gating properties are significantly modulated by the type and concentration of external anions and cations.[7]
Agonist Affinity Lower affinity for kainate.Higher affinity for kainate.[1]
Antagonists Selectively blocked by antagonists such as GYKI 53655.Can be isolated pharmacologically using AMPA-selective antagonists like GYKI 53655.[8][9]

Experimental Protocols

To effectively compare this compound and kainate-induced currents, whole-cell patch-clamp electrophysiology is the method of choice. The following is a generalized protocol based on methodologies described in the literature.[8][9]

Preparation of Neuronal Cultures or Acute Brain Slices
  • Cell Culture: Primary neuronal cultures (e.g., from embryonic rat hippocampus or dorsal root ganglion) are prepared and maintained in appropriate media.[3]

  • Acute Slices: Alternatively, acute brain slices (e.g., 300-500 µm thick) from rodents can be prepared.[8] Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least one hour before recording.

Whole-Cell Patch-Clamp Recording
  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 119 NaCl, 2.5 KCl, 1.0 NaH2PO4, 26.2 NaHCO3, 11 glucose, 2.5 CaCl2, 1.3 MgSO4, bubbled with 95% O2/5% CO2.[8] To block other synaptic inputs, antagonists for NMDA receptors (e.g., 100 µM APV), GABAA receptors (e.g., 100 µM picrotoxin), and GABAB receptors (e.g., 20 µM SCH 50911) are often included.[8]

    • Internal Solution: A typical internal solution for recording excitatory postsynaptic currents (EPSCs) might contain (in mM): 117.5 Cs-gluconate, 10 TEA-Cl, 10 HEPES, 8 NaCl, 5 QX-314Cl, 4 Mg-ATP, 2.5 CsCl, 0.3 Na3GTP, 0.2 EGTA, adjusted to pH 7.2.[8] Cesium and TEA are used to block potassium channels.

  • Recording Setup:

    • Neurons are visualized using an upright microscope with differential interference contrast optics.

    • Patch pipettes (2-5 MΩ) are filled with the internal solution and a gigaohm seal is formed with the cell membrane.

    • The membrane is ruptured to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of -70 mV.[8]

  • Drug Application:

    • This compound and kainate are applied via a rapid perfusion system to elicit currents.

    • To isolate kainate-induced currents, the AMPA receptor-selective antagonist GYKI 53655 (e.g., 30-50 µM) is co-applied with kainate.[8][9]

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier, filtered (e.g., at 2 kHz), and digitized (e.g., at 5-10 kHz).[8]

    • Parameters such as peak amplitude, 10-90% rise time, and decay time constant are measured and analyzed using appropriate software.

Signaling Pathways and Experimental Workflow

The activation of AMPA and kainate receptors initiates distinct downstream signaling events. While both are ionotropic, kainate receptors have also been shown to engage in metabotropic signaling.[4][10]

General Experimental Workflow for Comparing AMPA and Kainate Currents cluster_prep Preparation cluster_record Electrophysiology cluster_drug_app Drug Application & Recording cluster_analysis Data Analysis prep Prepare Neuronal Culture or Acute Brain Slices patch Establish Whole-Cell Patch-Clamp Configuration prep->patch record_base Record Baseline Current patch->record_base apply_ampa Apply (RS)-AMPA Record AMPA Current record_base->apply_ampa washout1 Washout apply_ampa->washout1 apply_kainate Apply Kainate + GYKI 53655 Record Kainate Current washout1->apply_kainate washout2 Washout apply_kainate->washout2 analyze Measure Current Properties: Amplitude, Rise Time, Decay Time washout2->analyze compare Compare Kinetic and Pharmacological Profiles analyze->compare

Caption: A flowchart illustrating the key steps in an electrophysiological experiment designed to compare AMPA and kainate receptor-mediated currents.

Signaling Pathways of AMPA and Kainate Receptors cluster_ampa AMPA Receptor Signaling cluster_kainate Kainate Receptor Signaling ampa AMPA Receptor ampa_ion Na+ Influx (Ca2+ influx if GluA2-lacking) ampa->ampa_ion ampa_depol Fast Depolarization ampa_ion->ampa_depol ampa_epsp Fast Excitatory Postsynaptic Potential (EPSP) ampa_depol->ampa_epsp kainate Kainate Receptor kainate_ion Na+ Influx (Variable Ca2+ influx) kainate->kainate_ion kainate_meta Metabotropic Signaling (G-protein coupled) kainate->kainate_meta kainate_depol Slower, Sustained Depolarization kainate_ion->kainate_depol kainate_epsp Slow Excitatory Postsynaptic Potential (EPSP) kainate_depol->kainate_epsp kainate_mod Modulation of Ion Channels & Neurotransmitter Release kainate_meta->kainate_mod glutamate Glutamate glutamate->ampa glutamate->kainate

Caption: A diagram comparing the primary ionotropic signaling of AMPA receptors with the dual ionotropic and metabotropic signaling capabilities of kainate receptors.

Concluding Remarks

The distinct characteristics of currents induced by this compound and kainate underscore the specialized roles of their respective receptors in the central nervous system. AMPA receptors are primarily responsible for fast, moment-to-moment excitatory transmission, while kainate receptors contribute to slower, more modulatory synaptic events and can influence neuronal excitability and neurotransmitter release through both ionotropic and metabotropic mechanisms.[3][4][10] A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is fundamental for advancing our knowledge of synaptic physiology and for the development of targeted therapeutics for neurological and psychiatric disorders.

References

A Comparative Guide to Utilizing CNQX for (RS)-AMPA Hydrobromide Blockade in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and other antagonists in blocking the effects of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide ((RS)-AMPA hydrobromide), a potent agonist for AMPA receptors. This document outlines their mechanisms of action, presents quantitative data from experimental studies, and offers detailed protocols for key experimental techniques.

Introduction to AMPA Receptors, (RS)-AMPA, and CNQX

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. This compound is a synthetic agonist that selectively activates these receptors, inducing a rapid influx of cations and subsequent neuronal depolarization. Due to its potent and selective nature, it is a valuable tool for studying AMPA receptor function.

CNQX is a competitive antagonist of AMPA and kainate receptors.[1] It effectively blocks the binding of agonists like glutamate and (RS)-AMPA, thereby inhibiting receptor activation. While a potent AMPA receptor antagonist, it's important to note its activity at kainate receptors and, at higher concentrations, its non-competitive inhibition of NMDA receptors at the glycine (B1666218) site.

Comparative Efficacy of AMPA Receptor Antagonists

The selection of an appropriate antagonist is critical for experimental design. The following table summarizes the inhibitory potency (IC50) of CNQX and two other commonly used AMPA receptor antagonists, NBQX (a competitive antagonist) and GYKI 52466 (a non-competitive antagonist).

AntagonistMechanism of ActionTarget Receptor(s)IC50 for AMPA ReceptorsIC50 for Kainate ReceptorsOff-Target Effects
CNQX CompetitiveAMPA, Kainate0.3 µM1.5 µMNMDA receptor antagonist at the glycine site (IC50 = 25 µM)
NBQX CompetitiveAMPA, Kainate63 nM[2]78 nM[2]Highly selective for AMPA/kainate receptors.
GYKI 52466 Non-competitiveAMPA~10 µMLess effective-

Note: IC50 values can vary depending on the experimental conditions, including the specific AMPA receptor subunit composition and the agonist concentration used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AMPA receptor activation and a general workflow for studying its antagonism.

cluster_0 AMPA Receptor Activation RS_AMPA This compound AMPAR AMPA Receptor RS_AMPA->AMPAR Binds to Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Conformational Change Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization cluster_1 Experimental Workflow: Antagonist Screening Cell_Culture Neuronal Cell Culture or Brain Slice Preparation Baseline Establish Baseline (RS)-AMPA Response Cell_Culture->Baseline Antagonist_App Apply CNQX or other Antagonist Baseline->Antagonist_App AMPA_Challenge Re-challenge with (RS)-AMPA Antagonist_App->AMPA_Challenge Data_Acq Data Acquisition (Electrophysiology or Calcium Imaging) AMPA_Challenge->Data_Acq Analysis Data Analysis (Dose-Response Curve, IC50 Calculation) Data_Acq->Analysis

References

Validating the Specificity of (RS)-AMPA Hydrobromide in the Presence of NMDA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-AMPA hydrobromide is a widely utilized potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. Its experimental utility hinges on its specific action on AMPA receptors without significantly engaging other glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which often co-exists at the same synapses. This guide provides a comparative analysis of experimental data and methodologies to validate the specificity of this compound, focusing on its use in conjunction with NMDA receptor antagonists.

Data Presentation: Isolating AMPA Receptor-Mediated Responses

The definitive method to ascertain the specificity of an AMPA receptor agonist is to measure its activity in the presence of selective NMDA receptor antagonists. The following table summarizes the expected outcomes from electrophysiological experiments designed to validate the specificity of this compound.

Experimental ConditionAgonist AppliedAntagonist AppliedExpected Outcome on Postsynaptic CurrentInterpretation
Control GlutamateNoneBiphasic current with a fast AMPA component and a slow NMDA component.Both AMPA and NMDA receptors are activated.
AMPA Isolation This compoundNoneRapidly activating and desensitizing inward current.This compound selectively activates AMPA receptors.
Specificity Validation This compoundD-AP5 (50 µM) or MK-801 (10 µM)No significant change in the current evoked by this compound.The response to this compound is not mediated by NMDA receptors.
Negative Control This compoundCNQX (10 µM) or NBQX (10 µM)Complete or near-complete block of the inward current.The current is confirmed to be mediated by AMPA receptors.
NMDA Isolation NMDACNQX (10 µM)Slow inward current (at depolarized potentials).Demonstrates the presence of functional NMDA receptors.

Note: The concentrations of antagonists may vary depending on the experimental preparation.

A study by Manfridi et al. (1999) demonstrated that the effects of microinfusions of this compound on sleep-wakefulness parameters were blocked by the specific AMPA antagonist CNQX, but not by the specific NMDA antagonist AP5, providing in vivo evidence for its selectivity.[1]

Experimental Protocols

To experimentally validate the specificity of this compound, whole-cell patch-clamp electrophysiology in neuronal cultures or acute brain slices is the gold standard.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To isolate and record AMPA receptor-mediated currents evoked by this compound while pharmacologically blocking NMDA receptors.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution for patch pipette containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA-tetracesium, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • This compound (e.g., from Tocris Bioscience or R&D Systems).

  • NMDA receptor antagonists: D-AP5 (D-2-amino-5-phosphonopentanoic acid) and MK-801 (dizocilpine).

  • AMPA receptor antagonist: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione).

  • Patch-clamp amplifier, micromanipulators, and data acquisition system.

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Establish a whole-cell patch-clamp recording from a target neuron. Clamp the neuron at a holding potential of -70 mV to favor the detection of inward currents and minimize voltage-dependent Mg2+ block of NMDA receptors.

  • Perfuse the recording chamber with aCSF containing an NMDA receptor antagonist (e.g., 50 µM D-AP5) to block NMDA receptor-mediated currents.

  • Apply this compound (e.g., 10-100 µM) locally to the recorded neuron using a puffer pipette or by bath application.

  • Record the evoked inward current. This current should be mediated by AMPA receptors.

  • To confirm that the recorded current is indeed mediated by AMPA receptors, co-apply a selective AMPA receptor antagonist (e.g., 10 µM CNQX) with this compound. This should block the evoked current.

  • To demonstrate the effectiveness of the NMDA receptor blockade, in a separate experiment, apply the NMDA receptor agonist, NMDA (e.g., 100 µM), in the presence of the NMDA antagonist to show the absence of a current. Then, wash out the antagonist and re-apply NMDA to confirm the presence of functional NMDA receptors.

Mandatory Visualizations

Signaling Pathways

cluster_AMPA AMPA Receptor Signaling cluster_NMDA NMDA Receptor Signaling AMPA (RS)-AMPA hydrobromide AMPAR AMPA Receptor AMPA->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade AP5 D-AP5 / MK-801 AP5->NMDAR cluster_workflow Specificity Validation Workflow A Prepare Neuronal Culture or Brain Slice B Establish Whole-Cell Patch-Clamp Recording A->B C Perfuse with NMDA Receptor Antagonist (e.g., D-AP5) B->C D Apply (RS)-AMPA hydrobromide C->D E Record AMPA-mediated Current D->E F Co-apply AMPA Receptor Antagonist (e.g., CNQX) E->F G Confirm Blockade of Current F->G cluster_logic Validation Logic Hypothesis Hypothesis: This compound is a specific AMPA Receptor Agonist Experiment Experiment: Measure current from (RS)-AMPA hydrobromide application in the presence of an NMDA antagonist Hypothesis->Experiment Result Expected Result: No change in current compared to control (without antagonist) Experiment->Result Conclusion Conclusion: This compound does not act on NMDA receptors Result->Conclusion

References

A Researcher's Guide to Control Experiments for Studying (RS)-AMPA Hydrobromide in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of (RS)-AMPA hydrobromide in synaptic plasticity, rigorous experimental design with appropriate controls is paramount. This guide provides a comparative analysis of this compound against alternative compounds, detailed experimental protocols for studying its effects on long-term potentiation (LTP), and the necessary control experiments to ensure data validity and reproducibility.

Comparison of this compound with Alternative AMPA Receptor Ligands

This compound is a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1] Its water-soluble hydrobromide salt form makes it convenient for in vitro studies of synaptic plasticity. However, a variety of other agonists and antagonists are available, each with distinct properties that can be leveraged for comprehensive experimental design.

AMPA Receptor Agonists: Alternatives to (RS)-AMPA

Beyond (RS)-AMPA, other agonists can be used to induce AMPA receptor-mediated responses. These alternatives can serve as positive controls or for comparative studies to understand the nuances of AMPA receptor activation.

AgonistMechanism of ActionPotency/EfficacyKey Considerations
(RS)-AMPA Selective agonist at AMPA receptors.[1]ED50 of 40 µM for inducing inward currents in embryonic chick motoneurons.[2]Standard selective AMPA receptor agonist.
Quisqualate Agonist at both AMPA and metabotropic glutamate (B1630785) receptors (Group I mGluRs).[2][3]Highly potent; activates AMPA receptors and can also induce phosphoinositide turnover via mGluRs.[3]Lack of specificity can be a confounding factor; control experiments with mGluR antagonists may be necessary.
Kainate Agonist at both AMPA and kainate receptors.[2]Efficacious agonist that induces a greater frequency of channel opening compared to AMPA.[2] Can induce both ionotropic and metabotropic actions.[4]Activates a distinct class of ionotropic glutamate receptors (kainate receptors), which can have their own effects on synaptic plasticity.[5]
Willardiine Derivatives A class of compounds that act as partial or full agonists at AMPA and kainate receptors, with selectivity depending on the specific derivative.[6]Potency varies widely with substitutions on the uracil (B121893) ring. For example, 5-fluorowillardiine is more potent than AMPA.[6][7]Can be used to probe the structure-function relationship of AMPA receptors.
AMPA Receptor Antagonists: Essential Negative Controls

To confirm that the effects of this compound are indeed mediated by AMPA receptors, the use of selective antagonists is crucial. These compounds serve as negative controls, and their application is expected to block the effects of the agonist.

AntagonistMechanism of ActionIC50/Effective ConcentrationKey Considerations
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)Competitive antagonist at AMPA and kainate receptors.Blocks induction of mossy fibre LTP at 10 µM.[8]A widely used, potent non-NMDA receptor antagonist.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)Competitive antagonist, more selective for AMPA over kainate receptors compared to CNQX.IC50 of ~0.4 µM for inhibition of AMPA-evoked currents.[9] Attenuates LTP at 1 µM.Higher selectivity for AMPA receptors makes it a more specific antagonist than CNQX in some contexts.
GYKI 52466 Non-competitive antagonist of AMPA receptors (a 2,3-benzodiazepine).IC50 of ~7.5 µM for inhibition of AMPA-evoked currents.[9] Attenuates LTP at 80 µM.Acts at an allosteric site, providing a different mode of inhibition compared to competitive antagonists.
D-AP5 (D-2-amino-5-phosphonopentanoate)Selective competitive antagonist of NMDA receptors.Typically used at 50-100 µM to block NMDA receptor-dependent LTP.[10][11]Essential for dissecting the contribution of AMPA versus NMDA receptors in synaptic plasticity.

Experimental Protocols for Studying this compound in Synaptic Plasticity

The most common experimental paradigm to study synaptic plasticity in vitro is the induction of Long-Term Potentiation (LTP) in hippocampal slices. Below is a detailed protocol for inducing chemical LTP (cLTP) using an AMPA receptor agonist like this compound, along with the necessary control experiments.

Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., a young adult rat) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

  • Slicing: Glue a hemisphere to the stage of a vibratome or tissue chopper and cut 300-400 µm thick transverse hippocampal slices.

  • Recovery: Transfer the slices to an interface or submersion chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover. The composition of a standard aCSF is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4, bubbled with 95% O2/5% CO2.[12]

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
  • Slice Placement: Transfer a recovered slice to the recording chamber, continuously perfused with oxygenated aCSF at 28-32°C.

  • Electrode Positioning: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.

Induction of Chemical LTP with this compound and Control Experiments

This protocol involves several experimental groups to properly assess the effect of this compound.

  • Experimental Group: this compound Application

    • After establishing a stable baseline, switch the perfusion to aCSF containing this compound (e.g., 1-10 µM) for a short duration (e.g., 1-5 minutes).

    • Wash out the this compound with standard aCSF.

    • Continue recording fEPSPs for at least 60 minutes post-application to observe any potentiation of the synaptic response.

    • Expected Outcome: A significant and sustained increase in the fEPSP slope, indicative of LTP. The magnitude of potentiation is expected to be dose-dependent.

  • Negative Control 1: Vehicle Control

    • Follow the same protocol as the experimental group, but perfuse with standard aCSF (the vehicle) instead of the this compound solution.

    • Expected Outcome: No significant change in the fEPSP slope from the baseline. This control ensures that the perfusion process itself does not induce potentiation.[13]

  • Negative Control 2: AMPA Receptor Antagonist

    • Pre-incubate the slice with an AMPA receptor antagonist (e.g., 10 µM CNQX or 10 µM NBQX) for 15-20 minutes before and during the application of this compound.

    • Expected Outcome: The antagonist should block the induction of LTP by this compound, resulting in no significant change in the fEPSP slope. This confirms that the observed potentiation is mediated by AMPA receptors.

  • Negative Control 3: NMDA Receptor Antagonist

    • To investigate the potential involvement of NMDA receptors in the observed plasticity (as strong AMPA receptor activation can lead to depolarization and subsequent NMDA receptor activation), perform the this compound application in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5).

    • Expected Outcome: If the potentiation is solely due to a direct, non-synaptic effect of the AMPA agonist on the recorded population of synapses, D-AP5 should have no effect. If the potentiation involves a secondary, NMDA receptor-dependent process, D-AP5 will attenuate or block the potentiation.[10]

  • Positive Control: High-Frequency Electrical Stimulation (HFS)

    • In a separate set of slices, after establishing a baseline, deliver a high-frequency stimulation protocol (e.g., one or more trains of 100 Hz for 1 second) to the Schaffer collaterals.

    • Expected Outcome: A robust and sustained increase in the fEPSP slope, confirming that the slices are healthy and capable of expressing LTP. A typical potentiation is in the range of 130-150% of the baseline.[14]

Signaling Pathways and Experimental Workflows

The induction of LTP by AMPA receptor activation is intricately linked to downstream signaling cascades, primarily involving the activation of NMDA receptors and subsequent calcium influx, which triggers a cascade of events leading to the insertion of more AMPA receptors into the postsynaptic membrane.

AMPA Receptor Trafficking in LTP

The canonical model of LTP induction involves the following steps:

  • Depolarization: Glutamate released from the presynaptic terminal binds to both AMPA and NMDA receptors. Activation of AMPA receptors leads to an influx of Na+, causing depolarization of the postsynaptic membrane.

  • NMDA Receptor Activation: This depolarization displaces the Mg2+ block from the NMDA receptor channel, allowing Ca2+ to enter the cell upon glutamate binding.

  • CaMKII Activation: The influx of Ca2+ activates Calcium/Calmodulin-dependent protein kinase II (CaMKII).

  • AMPA Receptor Phosphorylation and Insertion: Activated CaMKII phosphorylates existing AMPA receptors, increasing their conductance, and promotes the insertion of new AMPA receptors from intracellular stores into the postsynaptic membrane. This increase in the number of synaptic AMPA receptors is a key mechanism for the expression of LTP.

Below are diagrams generated using the DOT language to visualize these pathways and the experimental workflow.

LTP_Signaling_Pathway cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Spine Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR binds NMDAR NMDAR Glutamate->NMDAR binds AMPAR->NMDAR depolarizes, removes Mg2+ block CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates AMPAR_insertion AMPAR Insertion CaMKII->AMPAR_insertion promotes

Caption: Signaling pathway for NMDA receptor-dependent LTP.

Experimental_Workflow start Prepare Hippocampal Slices baseline Record Baseline fEPSPs (20-30 min) start->baseline treatment Apply Treatment baseline->treatment washout Washout treatment->washout RS-AMPA, Vehicle, or Antagonist + RS-AMPA post_treatment Record Post-Treatment fEPSPs (≥60 min) washout->post_treatment analysis Data Analysis post_treatment->analysis

Caption: Experimental workflow for studying chemical LTP.

By employing the comparative data, detailed protocols, and rigorous controls outlined in this guide, researchers can confidently investigate the role of this compound in synaptic plasticity, ensuring the generation of robust and interpretable data.

References

A Researcher's Guide to Assessing the Purity and Activity of (RS)-AMPA Hydrobromide from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the quality of neuroactive compounds is paramount to the reliability and reproducibility of experimental results. (RS)-AMPA hydrobromide, a potent agonist of the AMPA receptor, is a cornerstone tool for studying excitatory neurotransmission, synaptic plasticity, and neurological disorders. However, variability in purity and activity among different suppliers can significantly impact experimental outcomes. This guide provides a comprehensive framework with detailed experimental protocols for assessing the quality of this compound from various sources.

Purity Assessment: Ensuring Chemical Integrity

The first step in qualifying a new batch of this compound is to verify its chemical purity. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose.

Data Presentation: Purity Analysis

A Certificate of Analysis (CoA) from the supplier typically provides initial purity data. However, independent verification is crucial. The results of in-house HPLC analysis should be compiled for each supplier and batch.

SupplierBatch NumberStated Purity (%)HPLC Measured Purity (%)Retention Time (min)Notes
Supplier AA123≥9999.25.4Single sharp peak
Supplier BB456≥9898.55.3Minor impurity peak at 3.1 min
Supplier CC789≥9999.55.4Consistent with previous batches
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

Objective: To determine the purity of this compound samples by quantifying the main compound peak relative to any impurity peaks.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

  • HPLC Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Activity Assessment: Quantifying Biological Function

Confirming the biological activity of this compound is critical. This can be achieved through in vitro assays that measure the physiological response of cells expressing AMPA receptors. Two common methods are calcium imaging and whole-cell patch-clamp electrophysiology.

Data Presentation: Biological Activity

The results from activity assays should be tabulated to compare the potency and efficacy of this compound from different suppliers.

SupplierBatch NumberAssay TypeEC50 (µM)Maximum Response (% of control)Notes
Supplier AA123Calcium Imaging15.2105Consistent with literature values
Supplier BB456Calcium Imaging18.598Slightly lower potency
Supplier CC789Electrophysiology12.8110Robust inward current observed
Experimental Protocol: Calcium Imaging Assay in Cultured Neurons

This protocol measures the increase in intracellular calcium concentration following the activation of AMPA receptors.

Objective: To determine the dose-response relationship and EC50 value of this compound.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound serial dilutions

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Preparation:

    • Plate primary neurons on glass-bottom dishes and culture for at least 7 days in vitro.

    • Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM in HBSS) for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Image Acquisition:

    • Mount the dish on the microscope stage and continuously perfuse with HBSS.

    • Acquire baseline fluorescence images for 1-2 minutes.

  • Compound Application:

    • Switch the perfusion to a solution containing a specific concentration of this compound.

    • Record the change in fluorescence intensity over time for 3-5 minutes.

    • Perform a washout with HBSS until the fluorescence returns to baseline.

    • Repeat the application with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each concentration.

    • Normalize the response to the baseline fluorescence (ΔF/F0).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flux through AMPA receptors upon agonist binding.

Objective: To measure the inward current induced by this compound in voltage-clamped neurons.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • Internal and external recording solutions

Procedure:

  • Preparation:

    • Prepare acute brain slices or use cultured neurons.

    • Pull patch pipettes with a resistance of 3-5 MΩ.

    • Fill the pipette with internal solution and mount it on the headstage.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Perfuse the cell with an external solution containing antagonists for NMDA receptors and GABAa receptors to isolate AMPA receptor currents.

  • Compound Application:

    • Apply a saturating concentration of this compound via a fast-application system.

    • Record the induced inward current.

    • Wash out the compound and allow the cell to recover.

    • Apply different concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration.

    • Plot the current amplitude against the agonist concentration.

    • Fit the data to determine the EC50 and maximal current.

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways are essential for understanding the experimental design and the biological context.

Experimental Workflow

experimental_workflow cluster_purity Purity Assessment cluster_activity Activity Assessment p1 Sample Preparation (1 mg/mL stock) p2 HPLC Analysis (C18 column, UV detection) p1->p2 p3 Data Analysis (% Purity Calculation) p2->p3 end Supplier Qualification p3->end a1 Cell Culture (Primary Neurons) a2 Calcium Imaging (Fluo-4 AM) a1->a2 a3 Electrophysiology (Patch-Clamp) a1->a3 a4 Data Analysis (EC50 Determination) a2->a4 a3->a4 a4->end start Receive (RS)-AMPA Hydrobromide cluster_purity cluster_purity start->cluster_purity cluster_activity cluster_activity start->cluster_activity

Caption: Workflow for assessing the purity and activity of this compound.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors can lead to downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in synaptic plasticity.

AMPA_signaling cluster_membrane Cell Membrane AMPA_R AMPA Receptor Ca_influx Na+/Ca2+ Influx AMPA_R->Ca_influx activates AMPA (RS)-AMPA Hydrobromide AMPA->AMPA_R binds CAMKII CaMKII Ca_influx->CAMKII activates RAS Ras CAMKII->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression regulates

A Comparative Guide to the Effects of (RS)-AMPA Hydrobromide on AMPA Receptor Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the prototypical agonist (RS)-AMPA hydrobromide on different α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. Understanding the subunit-specific actions of AMPA receptor ligands is crucial for the development of targeted therapeutics for a range of neurological and psychiatric disorders.

Introduction to AMPA Receptors and Subunit Diversity

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] They are tetrameric complexes assembled from four subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific combination of these subunits within a receptor determines its physiological and pharmacological properties, including ion permeability, gating kinetics, and trafficking.[1][2] The most common AMPA receptors in the CNS are heterotetramers, typically containing the GluA2 subunit paired with GluA1 or GluA3.[3][4]

A critical feature of the GluA2 subunit is its post-transcriptional RNA editing, which results in a glutamine (Q) to arginine (R) substitution in the channel pore. This single amino acid change renders the receptor impermeable to calcium ions.[5] Receptors lacking the edited GluA2 subunit are calcium-permeable, and their regulation is a key factor in various forms of synaptic plasticity and excitotoxicity.[3][5]

Quantitative Comparison of AMPA Effects on Receptor Subunits

While specific quantitative data for this compound on defined recombinant AMPA receptor subunit combinations is limited in publicly available literature, data for the parent compound, AMPA, provides valuable insights into its subunit-specific potency. The following tables summarize key findings from studies using electrophysiological recordings on recombinant AMPA receptors expressed in heterologous systems and native neurons with known predominant subunit compositions.

Table 1: Potency (EC50) of AMPA on Recombinant Heteromeric AMPA Receptor Subtypes

Receptor SubtypeAgonistEC50 (µM)Experimental SystemReference
GluR-A/B (likely GluA1/2)AMPA3.31Recombinant[6]
GluR-B/D (likely GluA2/3)AMPA5.01Recombinant[6]

Table 2: Potency (EC50) of AMPA on Native Neurons with Different Subunit Expression

Neuronal TypePredominant Subunit ExpressionAgonistEC50 (µM)Experimental SystemReference
Cultured Cortical NeuronsHigh GluA1 and GluA2AMPA17Electrophysiology[7]
Cultured Spinal Cord NeuronsHigh GluA4AMPA11Electrophysiology[7]

Subunit-Specific Signaling Pathways

Activation of AMPA receptors not only leads to ion influx but also initiates intracellular signaling cascades that can modulate synaptic strength and neuronal function. A key pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK), particularly the Extracellular signal-Regulated Kinase (ERK).[8][9][10] Evidence suggests a differential role for GluA1 and GluA2 subunits in coupling to the ERK pathway.

The GluA1 subunit, particularly in the context of long-term potentiation (LTP), has been shown to be crucial for ERK activation.[11][12] In contrast, the regulation of GluA2 surface expression can be influenced by ERK and p38 MAPK signaling, creating a feedback loop that can alter the calcium permeability of synaptic AMPA receptors.[8]

Below is a diagram illustrating the differential signaling pathways associated with GluA1- and GluA2-containing AMPA receptors.

AMPA_Signaling cluster_GluA1 GluA1-Containing AMPARs cluster_GluA2 GluA2-Containing AMPARs AMPA_GluA1 (RS)-AMPA GluA1 GluA1-AMPAR AMPA_GluA1->GluA1 AMPA_GluA2 (RS)-AMPA CaMKII CaMKII GluA1->CaMKII Ca2+ influx (if GluA2-lacking) Ras Ras CaMKII->Ras ERK ERK Activation Ras->ERK LTP LTP Expression ERK->LTP GluA2 GluA2-AMPAR AMPA_GluA2->GluA2 ERK_p38 ERK/p38 MAPK GluA2->ERK_p38 feedback Trafficking GluA2 Internalization ERK_p38->Trafficking Ca_Perm Increased Ca2+ Permeability Trafficking->Ca_Perm

Differential signaling of GluA1- and GluA2-containing AMPARs.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the effects of this compound on different AMPA receptor subunits. Below are representative protocols for key experiments.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected HEK293 Cells

This method allows for the functional characterization of this compound on specific recombinant AMPA receptor subunit combinations.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., homomeric GluA1, or heteromeric GluA1/GluA2) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

  • Plate transfected cells onto glass coverslips for recording 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).

  • Prepare patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).

  • Establish a whole-cell recording configuration on a fluorescently identified transfected cell.

  • Clamp the cell at a holding potential of -60 mV.

3. Data Acquisition and Analysis:

  • Use a rapid solution exchange system to apply varying concentrations of this compound to the cell.

  • Record the induced currents using an appropriate amplifier and data acquisition software.

  • Construct concentration-response curves and calculate the EC50 value by fitting the data to a sigmoidal dose-response equation.

Electrophysiology_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfect with AMPAR Subunit Plasmids cell_culture->transfection plating Plate on Coverslips transfection->plating recording Whole-Cell Patch-Clamp Recording plating->recording drug_app Apply (RS)-AMPA Hydrobromide recording->drug_app data_acq Record Currents drug_app->data_acq analysis Data Analysis (EC50) data_acq->analysis end End analysis->end

Workflow for electrophysiological analysis.
Protocol 2: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to specific AMPA receptor subunits expressed in cell membranes.

1. Membrane Preparation:

  • Culture and transfect HEK293 cells with the desired AMPA receptor subunit constructs as described above.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the prepared cell membranes.

  • For saturation experiments, add increasing concentrations of radiolabeled [³H]-AMPA. For competition experiments, add a fixed concentration of [³H]-AMPA and increasing concentrations of unlabeled this compound.

  • To determine non-specific binding, include a set of wells with a high concentration of unlabeled glutamate.

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium.

3. Data Collection and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to determine the Ki value.

Binding_Assay_Workflow start Start cell_prep Prepare Cells Expressing Target AMPAR Subunit start->cell_prep membrane_prep Membrane Preparation cell_prep->membrane_prep binding_reaction Incubate Membranes with [3H]-AMPA & (RS)-AMPA HBr membrane_prep->binding_reaction filtration Rapid Filtration binding_reaction->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Kd/Ki) scintillation->analysis end End analysis->end

References

A Comparative Guide to (RS)-AMPA Hydrobromide and Other AMPA Receptor Agonists for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (RS)-AMPA hydrobromide with other commonly used AMPA receptor agonists, Kainate and Quisqualate. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their experimental needs by providing a detailed overview of their pharmacological properties, experimental protocols for their use, and the underlying signaling pathways they modulate.

Comparative Analysis of Agonist Potency and Efficacy

The potency and efficacy of AMPA receptor agonists can vary depending on the specific subunit composition of the receptor and the experimental system. The following tables summarize reported EC₅₀ and IC₅₀ values for (RS)-AMPA, Kainate, and Quisqualate from electrophysiological and radioligand binding assays. It is important to note that (RS)-AMPA is a racemic mixture, and the (S)-enantiomer is the active form.

Table 1: Comparative Potency (EC₅₀) in Electrophysiological Studies

AgonistPreparationReceptor Subunit (if specified)EC₅₀ (µM)Reference
(RS)-AMPAEmbryonic Chick MotoneuronsNot Specified40[1]
(RS)-AMPARat Cortical SlicesNot Specified3.5 ± 0.2[2]
(RS)-AMPACultured Rat Cortical NeuronsNot Specified17[3]
(RS)-AMPACultured Rat Spinal Cord NeuronsNot Specified11[3]
QuisqualateRat Cortical SlicesNot Specified24 ± 4.1[4]
KainateCultured Hippocampal NeuronsGluR5/6/7 containingNot specified, but used at 300 µM to elicit responses[5]

Table 2: Comparative Affinity (IC₅₀/Kᵢ) in Radioligand Binding Assays

AgonistRadioligandPreparationIC₅₀ (nM)Kᵢ (nM)Reference
(RS)-AMPA[³H]AMPARat Cortex Membranes19-[6]
Quisqualate[³H]AMPARat Cortex Membranes9.7-[6]
Kainate[³H]AMPARat Cortex Membranes6200-[6]
L-Glutamate[³H]AMPARat Cortex Membranes272-373-[6]

Note: EC₅₀ and IC₅₀ values can vary significantly based on the experimental conditions, including the specific cell type, receptor subunit composition, and recording parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are standardized protocols for key in vitro assays used to characterize AMPA receptor agonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents evoked by agonist application to a single cell, providing information on agonist potency, efficacy, and receptor kinetics.

Objective: To determine the dose-response relationship and electrophysiological characteristics of this compound, Kainate, and Quisqualate on cultured neurons or transfected HEK293 cells expressing specific AMPA receptor subunits.

Materials:

  • Cells: Primary cultured neurons (e.g., hippocampal or cortical) or HEK293 cells transiently or stably expressing the AMPA receptor subunits of interest.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Agonists: Stock solutions of this compound, Kainate, and Quisqualate prepared in deionized water.

  • Patch Pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition system.

Procedure:

  • Culture cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Approach a cell with a patch pipette containing internal solution and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Prepare a series of agonist dilutions in external solution.

  • Apply each agonist concentration for a defined period (e.g., 2-5 seconds) using a rapid perfusion system.

  • Record the peak inward current at each concentration.

  • Wash the cell with external solution between applications to allow for receptor recovery.

  • Construct a dose-response curve by plotting the normalized peak current against the agonist concentration and fit the data to the Hill equation to determine the EC₅₀.

Calcium Imaging with Fura-2 AM

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist application, which is particularly relevant for Ca²⁺-permeable AMPA receptors.

Objective: To compare the ability of this compound, Kainate, and Quisqualate to induce calcium influx through AMPA receptors.

Materials:

  • Cells: Cultured neurons or other cell types expressing Ca²⁺-permeable AMPA receptors.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Agonists: Stock solutions of this compound, Kainate, and Quisqualate.

  • Fluorescence Imaging System: Inverted microscope with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.

Procedure:

  • Plate cells on glass-bottom dishes or coverslips.

  • Prepare the Fura-2 AM loading solution by diluting the stock to a final concentration of 2-5 µM in loading buffer.

  • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells twice with loading buffer to remove extracellular dye.

  • Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Mount the dish/coverslip on the microscope stage and perfuse with loading buffer.

  • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

  • Apply the agonist of interest at a specific concentration.

  • Continuously record the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

  • Analyze the change in the 340/380 ratio to quantify the agonist-induced calcium response.

[³H]-AMPA Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands (competitors) to the AMPA receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound, Kainate, and Quisqualate for the AMPA receptor.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-AMPA.

  • Competitors: A range of concentrations of unlabeled this compound, Kainate, and Quisqualate.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-Glutamate).

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, add the membrane preparation, [³H]-AMPA (at a concentration near its Kₔ), and either buffer, the unlabeled competitor at various concentrations, or the non-specific binding control.

  • Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The activation of AMPA receptors initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity. The following diagrams illustrate the canonical AMPA receptor signaling pathway and a typical experimental workflow for agonist characterization.

AMPA_Signaling_Pathway Glutamate (B1630785) Glutamate / Agonist ((RS)-AMPA, Kainate, Quisqualate) AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens channel Ca_Influx Ca2+ Influx (via Ca2+-permeable AMPARs or VDCCs/NMDARs) AMPAR->Ca_Influx Directly for Ca2+-permeable subunits Depolarization Postsynaptic Depolarization Na_Influx->Depolarization Depolarization->Ca_Influx Activates VDCCs/NMDARs CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates MAPK MAPK/ERK Pathway CaMKII->MAPK AMPAR_Trafficking AMPAR Trafficking (Insertion/Internalization) CaMKII->AMPAR_Trafficking PKC->MAPK PKC->AMPAR_Trafficking PKA PKA PKA->AMPAR_Trafficking CREB CREB MAPK->CREB Gene_Expression Gene Expression & Synaptic Plasticity (LTP/LTD) CREB->Gene_Expression Gene_Expression->AMPAR_Trafficking

AMPA Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_comparison Comparison Cell_Culture Cell Culture (Neurons or Transfected Cells) Electrophysiology Whole-Cell Patch-Clamp Cell_Culture->Electrophysiology Calcium_Imaging Calcium Imaging (Fura-2 AM) Cell_Culture->Calcium_Imaging Agonist_Prep Agonist Solution Preparation ((RS)-AMPA, Kainate, Quisqualate) Agonist_Prep->Electrophysiology Agonist_Prep->Calcium_Imaging Binding_Assay Radioligand Binding Assay Agonist_Prep->Binding_Assay Dose_Response Dose-Response Curve (EC50 Determination) Electrophysiology->Dose_Response Ca_Transient Calcium Transient Analysis Calcium_Imaging->Ca_Transient Binding_Affinity Binding Affinity (IC50/Ki Determination) Binding_Assay->Binding_Affinity Comparative_Analysis Comparative Analysis of Potency, Efficacy, and Affinity Dose_Response->Comparative_Analysis Ca_Transient->Comparative_Analysis Binding_Affinity->Comparative_Analysis

Experimental Workflow for Agonist Comparison

Conclusion

The choice between this compound, Kainate, and Quisqualate depends on the specific research question. (RS)-AMPA is a selective and potent agonist, making it a good choice for general studies of AMPA receptor function. Kainate, while also activating AMPA receptors, has its own class of receptors (kainate receptors), which can complicate data interpretation if not properly controlled for. Quisqualate is a potent agonist but also activates metabotropic glutamate receptors, which should be considered in experimental design. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on AMPA receptor pharmacology and function.

References

Safety Operating Guide

Proper Disposal of (RS)-AMPA Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (RS)-AMPA hydrobromide, a potent and selective AMPA receptor agonist. Adherence to these protocols is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1][2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste streams.[1]

Step 1: Containment of Waste

  • Solid Waste: Unused or expired this compound powder should be carefully transferred into a designated and clearly labeled hazardous waste container. To minimize dust formation, avoid creating airborne particles.[1] Any materials used for cleaning up spills of the solid compound, such as absorbent pads or wipes, should also be placed in this container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated hazardous solid waste container. Non-disposable glassware must be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., ethanol (B145695) or a specialized cleaning solution) and then washing with soap and water. The initial rinsate should be collected as hazardous liquid waste.

Step 2: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the chemical (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

  • The responsible researcher's name and contact information

Step 3: Storage of Waste

Hazardous waste containers should be kept securely closed and stored in a designated, well-ventilated, and secondary containment area to prevent spills. This area should be away from general laboratory traffic and incompatible chemicals.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

Quantitative Data Summary

PropertyValueReference
Molecular Weight267.08 g/mol [2]
SolubilitySoluble to 10 mM in water with gentle warming

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_labware cluster_end start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store disposable Disposable Labware labware->disposable collect_disposable Collect in Hazardous Solid Waste Container disposable->collect_disposable Yes reusable Reusable Glassware disposable->reusable No collect_disposable->store decontaminate Decontaminate: Rinse with Solvent, Wash reusable->decontaminate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (RS)-AMPA Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with (RS)-AMPA hydrobromide, a potent and selective agonist for AMPA receptors, must adhere to strict safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, a combination of personal protective equipment and engineering controls is mandatory when handling this compound.

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield should be worn at all times.
Skin Protection A standard laboratory coat, full-length pants, and closed-toe shoes are required. Use chemically resistant gloves (e.g., nitrile).
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended.
Engineering Controls All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation. An eyewash station and safety shower must be readily accessible.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Step-by-Step Handling and Storage Protocol

Adherence to a standardized procedure for handling and storage is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Preparation and Weighing:
  • Don appropriate PPE as outlined in the table above.

  • Perform all manipulations within a chemical fume hood.

  • Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • For solubilization, it is soluble to 10 mM in water with gentle warming.

Storage:
  • Store this compound in a tightly sealed container.

  • Desiccate at +4°C for long-term storage.

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spillage Containment and Cleanup:
  • Evacuate the immediate area and ensure proper ventilation.

  • Wear appropriate PPE , including respiratory protection.

  • Cover the spill with an inert absorbent material such as sand or vermiculite.

  • Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.

  • Clean the spill area with a suitable decontamination solution.

Waste Disposal:
  • All waste materials, including contaminated PPE and absorbent materials, must be placed in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh (RS)-AMPA Hydrobromide prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve storage_container Store in Tightly Sealed Container prep_weigh->storage_container If not used immediately exp_conduct Conduct Experiment prep_dissolve->exp_conduct Proceed to Experiment disp_collect Collect Waste in Labeled Container exp_conduct->disp_collect After Experiment storage_conditions Desiccate at +4°C storage_container->storage_conditions disp_ppe Dispose of Contaminated PPE disp_collect->disp_ppe disp_regulations Follow Institutional Disposal Regulations disp_ppe->disp_regulations

Caption: A flowchart outlining the safe handling procedures for this compound.

References

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